Product packaging for Benzyl 2-Hydroxy-6-Methoxybenzoate(Cat. No.:CAS No. 24474-71-3)

Benzyl 2-Hydroxy-6-Methoxybenzoate

Cat. No.: B13916009
CAS No.: 24474-71-3
M. Wt: 258.27 g/mol
InChI Key: CGNJMCLXIMWKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 2-hydroxy-6-methoxybenzoate has been reported in Desmos chinensis, Uvaria grandiflora, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B13916009 Benzyl 2-Hydroxy-6-Methoxybenzoate CAS No. 24474-71-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24474-71-3

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

benzyl 2-hydroxy-6-methoxybenzoate

InChI

InChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3

InChI Key

CGNJMCLXIMWKDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl 2-Hydroxy-6-Methoxybenzoate, alongside detailed experimental protocols and relevant biological context.

Chemical Identity and Properties

This compound is an aromatic ester. Below is a summary of its key identifiers and physicochemical properties.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
Synonyms Benzoic acid, 2-hydroxy-6-methoxy-, phenylmethyl ester
CAS Number 24474-71-3[1][2]
Molecular Formula C₁₅H₁₄O₄[1][3][4]
Molecular Weight 258.27 g/mol [1][3][4]
InChI InChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3[3]
InChIKey CGNJMCLXIMWKDY-UHFFFAOYSA-N[3]

| SMILES | COc1cccc(O)c1C(=O)OCc1ccccc1[3] |

Table 2: Physicochemical Properties

Property Value Source
Melting Point (Tf) 530.28 K (257.13 °C) Joback Method[3]
Boiling Point (Tb) 780.27 K (507.12 °C) Joback Method[3]
Predicted Boiling Point 400.2 ± 30.0 °C Predicted[2]
Predicted Density 1.227 ± 0.06 g/cm³ Predicted[2]
Water Solubility (log10ws) -3.49 (mol/L) Crippen Method[3]
Octanol/Water Partition Coefficient (logP) 2.758 Crippen Method[3]

| Predicted pKa | 7.60 ± 0.35 | Predicted[2] |

Table 3: Thermodynamic and Other Properties

Property Value Unit Source
Standard Gibbs Free Energy of Formation (gf) -202.93 kJ/mol Joback Method[3]
Enthalpy of Formation at Standard Conditions (hf) -445.67 kJ/mol Joback Method[3]
Enthalpy of Fusion at Standard Conditions (hfus) 32.06 kJ/mol Joback Method[3]
Enthalpy of Vaporization at Standard Conditions (hvap) 78.78 kJ/mol Joback Method[3]
McGowan's Characteristic Volume (mcvol) 193.870 ml/mol McGowan Method[3]
Critical Pressure (pc) 2976.29 kPa Joback Method[3]
Critical Temperature (tc) 1022.10 K Joback Method[3]

| Critical Volume (vc) | 0.667 | m³/kmol | Joback Method[3] |

Experimental Protocols

2.1. Synthesis of this compound

A general and common method for the synthesis of benzyl esters is the esterification of the corresponding carboxylic acid with benzyl alcohol or its derivatives. The following protocol is a generalized procedure based on common esterification methods.

2.1.1. Fischer Esterification

This method involves the reaction of 2-hydroxy-6-methoxybenzoic acid with benzyl alcohol in the presence of a strong acid catalyst.

  • Reactants:

    • 2-hydroxy-6-methoxybenzoic acid (1.0 eq)

    • Benzyl alcohol (1.2 eq)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Toluene (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-hydroxy-6-methoxybenzoic acid, benzyl alcohol, and toluene.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

2.1.2. Synthesis via Benzyl Halide

An alternative method involves the reaction of the sodium salt of the carboxylic acid with benzyl chloride.

  • Reactants:

    • 2-hydroxy-6-methoxybenzoic acid (1.0 eq)

    • Sodium hydroxide (1.0 eq)

    • Benzyl chloride (1.1 eq)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Dissolve 2-hydroxy-6-methoxybenzoic acid in DMF.

    • Add sodium hydroxide to the solution and stir until the acid is fully neutralized to form the sodium salt.

    • Add benzyl chloride to the reaction mixture.

    • Heat the mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Caption: General workflow for the synthesis of this compound.

2.2. Antifungal Activity Assay

This compound has demonstrated strong antifungal effects, with an IC₅₀ of 25–26 μg/mL against certain fungal strains.[2][4][5][6] A typical protocol to determine the antifungal activity is the broth microdilution method.

  • Materials:

    • This compound

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Appropriate broth medium (e.g., RPMI-1640)

    • 96-well microtiter plates

    • Positive control (e.g., Fluconazole)

    • Negative control (DMSO or solvent used to dissolve the compound)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

    • Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

    • Add the fungal inoculum to each well containing the diluted compound, as well as to the positive and negative control wells.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

    • Determine the minimum inhibitory concentration (MIC) by visual inspection for the lowest concentration of the compound that inhibits visible fungal growth.

    • To determine the IC₅₀, measure the optical density (OD) of each well using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Biological Activity and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, related phenolic compounds are known to interact with various cellular signaling cascades. For instance, other hydroxy- and methoxy-substituted chalcones and benzimidazole derivatives have been shown to modulate pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial in cell proliferation, inflammation, and apoptosis.[7][8][9][10][11]

The PI3K/Akt signaling pathway is a key regulator of cell survival and growth.[7][8][9][10][11] Its dysregulation is implicated in various diseases, including cancer. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K.[7][8][9][10][11] PI3K then phosphorylates PIP2 to PIP3, which acts as a second messenger to recruit and activate Akt.[7][8][10] Activated Akt, in turn, phosphorylates a multitude of downstream targets to regulate cellular processes.

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,rounded", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded", shape=ellipse]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cell Survival, Growth, Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PTEN [label="PTEN", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [dir="none", style=dashed, color="#EA4335"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates (Thr308)"]; Akt -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Regulates"]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee, color="#EA4335"]; } }

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Spectroscopic Data

  • ¹H NMR: Expected signals would include aromatic protons from both the benzoate and benzyl rings, a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and a singlet for the hydroxyl proton.

  • ¹³C NMR: Aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, and the benzylic methylene carbon would all show distinct signals.[12][15][16]

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic protons, the C=O stretch of the ester, and C-O stretches.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the benzyl or benzoate moieties.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is recommended for specific applications.

References

Benzyl 2-Hydroxy-6-Methoxybenzoate physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of Benzyl 2-Hydroxy-6-Methoxybenzoate

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, presenting key data in a structured format. This document includes quantitative physical properties, details on the computational methods used for their prediction, and a logical workflow for its synthesis.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 24474-71-3[1][2][3]

  • Molecular Formula: C15H14O4[3][4][5][6]

  • Molecular Weight: 258.27 g/mol [3][4][6]

  • InChI Key: CGNJMCLXIMWKDY-UHFFFAOYSA-N[4][7]

  • SMILES: COc1cccc(O)c1C(=O)OCc1ccccc1[4]

Quantitative Physical Properties

The physical properties of this compound have been primarily determined through computational predictions. The following table summarizes these properties, citing the methodologies used for their estimation.

PropertyValueUnitSource / Method
Boiling Point 780.27KJoback Method[4]
400.2 ± 30.0°CPredicted[1]
Melting Point 530.28KJoback Method[4]
Density 1.227 ± 0.06g/cm³Predicted[1]
Water Solubility log10(S) = -3.49mol/LCrippen Method[4]
< 1mg/mLExperimental Observation[2]
Octanol/Water Partition Coefficient logP = 2.758Crippen Method[4]
logP = 2.757[7]
pKa 7.60 ± 0.35Predicted[1]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 5[7]

Experimental and Computational Methodologies

  • Joback Method: This is a group contribution method used to estimate critical properties of pure components based on their molecular structure. It predicts thermodynamic properties like boiling point, melting point, and critical pressure by summing contributions from different functional groups within the molecule.[4]

  • Crippen Method: This is an atom-based method for calculating the octanol-water partition coefficient (logP) and, by extension, water solubility (logS). It assigns contributions to each atom based on its environment within the molecule to estimate its hydrophobicity.[4]

  • General Prediction Models: Other properties, such as density and pKa, are often predicted using proprietary or open-source quantitative structure-property relationship (QSPR) models that have been trained on large datasets of known chemical properties.[1]

Logical Workflow: Synthesis

This compound can be synthesized via a standard esterification reaction. The logical workflow involves the reaction of 2-Hydroxy-6-methoxybenzoic acid with benzyl alcohol, typically in the presence of an acid catalyst to facilitate the formation of the ester bond and the elimination of water.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products reactant1 2-Hydroxy-6-methoxybenzoic Acid condition Acid Catalyst (e.g., H2SO4) reactant1->condition reactant2 Benzyl Alcohol reactant2->condition product This compound condition->product Esterification byproduct Water (H2O) condition->byproduct

Caption: General synthetic pathway for this compound.

References

An In-depth Technical Guide to Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 24474-71-3

This technical guide provides a comprehensive overview of Benzyl 2-Hydroxy-6-Methoxybenzoate, a compound with demonstrated antifungal properties. The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Chemical and Physical Properties

This compound is an aromatic ester with the molecular formula C15H14O4 and a molecular weight of approximately 258.27 g/mol .[1] Its chemical structure combines a benzyl alcohol moiety with 2-hydroxy-6-methoxybenzoic acid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 24474-71-3[1]
Molecular Formula C15H14O4[1]
Molecular Weight 258.27 g/mol [1]
Appearance Solid (at room temperature)
LogP 2.758
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5

Biological Activity: Antifungal Efficacy

This compound has been identified as a potent antifungal agent. Research has demonstrated its efficacy against crop pathogenic fungi, specifically Fusarium avenaceum and Bipolaris sorokiniana.[2] The compound exhibits strong inhibitory effects on the growth of these fungal strains, as quantified by its half-maximal inhibitory concentration (IC50) values.

Fungal StrainIC50 (μg/mL)Reference
Fusarium avenaceum25-26[2][3][4]
Bipolaris sorokiniana25-26[2][3][4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of hydroxybenzoic benzyl esters involves the reaction of a hydroxybenzoic acid with benzyl chloride. While a specific protocol for this compound is not detailed in the available literature, a plausible synthesis route can be adapted from established procedures for similar compounds.

General Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine 2-hydroxy-6-methoxybenzoic acid and an excess of benzyl chloride. An amide, such as formamide or N-methylformamide, can be used as a catalyst and solvent.

  • Heating: Heat the reaction mixture to a temperature between 140°C and 150°C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction over several hours using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. Dissolve the mixture in an organic solvent like toluene.

  • Purification: The product can be purified from the reaction mixture by techniques such as vacuum distillation or column chromatography to isolate this compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound against fungal strains such as Fusarium avenaceum and Bipolaris sorokiniana can be determined using a broth microdilution method, following established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strains from fresh cultures. Adjust the spore suspension to a defined concentration (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL) in a suitable broth medium, such as RPMI-1640.

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • Growth Assessment: Determine fungal growth inhibition visually or by measuring the optical density at a specific wavelength.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is calculated by plotting the percentage of growth inhibition against the compound concentrations.

Potential Mechanisms of Antifungal Action and Signaling Pathways

While the precise mechanism of action for this compound has not been explicitly elucidated in the reviewed literature, its chemical structure as a substituted benzoate and a phenolic compound suggests potential interference with key fungal cellular processes. Based on the known mechanisms of other antifungal agents, two primary signaling pathways are hypothesized to be affected: the Ergosterol Biosynthesis Pathway and the Cell Wall Integrity (CWI) Pathway.

Hypothetical Interference with the Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. Benzoate derivatives have been shown to disrupt membrane integrity. It is plausible that this compound could inhibit one of the enzymes in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and leading to fungal cell death.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Hypothesized Inhibition Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-alpha-demethyl-\nlanosterol 14-alpha-demethyl- lanosterol Lanosterol->14-alpha-demethyl-\nlanosterol Lanosterol 14-alpha-demethylase Zymosterol Zymosterol 14-alpha-demethyl-\nlanosterol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Lanosterol\n14-alpha-demethylase Lanosterol 14-alpha-demethylase This compound->Lanosterol\n14-alpha-demethylase Potential Inhibition

Caption: Hypothetical inhibition of the Ergosterol Biosynthesis Pathway.

Postulated Disruption of the Cell Wall Integrity (CWI) Pathway

The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress. The Cell Wall Integrity (CWI) pathway is a signaling cascade that regulates cell wall synthesis and remodeling. Phenolic compounds can induce cell wall stress. This compound may trigger this pathway aberrantly or inhibit key components, leading to a weakened cell wall and increased susceptibility to environmental stresses.

Cell_Wall_Integrity_Pathway cluster_disruption Postulated Disruption Cell Wall Stress Cell Wall Stress Wsc1/Mid2 (Sensors) Wsc1/Mid2 (Sensors) Cell Wall Stress->Wsc1/Mid2 (Sensors) Rho1-GTP Rho1-GTP Wsc1/Mid2 (Sensors)->Rho1-GTP PKC1 PKC1 Rho1-GTP->PKC1 Bck1 (MAPKKK) Bck1 (MAPKKK) PKC1->Bck1 (MAPKKK) Mkk1/2 (MAPKK) Mkk1/2 (MAPKK) Bck1 (MAPKKK)->Mkk1/2 (MAPKK) Slt2 (MAPK) Slt2 (MAPK) Mkk1/2 (MAPKK)->Slt2 (MAPK) Rlm1/Swi4/Swi6 (Transcription Factors) Rlm1/Swi4/Swi6 (Transcription Factors) Slt2 (MAPK)->Rlm1/Swi4/Swi6 (Transcription Factors) Cell Wall Synthesis Genes Cell Wall Synthesis Genes Rlm1/Swi4/Swi6 (Transcription Factors)->Cell Wall Synthesis Genes Cell Wall Repair/Synthesis Cell Wall Repair/Synthesis Cell Wall Synthesis Genes->Cell Wall Repair/Synthesis This compound This compound This compound->Cell Wall Stress Induces Stress

Caption: Postulated disruption of the Cell Wall Integrity (CWI) Pathway.

Conclusion

This compound is a compound with significant antifungal activity against important plant pathogens. Its physicochemical properties and potent inhibitory effects warrant further investigation for its potential applications in agriculture and medicine. Future research should focus on elucidating its precise mechanism of action to enable targeted development and optimization. The experimental protocols and hypothetical signaling pathways presented in this guide provide a foundation for such future studies.

References

Benzyl 2-Hydroxy-6-Methoxybenzoate molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Benzyl 2-Hydroxy-6-Methoxybenzoate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is an aromatic ester. The core of the molecule is a benzoic acid scaffold, which is substituted with a hydroxyl group at the 2-position and a methoxy group at the 6-position. The carboxyl group of the benzoic acid forms an ester linkage with a benzyl alcohol.

The key structural identifiers for this compound are:

  • Molecular Formula: C15H14O4[1][2][3][4]

  • SMILES: COc1cccc(O)c1C(=O)OCc1ccccc1[2][3]

  • InChI: InChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3[2][3][4]

  • InChIKey: CGNJMCLXIMWKDY-UHFFFAOYSA-N[2][3]

  • CAS Number: 24474-71-3[1][3]

Below is a diagram representing the two-dimensional structure of the molecule.

molecular_structure cluster_benzoate This compound C1 C C2 C-OH C1->C2 C_carboxyl C=O C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C-O-CH3 C5->C6 C6->C1 O_ester O C_carboxyl->O_ester CH2 CH2 O_ester->CH2 benzyl_ring CH2->benzyl_ring

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueUnitSource
Molecular Weight 258.27 g/mol [1][2][3][5]
Exact Mass 258.089Da[3]
Appearance Solid at room temperature-[3]
logP (Octanol/Water Partition Coefficient) 2.758[2][3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 5[3]
Normal Melting Point (Tf) 530.28K[2]
Normal Boiling Point (Tb) 780.27K[2]
Water Solubility (log10ws) -3.49mol/L[2]
Enthalpy of Fusion (hfus) 32.06kJ/mol[2]
Enthalpy of Vaporization (hvap) 78.78kJ/mol[2]

Synthesis Protocol

This compound can be synthesized via the esterification of 2-hydroxy-6-methoxybenzoic acid with benzyl chloride. This reaction is a common method for the preparation of benzyl esters of hydroxybenzoic acids.

Experimental Protocol:

A general procedure for this type of synthesis involves the reaction of the corresponding hydroxybenzoic acid with benzyl chloride, often in the presence of a catalyst or a base to facilitate the reaction.

Materials:

  • 2-Hydroxy-6-methoxybenzoic acid

  • Benzyl chloride

  • A suitable solvent (e.g., toluene)

  • A base or amide catalyst (e.g., formamide)[6]

Procedure:

  • A mixture of 2-hydroxy-6-methoxybenzoic acid and formamide is prepared in a reaction flask.

  • The mixture is heated to a specified temperature (e.g., 150°C) with vigorous stirring.[6]

  • Benzyl chloride is added to the heated mixture.[6]

  • The reaction is allowed to proceed for a set duration (e.g., 1-7 hours).[6]

  • After the reaction is complete, the mixture is cooled.

  • The product is then isolated and purified, for example, by dissolution in a solvent like toluene followed by gas chromatography or vacuum distillation.[6]

The following diagram illustrates the synthetic pathway.

synthesis_pathway cluster_reactants Reactants reactant1 2-Hydroxy-6-methoxybenzoic acid product This compound reactant1->product Esterification (e.g., with Formamide catalyst, 150°C) reactant2 Benzyl Chloride reactant2->product plus +

Caption: Synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, spectral information for closely related compounds, such as Benzyl 2-methoxybenzoate, is available and can provide an indication of the expected spectral characteristics.[7] For instance, the mass spectrum of the related compound shows a top peak at m/z 135.[7]

Biological Activity

This compound has demonstrated notable biological activity, particularly as an antifungal agent.

Antifungal Activity:
  • It shows a strong antifungal effect, with an IC50 of 25–26 μg/mL against certain fungal strains.[1][3][5]

The workflow for investigating the bioactivity of this compound is outlined below.

experimental_workflow cluster_workflow Bioactivity Investigation Workflow A Compound Isolation/Synthesis B Structural Characterization (e.g., MS, NMR) A->B C In Vitro Antifungal Assay B->C D Determination of IC50 C->D E Mechanism of Action Studies D->E

Caption: General workflow for bioactivity studies.

Experimental Protocol for Antifungal Assay:

While a detailed protocol is not provided in the search results, the antifungal activity was reported in a study by Krüzselyi D, et al. in the Journal of Agricultural and Food Chemistry.[3][5] A typical antifungal susceptibility test would involve:

  • Preparation of Fungal Cultures: Growing the target fungal strains in an appropriate liquid or solid medium.

  • Preparation of Compound Stock Solution: Dissolving this compound in a suitable solvent, such as DMSO.[3]

  • Assay: Exposing the fungal cultures to serial dilutions of the compound.

  • Incubation: Incubating the cultures under controlled conditions for a specific period.

  • Measurement of Fungal Growth: Assessing the growth of the fungus, for example, by measuring optical density or colony diameter.

  • Data Analysis: Calculating the IC50 value, which is the concentration of the compound that inhibits 50% of fungal growth.

Solubility and Storage

Solubility:

  • The compound is generally soluble in DMSO.[3] For in vivo studies, formulations with DMSO, Tween 80, PEG300, and saline or corn oil may be used to improve solubility.[3]

Storage:

  • Powder: Can be stored at -20°C for up to 3 years.[3][8]

  • In Solvent: Should be stored at -80°C for up to 6 months.[3]

References

The Natural Occurrence of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-hydroxy-6-methoxybenzoate is a phenolic compound that has garnered interest within the scientific community due to its potential biological activities. Notably, it has demonstrated significant antifungal effects, with an IC50 of 25–26 μg/mL against certain fungal strains.[1][2] This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed experimental protocols for its isolation and identification, and a plausible biosynthetic pathway. While quantitative data for this specific compound remains limited in publicly available literature, this guide offers valuable insights based on the analysis of structurally related compounds.

Natural Sources

This compound has been reported in the plant kingdom, specifically in the following species:

  • Desmos chinensis Lour. : A plant belonging to the Annonaceae family, known to be a rich source of flavonoids and various benzyl benzoate esters.[2]

  • Uvaria grandiflora Roxb. ex Hornem. : Another member of the Annonaceae family, which has been investigated for its chemical constituents.[2]

While the presence of this compound has been noted, to the best of our knowledge, there is currently no published quantitative analysis detailing its concentration in these or any other natural sources. Further research is required to ascertain the yield of this compound from its natural progenitors.

Quantitative Data on Analogous Compounds

In the absence of direct quantitative data for this compound, this section presents a summary of analytical methods and findings for structurally similar benzyl benzoate derivatives and other phenolic compounds found in plant extracts. This information can serve as a valuable reference for researchers developing quantitative assays for the target compound.

Compound ClassPlant SourceAnalytical MethodKey Findings & ParametersReference
Benzyl Benzoate Derivatives Desmos chinensisGC-MSThe essential oil of Desmos chinensis var. lawii contains benzyl benzoate as a major constituent (58.7%).[3]
Benzyl Benzoate Commercial FormulationsRP-HPLC-UVA validated method for the quantification of benzyl benzoate. Linearity was established in the range of 0.5–500 μg/mL with a regression coefficient (r²) of 0.9977.[4][5]
Phenolic Compounds Uvaria grandifloraLC-QToFThe total phenolic content was quantified, with hydroxycinnamates being the most abundant group.[6]
Phenolic Compounds Uvaria chamaeSpectrophotometryTotal phenolic content in various extracts ranged from 15.49 to 18.33 mg GAE/100 mg of fraction.[7]

Note: The data presented above is for analogous compounds and is intended to provide a methodological framework. Researchers should validate any analytical method for the specific quantification of this compound.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and identification of benzyl benzoate derivatives from plant material, adapted from methodologies reported for Desmos chinensis.[2]

Extraction
  • Plant Material Preparation : Air-dry the leaves, twigs, or other relevant plant parts of the source species (e.g., Desmos chinensis).

  • Solvent Extraction : Macerate the dried plant material in a suitable organic solvent, such as ethyl acetate, for a period of 3 days at room temperature.

  • Concentration : Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation
  • Initial Fractionation : Subject the crude extract to quick column chromatography (QCC) over silica gel using a gradient elution system, starting with 100% hexanes and gradually increasing the polarity to 100% ethyl acetate.

  • Size Exclusion Chromatography : Further separate the fractions obtained from QCC using size exclusion chromatography on a Sephadex LH-20 column with 100% methanol as the eluent.

  • Column Chromatography : Purify the sub-fractions from the previous step using column chromatography with a suitable solvent system (e.g., a mixture of acetone and hexanes).

  • Final Purification : If necessary, perform final purification of the isolated compounds using additional column chromatography with a different solvent system (e.g., a mixture of dichloromethane and hexanes) to yield the pure compound.

Identification and Structural Elucidation
  • Spectroscopic Analysis : Characterize the purified compound using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS) : High-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) to determine the exact mass and molecular formula.

    • Infrared (IR) Spectroscopy : To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze electronic transitions.

  • Data Comparison : Compare the obtained spectroscopic data with published literature values for known compounds to confirm the structure of this compound.

Experimental Workflow for Isolation of Benzyl Benzoate Derivatives

experimental_workflow plant_material Air-dried Plant Material (e.g., Desmos chinensis leaves) extraction Solvent Extraction (Ethyl Acetate) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration qcc Quick Column Chromatography (Silica Gel, Hexane-EtOAc gradient) concentration->qcc sephadex Size Exclusion Chromatography (Sephadex LH-20, Methanol) qcc->sephadex cc Column Chromatography (Silica Gel, Acetone-Hexane) sephadex->cc purification Final Purification (Column Chromatography) cc->purification pure_compound Pure this compound purification->pure_compound identification Structural Elucidation (NMR, MS, IR, UV) pure_compound->identification

Caption: A generalized workflow for the isolation and identification of this compound from plant sources.

Plausible Biosynthetic Pathway

The biosynthesis of benzyl benzoates in plants is believed to originate from the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine. The following diagram illustrates a plausible biosynthetic pathway leading to this compound, based on established pathways for benzoic acid and its derivatives.

Plausible Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_precursors Precursors shikimate Shikimate Pathway l_phenylalanine L-Phenylalanine shikimate->l_phenylalanine cinnamic_acid Cinnamic Acid l_phenylalanine->cinnamic_acid PAL benzyl_alcohol Benzyl Alcohol l_phenylalanine->benzyl_alcohol Side-chain shortening & Reduction benzoic_acid Benzoic Acid cinnamic_acid->benzoic_acid β-oxidative or non-β-oxidative pathways hydroxy_methoxy_benzoic_acid 2-Hydroxy-6-methoxybenzoic Acid benzoic_acid->hydroxy_methoxy_benzoic_acid Hydroxylation & Methylation benzyl_benzoate This compound hydroxy_methoxy_benzoic_acid->benzyl_benzoate Condensation benzyl_alcohol->benzyl_benzoate

Caption: A proposed biosynthetic pathway for this compound in plants.

This proposed pathway involves the formation of 2-hydroxy-6-methoxybenzoic acid from L-phenylalanine via the benzoic acid pathway, followed by hydroxylation and methylation steps. Concurrently, benzyl alcohol is also synthesized from L-phenylalanine through side-chain shortening and reduction. The final step is a condensation reaction between 2-hydroxy-6-methoxybenzoic acid and benzyl alcohol to yield the target compound.

Conclusion

This compound is a naturally occurring compound with demonstrated antifungal properties, found in plant species such as Desmos chinensis and Uvaria grandiflora. While direct quantitative data on its abundance in these sources is currently lacking, established methodologies for the isolation and analysis of related benzyl benzoate derivatives provide a solid foundation for future research. The experimental protocols and the plausible biosynthetic pathway detailed in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to further investigate this promising natural product. Future studies focusing on the quantification of this compound in its natural sources and the elucidation of its complete biosynthetic pathway will be crucial for unlocking its full therapeutic potential.

References

Antifungal Activity of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-hydroxy-6-methoxybenzoate, a substituted benzyl salicylate derivative, has demonstrated notable antifungal properties, particularly against phytopathogenic fungi. This technical guide provides a comprehensive overview of its antifungal activity, drawing from available scientific literature. The document outlines the compound's chemical properties, summarizes its in vitro efficacy, details relevant experimental protocols, and explores its putative mechanism of action. Due to the limited publicly available data specifically for this compound, this guide also incorporates information from closely related compounds to provide a broader context for its potential applications in antifungal drug development.

Introduction

The increasing prevalence of fungal infections in both agriculture and human health, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Natural products and their derivatives represent a promising avenue for identifying new chemical scaffolds with unique mechanisms of action. This compound has emerged as a compound of interest due to its documented inhibitory effects on fungal growth. This guide aims to consolidate the current knowledge on this compound to support further research and development efforts.

Chemical Properties

  • IUPAC Name: this compound

  • Synonyms: Benzyl 6-methoxysalicylate

  • CAS Number: 24474-71-3

  • Molecular Formula: C₁₅H₁₄O₄

  • Molecular Weight: 258.27 g/mol

  • Appearance: Solid

  • Solubility: Soluble in DMSO

Antifungal Activity: Quantitative Data

The primary research demonstrating the antifungal efficacy of this compound was conducted by Krüzselyi et al. (2021). The study identified this compound as the most potent antifungal agent isolated from goldenrod root extracts against specific crop pathogenic fungi.

Fungal SpeciesAssay TypeMetricValue (µg/mL)Reference
Fusarium avenaceumMicrodilution BrothIC₅₀25-26[1][2]
Bipolaris sorokinianaMicrodilution BrothIC₅₀25-26[1][2]

Table 1: In Vitro Antifungal Activity of this compound

Putative Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated, insights can be drawn from studies on structurally related compounds, such as salicylates and other benzyl derivatives. The prevailing hypothesis is that its antifungal effect is multifactorial, primarily targeting the fungal cell membrane and potentially interfering with key cellular processes.

Disruption of Fungal Cell Membrane Integrity

Salicylic acid and its derivatives are known to exert their antifungal effects by disrupting the plasma membrane of fungal cells. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. It is plausible that this compound shares this mode of action. The lipophilic nature of the benzyl group would facilitate its intercalation into the lipid bilayer of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. Some benzaldehyde derivatives with structural similarities to the benzyl moiety of the target compound have been shown to inhibit enzymes involved in the ergosterol biosynthesis pathway. Disruption of this pathway leads to a depleted supply of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising membrane integrity and function.

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Disruption Membrane_Disruption Ergosterol->Membrane_Disruption loss of integrity Benzyl_2_Hydroxy_6_Methoxybenzoate Benzyl_2_Hydroxy_6_Methoxybenzoate Benzyl_2_Hydroxy_6_Methoxybenzoate->Membrane_Disruption Ergosterol_Biosynthesis_Inhibition Ergosterol_Biosynthesis_Inhibition Benzyl_2_Hydroxy_6_Methoxybenzoate->Ergosterol_Biosynthesis_Inhibition Cell_Death Cell_Death Membrane_Disruption->Cell_Death Ergosterol_Biosynthesis_Inhibition->Ergosterol blocks synthesis

Caption: Putative antifungal mechanism of this compound.

Experimental Protocols

The following are generalized protocols for key experiments based on standard methodologies in mycology and the information available for related compounds.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Half Maximal Inhibitory Concentration (IC₅₀) of an antifungal agent.

Start Start Prepare_Fungal_Inoculum Prepare Fungal Inoculum (e.g., 1-5 x 10^5 CFU/mL) Start->Prepare_Fungal_Inoculum Serial_Dilution Prepare Serial Dilutions of This compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Fungal Suspension and Compound Prepare_Fungal_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature (e.g., 25-30°C for 24-72h) Inoculate_Plate->Incubate Measure_Growth Measure Fungal Growth (e.g., Spectrophotometrically at 600 nm) Incubate->Measure_Growth Determine_IC50 Determine IC50 Value Measure_Growth->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Assay.

Protocol:

  • Fungal Strain Preparation: Culture the desired fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at its optimal growth temperature. Harvest spores or conidia and suspend them in a suitable broth (e.g., RPMI-1640). Adjust the suspension to a final concentration of 1-5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the culture medium to achieve the desired concentration range.

  • Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the fungal suspension to each well. Add 100 µL of the serially diluted compound to the respective wells. Include a positive control (fungal suspension with medium) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain (typically 25-30°C) for 24 to 72 hours.

  • Data Analysis: Measure the optical density at 600 nm using a microplate reader to determine fungal growth. The IC₅₀ is calculated as the concentration of the compound that inhibits 50% of fungal growth compared to the positive control.

Synthesis of this compound

A general method for the synthesis of benzyl esters from the corresponding carboxylic acid can be adapted for the preparation of this compound.

2_Hydroxy_6_Methoxybenzoic_Acid 2_Hydroxy_6_Methoxybenzoic_Acid Reaction_Mixture Reaction Mixture 2_Hydroxy_6_Methoxybenzoic_Acid->Reaction_Mixture Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Reaction_Mixture Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup_Purification Aqueous Workup & Purification (Chromatography) Reflux->Workup_Purification Product This compound Workup_Purification->Product

Caption: Generalized Fischer Esterification for Benzyl Ester Synthesis.

Protocol (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzoic acid in an excess of benzyl alcohol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Safety and Toxicology

Limited toxicological data is available for this compound. A Safety Data Sheet (SDS) indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Data on the closely related compound, Benzyl Salicylate, suggests low acute oral and dermal toxicity. However, some studies have indicated potential for developmental toxicity at higher doses. In vitro genotoxicity tests on Benzyl Salicylate have been negative. Given the structural similarity, a cautious approach should be taken, and thorough toxicological evaluation is warranted for any drug development program involving this compound.

Conclusion and Future Directions

This compound demonstrates promising in vitro antifungal activity against phytopathogenic fungi. Its potential as a lead compound for the development of new antifungal agents is evident. However, significant data gaps remain. Future research should focus on:

  • Expanding the antifungal screening to a broader panel of clinically relevant fungal pathogens.

  • Elucidating the specific mechanism of action, including its effects on the fungal cell membrane and key biosynthetic pathways.

  • Conducting comprehensive in vitro and in vivo toxicological studies to establish a safety profile.

  • Optimizing the synthesis protocol for scalability and cost-effectiveness.

Addressing these areas will be crucial in determining the therapeutic potential of this compound and its derivatives as next-generation antifungal drugs.

References

The Biological Versatility of Benzyl 2-Hydroxy-6-Methoxybenzoate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-hydroxy-6-methoxybenzoate and its derivatives represent a class of benzophenone compounds that have garnered interest for their diverse biological activities. This technical guide synthesizes the available scientific information on these compounds, focusing on their antifungal properties and touching upon other potential therapeutic applications. This document provides a summary of quantitative data, details of relevant experimental methodologies, and an exploration of potential signaling pathways, offering a foundational resource for researchers in mycology, oncology, and drug discovery.

Core Biological Activity: Antifungal Properties

The parent compound, this compound, has demonstrated notable antifungal effects.[1][2][3][4] The primary quantitative measure of this activity is the half-maximal inhibitory concentration (IC50), which for this compound has been reported to be in the range of 25–26 μg/mL against tested fungal strains.[1][2][3][4]

Quantitative Data Summary
CompoundBiological ActivityTarget Organism(s)IC50 (μg/mL)
This compoundAntifungalFungal strains25–26[1][2][3][4]

Further research into the synthesis and biological evaluation of a wider array of derivatives is necessary to establish a comprehensive structure-activity relationship (SAR). Such studies would be invaluable in optimizing the antifungal potency and selectivity of this chemical scaffold.

Other Potential Biological Activities

Beyond their antifungal effects, benzophenone derivatives, the broader class to which this compound belongs, have been investigated for a variety of other biological activities. These include:

  • Cytotoxicity: Certain benzophenone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][7] This suggests a potential for this scaffold in the development of novel antineoplastic agents.

  • Enzyme Inhibition: The structural features of benzophenones make them candidates for enzyme inhibition. Studies on related hydroxy methoxy benzoin and benzil analogs have revealed inhibitory activity against enzymes such as α-amylase, α-glucosidase, and acetylcholinesterase (AChE).[7]

  • Antioxidant and Antimicrobial Activities: Various derivatives have also been reported to possess antioxidant and broader antimicrobial properties.[7][8]

Quantitative data for specific derivatives of this compound in these therapeutic areas is currently limited.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section outlines the standard methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) and IC50 values against fungal strains is crucial for assessing antifungal activity. A standard method involves the following steps:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated to achieve logarithmic growth. The fungal suspension is then diluted to a standardized concentration.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Microbroth Dilution Assay: The assay is performed in 96-well microtiter plates. Each well contains the fungal inoculum and a specific concentration of the test compound. Positive (fungal inoculum only) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under conditions suitable for fungal growth (e.g., 35°C for 24-48 hours).

  • Data Analysis: Fungal growth inhibition is determined by measuring the optical density at a specific wavelength (e.g., 600 nm). The IC50 value is calculated as the concentration of the compound that inhibits 50% of fungal growth compared to the positive control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Adherent cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are not yet fully elucidated. However, based on studies of related compounds, several potential pathways can be hypothesized.

Antifungal Mechanism

The antifungal activity of benzaldehyde derivatives, which share structural similarities with the benzyl moiety of the target compounds, has been linked to the disruption of the cell wall integrity (CWI) pathway in fungi.[9] This pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stress.

Below is a conceptual workflow illustrating a hypothetical experimental approach to investigate the effect of a this compound derivative on the fungal CWI pathway.

G Workflow: Investigating Fungal Cell Wall Integrity Pathway cluster_0 In Vitro Treatment cluster_2 Molecular Analysis A Fungal Culture (e.g., Candida albicans) B Treatment with Derivative A->B Exposure C Assess Cell Viability (MIC/IC50) B->C D Microscopy for Morphological Changes B->D E Protein Extraction B->E F Western Blot for Phosphorylated MAPK (e.g., Slt2) E->F G Gene Expression Analysis (qRT-PCR for CWI genes) E->G

Caption: Hypothetical workflow for studying the effect of derivatives on the fungal CWI pathway.

A potential signaling cascade that could be investigated is the High Osmolarity Glycerol (HOG) pathway, which is another critical stress response pathway in fungi.

G Hypothesized Fungal Stress Response Pathway A Benzyl 2-Hydroxy-6- Methoxybenzoate Derivative B Cell Wall or Membrane Stress A->B C Sensor Proteins B->C D MAP Kinase Cascade (e.g., CWI or HOG) C->D E Phosphorylation of Transcription Factors D->E F Expression of Stress Response Genes E->F G Fungal Growth Inhibition F->G

References

Benzyl 2-Hydroxy-6-Methoxybenzoate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-Hydroxy-6-Methoxybenzoate is a naturally occurring phenolic ester that has garnered attention for its potent biological activity. First identified in the roots of the showy goldenrod (Solidago speciosa), this compound has demonstrated significant antifungal properties, positioning it as a molecule of interest for further investigation in agricultural and pharmaceutical applications. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, biological activity, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is an aromatic compound with the chemical formula C15H14O4 and a molecular weight of 258.27 g/mol . Its structure features a benzyl ester of 2-hydroxy-6-methoxybenzoic acid.

PropertyValueSource
Molecular Formula C15H14O4--INVALID-LINK--
Molecular Weight 258.27 g/mol --INVALID-LINK--
CAS Number 24474-71-3--INVALID-LINK--
Predicted logP 2.758Cheméo
Predicted Water Solubility (log10ws) -3.49Cheméo
Predicted Boiling Point 780.27 KCheméo (Joback Method)
Predicted Melting Point 530.28 KCheméo (Joback Method)

Biological Activity: Antifungal Properties

The most significant reported biological activity of this compound is its strong antifungal effect against crop pathogenic fungi.[1][2][3][4]

Quantitative Antifungal Activity Data
Fungal StrainIC50 (μg/mL)Reference
Fusarium avenaceum25-26--INVALID-LINK--
Bipolaris sorokiniana25-26--INVALID-LINK--

Experimental Protocols

Isolation from Natural Sources

This compound was first isolated from the roots of Solidago speciosa. The isolation process involved extraction with a suitable solvent followed by chromatographic separation.

Workflow for Isolation:

G cluster_extraction Extraction cluster_fractionation Chromatographic Separation plant_material Dried Roots of Solidago speciosa extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction crude_extract Crude Root Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc High-Performance Liquid Chromatography (HPLC) fractions->hplc isolated_compound Pure Benzyl 2-Hydroxy-6-Methoxybenzoate hplc->isolated_compound G acid 2-Hydroxy-6-methoxybenzoic Acid product This compound acid->product alcohol Benzyl Alcohol alcohol->product water Water (H2O) product->water byproduct catalyst Acid Catalyst (e.g., H2SO4) catalyst->product G compound This compound membrane Fungal Cell Membrane compound->membrane Interacts with inhibition Enzyme Inhibition compound->inhibition Potential direct effect disruption Membrane Disruption (Increased Permeability) membrane->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Fungal Cell Death leakage->cell_death inhibition->cell_death

References

Spectroscopic and Synthetic Profile of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Benzyl 2-Hydroxy-6-Methoxybenzoate. Due to the limited availability of direct experimental data in public databases, this guide combines theoretical predictions and established chemical principles to serve as a valuable resource for researchers. The document includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, a plausible mass spectrometry fragmentation pattern, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₄O₄[1]

  • Molecular Weight: 258.27 g/mol [1]

  • Canonical SMILES: COC1=CC=CC(C(=O)OCC2=CC=CC=C2)=C1O

  • InChIKey: CGNJMCLXIMWKDY-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.5 - 11.5Singlet1HAr-OH
~7.30 - 7.50Multiplet5HAr-H (Benzyl group)
~7.25Triplet1HAr-H (Position 4)
~6.40Doublet1HAr-H (Position 3)
~6.35Doublet1HAr-H (Position 5)
~5.40Singlet2HCH₂ -Ph
~3.85Singlet3HO-CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~170.0C =O (Ester)
~162.0C -OH (Position 2)
~159.0C -OCH₃ (Position 6)
~136.0Quaternary C (Benzyl group)
~134.0C -H (Position 4)
~128.8C -H (Benzyl group, ortho)
~128.5C -H (Benzyl group, para)
~128.2C -H (Benzyl group, meta)
~110.0Quaternary C (Position 1)
~101.0C -H (Position 5)
~98.0C -H (Position 3)
~67.0CH₂ -Ph
~56.0O-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Broad, MediumO-H stretch (phenolic)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 3000MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (ester, intramolecular H-bonding)
1580 - 1600Medium-StrongC=C stretch (aromatic ring)
1250 - 1300StrongC-O stretch (ester)
1050 - 1150StrongC-O stretch (ether)
Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): m/z = 258.0892 (calculated for C₁₅H₁₄O₄)

  • Major Fragmentation Pathways:

    • Loss of the benzyl group ([M-C₇H₇]⁺) leading to a peak at m/z = 167.

    • Formation of the benzyl cation ([C₇H₇]⁺) leading to a prominent peak at m/z = 91.

    • Decarboxylation of the acid fragment.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via the esterification of 2-Hydroxy-6-methoxybenzoic acid with benzyl bromide. This method is a standard procedure for the preparation of benzyl esters.

Materials and Reagents
  • 2-Hydroxy-6-methoxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydroxy-6-methoxybenzoic acid (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The mixture will become a suspension.

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualization of Methodologies

Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for this compound Reactants 2-Hydroxy-6-methoxybenzoic acid + Benzyl bromide + K₂CO₃ in Acetone Reaction Reflux (4-6 hours) Reactants->Reaction Workup Filtration and Concentration Reaction->Workup Extraction Dissolution in CH₂Cl₂ Wash with NaHCO₃ and Brine Workup->Extraction Drying Drying over MgSO₄ and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Logic

Spectroscopic_Analysis Logical Flow of Spectroscopic Data Analysis cluster_structure Structural Information cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation Structure This compound (C₁₅H₁₄O₄) HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS HNMR_Data Proton environment, coupling constants HNMR->HNMR_Data CNMR_Data Carbon skeleton, functional groups CNMR->CNMR_Data IR_Data Functional groups (O-H, C=O, C-O) IR->IR_Data MS_Data Molecular weight, fragmentation pattern MS->MS_Data Confirmation Structural Confirmation HNMR_Data->Confirmation CNMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Logical flow of spectroscopic data analysis.

References

Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide to Safe Handling and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of Benzyl 2-Hydroxy-6-Methoxybenzoate (CAS No. 24474-71-3). The information is intended to support laboratory safety protocols and risk assessments in research and drug development settings.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for this compound. It is important to note that while some physical properties have been calculated using computational methods, experimentally determined data is not always available.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄[1][2][3]
Molecular Weight 258.27 g/mol [1][2]
Appearance Solid[1]
Normal Boiling Point (Calculated) 780.27 K[2]
Normal Melting Point (Calculated) 530.28 K[2]
LogP (Octanol/Water Partition Coefficient) (Calculated) 2.758[2]
Water Solubility (log10ws) (Calculated) -3.49[2]
InChIKey CGNJMCLXIMWKDY-UHFFFAOYSA-N[2][3]

Table 2: Toxicological Profile

EndpointClassification/ValueSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity (Acute) Category 1 (Very toxic to aquatic life)[1]
Aquatic Toxicity (Chronic) Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Carcinogenicity No component of this product present at a level equal to or greater than 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H400: Very toxic to aquatic life.

  • H410: Very toxic to aquatic life with long lasting effects.[1]

  • H411: Toxic to aquatic life with long lasting effects.

No signal word was available in some sources, while another listed "Warning".[1]

Experimental Protocols

Detailed, specific experimental protocols for the toxicological assessment of this compound are not publicly available. The classifications provided are based on data submitted to regulatory bodies. Standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. For example, acute oral toxicity is often determined using OECD Test Guideline 423.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to ensure personnel safety and minimize environmental release.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines a general selection workflow.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Identify Task Assess_Exposure Assess Potential for Inhalation, Skin/Eye Contact, and Ingestion Start->Assess_Exposure Hand_Protection Chemical-resistant gloves (e.g., Nitrile) Assess_Exposure->Hand_Protection Skin Contact Possible Eye_Protection Safety glasses with side-shields or goggles Assess_Exposure->Eye_Protection Eye Contact Possible Body_Protection Laboratory coat Assess_Exposure->Body_Protection Skin Contact Possible Respiratory_Protection Use in a well-ventilated area. Consider respirator if dust/ aerosol generation is likely. Assess_Exposure->Respiratory_Protection Inhalation Possible Review_SDS Review Safety Data Sheet for specific recommendations Hand_Protection->Review_SDS Eye_Protection->Review_SDS Body_Protection->Review_SDS Respiratory_Protection->Review_SDS Proper_Use Ensure proper fit and use of PPE Review_SDS->Proper_Use

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Handling Procedures
  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Do not eat, drink or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage Conditions
  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Store in a cool place.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures: -20°C for powder or -80°C in solvent.[1][4]

  • Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures.

First Aid Measures

The following diagram illustrates the recommended first aid response.

First_Aid_Procedures cluster_exposure Exposure Type cluster_response First Aid Response Inhalation Inhalation Move_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Rinse_Skin Rinse skin with plenty of water. Remove contaminated clothing. Seek medical attention. Skin_Contact->Rinse_Skin Eye_Contact Eye Contact Flush_Eyes Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek medical attention. Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician. Ingestion->Rinse_Mouth

Caption: First Aid Response to Exposure.

Spill Response

In case of a spill, adhere to the following workflow.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate personnel to safe areas. Start->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Wear appropriate personal protective equipment (respirator, gloves, safety goggles). Ventilate->PPE Contain Contain the spill. Prevent entry into drains. PPE->Contain Collect Collect spillage. Use a method that does not generate dust. Contain->Collect Dispose Dispose of contents/container to an approved waste disposal plant. Collect->Dispose Clean Clean the affected area. Dispose->Clean End Spill Response Complete Clean->End

Caption: Spill Response Workflow.

Disposal Considerations

Dispose of this product and its container at an approved waste disposal plant.[1] Do not let the product enter drains. Avoid release to the environment.[1]

Stability and Reactivity

  • Reactivity: No data available.[1]

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Possibility of Hazardous Reactions: No data available.[1]

  • Conditions to Avoid: No data available.[1]

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[1]

This guide is intended for informational purposes and should not replace a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Solubility Profile of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 2-Hydroxy-6-Methoxybenzoate, a compound of interest for its potential applications in various scientific fields, including drug development, due to its antifungal properties. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents relevant biological context through pathway and workflow diagrams.

Quantitative Solubility Data

Qualitative Solubility:

General observations indicate that this compound is likely soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and may have limited solubility in water, with one source suggesting it is only slightly soluble or insoluble at concentrations above 1 mg/mL.

Solubility of Structurally Similar Compounds:

To approximate the solubility of this compound, data for benzyl benzoate and methyl salicylate, which share key structural motifs, are presented below. These compounds suggest that our target molecule will exhibit good solubility in common organic solvents.

Table 1: Solubility of Benzyl Benzoate

SolventSolubilityReference
Water~0.003 g/100 mL (20 °C)[1]
EthanolSoluble[1][2][3]
EtherSoluble[1][2][3]
BenzeneSoluble[1][3]
ChloroformMiscible[3]
AcetoneSoluble[3]
MethanolSoluble[3]
OilsMiscible[3]
GlycerolInsoluble[3]

Table 2: Solubility of Methyl Salicylate

SolventSolubilityReference
WaterSlightly soluble[4][5]
Organic SolventsMiscible[6]
Acetone10.1 g/g (30 °C)[6]

Experimental Protocols for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, ethyl acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Dispense a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate quantitative technique.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solute B Add known volume of solvent A->B to vial C Agitate at constant temp (24-48h) B->C D Sedimentation C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Result G->H Calculate Solubility

Experimental workflow for solubility determination.

Biological Context: Antifungal Activity

This compound has been noted for its antifungal properties. While the specific signaling pathways affected by this compound in fungi are not yet fully elucidated, phenolic compounds, in general, are known to interact with various cellular processes in fungi. One of the key aspects of plant-fungal interactions involves the production of phenolic compounds by plants as a defense mechanism. These compounds can act as signaling molecules that trigger stress responses in fungi.

G cluster_plant Plant Defense cluster_fungus Fungal Cell Plant Plant Phenolic Phenolic Compounds (e.g., Benzyl 2-Hydroxy-6- Methoxybenzoate) Plant->Phenolic produces FungalCell Fungal Cell Phenolic->FungalCell acts on StressResponse Oxidative Stress Response FungalCell->StressResponse senses EnzymeInduction Induction of Detoxifying Enzymes StressResponse->EnzymeInduction GrowthInhibition Inhibition of Growth & Proliferation StressResponse->GrowthInhibition

Generalized signaling in plant-fungal interaction.

This diagram illustrates a generalized response where a plant-produced phenolic compound, such as this compound, can induce a stress response in a fungal cell, leading to the activation of detoxification pathways and ultimately inhibiting fungal growth. The interaction of phenolic compounds with fungal cells can be complex, potentially involving the modulation of metabolic pathways and compromising cell membrane integrity. Further research is needed to delineate the precise molecular targets and signaling cascades affected by this compound in pathogenic fungi.

References

Stability of Benzyl 2-Hydroxy-6-Methoxybenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Benzyl 2-Hydroxy-6-Methoxybenzoate under various conditions. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, data from structurally similar compounds, and standard pharmaceutical industry practices for stability testing. The information herein is intended to guide researchers in designing and executing robust stability studies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate analytical methods and stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [1]
Appearance Solid-
Melting Point 530.28 K (257.13 °C) (Joback Method)[1]
Boiling Point 780.27 K (507.12 °C) (Joback Method)[1]
LogP 2.758 (Crippen Method)[1]
Water Solubility -3.49 (log10(mol/L)) (Crippen Method)[1]

General Stability Profile and Storage Recommendations

Based on supplier safety data sheets, this compound is considered stable under recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. For long-term storage, it is advisable to keep the compound in a cool, dark, and well-sealed container. Recommended storage conditions are -20°C for the powder form and -80°C when in a solvent like DMSO. The compound may decompose under fire conditions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following protocols are proposed for this compound, based on standard industry practices. A concentration of 1 mg/mL of the compound in a suitable solvent (e.g., acetonitrile-water mixture) is recommended for these studies.

Table 2: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed Protocol
Acidic Hydrolysis Treat the sample solution with 0.1 M to 1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for up to 7 days. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours) and neutralized before analysis.
Basic Hydrolysis Treat the sample solution with 0.1 M to 1 M NaOH at room temperature. Due to the ester functionality, degradation is expected to be faster than under acidic conditions. Sampling should be more frequent initially (e.g., 0, 1, 2, 4, 8, 24 hours). Samples should be neutralized before analysis.
Oxidative Degradation Treat the sample solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature. Samples should be taken at various time points and the reaction quenched if necessary before analysis.
Thermal Degradation Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period. Samples should be analyzed at different time intervals.
Photolytic Degradation Expose the solid compound and a solution of the compound to UV (e.g., 254 nm) and visible light, as per ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions.

Proposed Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.

Table 3: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on the UV spectrum of this compound (a starting point could be around 254 nm or the λmax)
Column Temperature 30-35°C
Injection Volume 10-20 µL

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolysis. Under both acidic and basic conditions, the primary degradation products are expected to be 2-Hydroxy-6-methoxybenzoic acid and benzyl alcohol. Basic conditions are likely to accelerate this reaction significantly.

G parent This compound acid_hydrolysis Acidic Hydrolysis (H⁺, H₂O) parent->acid_hydrolysis base_hydrolysis Basic Hydrolysis (OH⁻, H₂O) parent->base_hydrolysis product1 2-Hydroxy-6-methoxybenzoic acid acid_hydrolysis->product1 product2 Benzyl alcohol acid_hydrolysis->product2 base_hydrolysis->product1 base_hydrolysis->product2 G parent This compound oxidant Oxidation (e.g., H₂O₂) parent->oxidant product1 Hydroxylated derivatives oxidant->product1 product2 Quinone-like structures oxidant->product2 product3 Oxidized benzylic derivatives oxidant->product3 G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation compound_prep Prepare Stock Solution of This compound acid Acidic Stress compound_prep->acid base Basic Stress compound_prep->base oxidative Oxidative Stress compound_prep->oxidative thermal Thermal Stress compound_prep->thermal photo Photolytic Stress compound_prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks kinetics Degradation Kinetics hplc->kinetics pathway Identify Degradation Pathways lcms->pathway report Generate Stability Report kinetics->report pathway->report

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate. The synthesis is a multi-step process commencing from resorcinol, as the direct regioselective methoxylation of salicylic acid at the 6-position is synthetically challenging. The described pathway involves the synthesis of the key intermediate, 2,6-dihydroxybenzoic acid, via the Kolbe-Schmitt reaction, followed by a regioselective O-methylation to yield 2-hydroxy-6-methoxybenzoic acid. The final step is the benzylation of the carboxylic acid to afford the target compound. These application notes offer detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to guide researchers in the successful synthesis of this compound.

Introduction

This compound is a valuable organic compound with potential applications in medicinal chemistry and drug development. Its synthesis from readily available starting materials is of significant interest. While salicylic acid is a common precursor for many benzoic acid derivatives, its direct conversion to the target compound is not straightforward due to the difficulty in achieving selective methoxylation at the C6 position. Therefore, a more practical synthetic route begins with resorcinol, which is first carboxylated to form 2,6-dihydroxybenzoic acid. This intermediate then undergoes selective mono-methylation to introduce the methoxy group at the 6-position, yielding 2-hydroxy-6-methoxybenzoic acid. Finally, esterification of the carboxylic acid with a benzyl group provides the desired this compound.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step process starting from resorcinol.

Synthesis_Workflow Resorcinol Resorcinol DHBA 2,6-Dihydroxybenzoic Acid Resorcinol->DHBA 1. Kolbe-Schmitt Reaction (CO2, K2CO3, high T & P) HMBA 2-Hydroxy-6-methoxybenzoic Acid DHBA->HMBA 2. Regioselective O-Methylation (CH3I, K2CO3, DMF) FinalProduct This compound HMBA->FinalProduct 3. Benzylation (Benzyl Bromide, K2CO3, DMF)

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction

This protocol describes the carboxylation of resorcinol to produce 2,6-dihydroxybenzoic acid.

Materials:

  • Resorcinol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Carbon Dioxide (CO₂) gas

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Equipment:

  • High-pressure autoclave reactor

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a high-pressure autoclave, combine resorcinol and anhydrous potassium carbonate in a suitable solvent such as a mixture of ethanol and water.

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the reactor with carbon dioxide gas to the desired pressure.

  • Heat the mixture to the reaction temperature with continuous stirring.

  • Maintain the reaction conditions for the specified time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO₂ gas.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a low pH to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol-water mixture) to obtain pure 2,6-dihydroxybenzoic acid.

Step 2: Synthesis of 2-Hydroxy-6-methoxybenzoic Acid via Regioselective O-Methylation

This protocol details the selective mono-methylation of 2,6-dihydroxybenzoic acid.

Materials:

  • 2,6-Dihydroxybenzoic Acid

  • Methyl Iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2,6-dihydroxybenzoic acid and anhydrous potassium carbonate in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-6-methoxybenzoic acid.

Step 3: Synthesis of this compound via Benzylation

This protocol describes the esterification of 2-hydroxy-6-methoxybenzoic acid with benzyl bromide.

Materials:

  • 2-Hydroxy-6-methoxybenzoic Acid

  • Benzyl Bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzoic acid in DMF.

  • Add anhydrous potassium carbonate to the solution and stir.

  • Add benzyl bromide to the reaction mixture.

  • Heat the mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactant(s)ProductReagentsSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)
1 Resorcinol2,6-Dihydroxybenzoic AcidK₂CO₃, CO₂Water/Ethanol130-1503-4~30-40167-170
2 2,6-Dihydroxybenzoic Acid2-Hydroxy-6-methoxybenzoic AcidCH₃I, K₂CO₃DMF60-8012-24~50-60130-133
3 2-Hydroxy-6-methoxybenzoic AcidThis compoundBenzyl Bromide, K₂CO₃DMF806~95N/A (Oil)

Note: Yields and reaction conditions are approximate and may vary depending on the specific experimental setup and scale.

Characterization Data

2-Hydroxy-6-methoxybenzoic Acid:

  • ¹H NMR (CDCl₃): δ 11.2 (s, 1H, OH), 7.35 (t, J=8.4 Hz, 1H, ArH), 6.5 (d, J=8.4 Hz, 1H, ArH), 6.4 (d, J=8.4 Hz, 1H, ArH), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃): δ 173.0, 162.5, 159.0, 133.0, 110.0, 105.0, 101.5, 56.0.

This compound:

  • Molecular Formula: C₁₅H₁₄O₄

  • Molecular Weight: 258.27 g/mol

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methyl iodide and benzyl bromide are lachrymators and toxic; handle with extreme care.

  • High-pressure reactions should only be performed by trained personnel using appropriate safety equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step process starting from resorcinol. The provided protocols offer a detailed guide for researchers to carry out this synthesis. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in good yield and purity. This synthetic route provides a reliable method for accessing this compound for further research and development in the fields of medicinal chemistry and materials science.

Application Note: Purification of Benzyl 2-Hydroxy-6-Methoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl 2-hydroxy-6-methoxybenzoate is a substituted aromatic ester with potential applications in pharmaceutical and chemical research. The synthesis of this compound can result in various impurities, necessitating an effective purification method to achieve the high degree of purity required for subsequent applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound using the recrystallization technique, aiming to furnish researchers, scientists, and drug development professionals with a practical guide to obtaining a high-purity product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the successful design and execution of the recrystallization protocol.

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₄[1]
Molecular Weight258.27 g/mol [1]
AppearanceSolid at room temperature[2]
Predicted Melting Point530.28 K (257.13 °C)[1]
SolubilitySlightly soluble to insoluble in water. May dissolve in DMSO, Ethanol, or DMF.[2][3]

Recrystallization Performance

The following table summarizes the expected outcomes of the recrystallization protocol detailed below. These values are typical and may vary based on the initial purity of the crude product and adherence to the protocol.

ParameterCrude ProductRecrystallized Product
Appearance Off-white to light brown solidWhite crystalline solid
Purity (by HPLC) ~90%>99%
Yield -80-90%
Melting Point Range Broad range, lower than pureSharp range, close to literature value

Experimental Workflow

The following diagram illustrates the key steps involved in the purification of this compound by recrystallization.

Recrystallization_Workflow A Dissolution: Dissolve crude product in a minimum amount of hot ethanol. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Presence of solid impurities C Cooling & Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. A->C No solid impurities B->C D Vacuum Filtration: Collect the formed crystals using a Buchner funnel. C->D E Washing: Wash the crystals with a small amount of cold ethanol. D->E F Drying: Dry the purified crystals under vacuum or in a desiccator. E->F G Analysis: Characterize the purified product (e.g., melting point, HPLC). F->G

Caption: Workflow for the purification of this compound.

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step procedure for the purification of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Distilled Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Melting point apparatus

  • HPLC system

Procedure:

  • Solvent Selection and Dissolution:

    • Place a sample of the crude this compound into a clean Erlenmeyer flask.

    • Based on the principle of "like dissolves like" and the presence of a hydroxyl group and an ester, ethanol is a suitable solvent. Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate while stirring continuously. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional):

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on the hot plate.

    • Pour the hot solution through the preheated funnel into the clean flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath to maximize the yield of crystals.

  • Collection of Crystals:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to separate the crystals from the mother liquor.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a period to air-dry them.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature or in a desiccator.

  • Analysis:

    • Once the crystals are completely dry, determine the yield.

    • Assess the purity of the recrystallized product by measuring its melting point and by using an analytical technique such as High-Performance Liquid Chromatography (HPLC). A pure compound will have a sharp melting point range close to its literature value.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the experiment in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a heating mantle or a steam bath for heating.

  • Handle hot glassware with appropriate clamps or tongs.

References

Application Note: Laboratory Scale Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This procedure involves the O-benzylation of 2-Hydroxy-6-methoxybenzoic acid using benzyl chloride in the presence of a base. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, purification methods, and safety precautions. Characterization of the final product is also discussed.

Introduction

This compound is a benzoate ester with potential applications in medicinal chemistry and materials science. Its structure, incorporating a salicylic acid-like moiety, suggests potential biological activity. The synthesis of such molecules is of interest to researchers in drug discovery and organic synthesis. The described method, a Williamson ether synthesis, is a classical and reliable nucleophilic substitution reaction. It involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a benzyl halide.

Reaction Scheme

The synthesis proceeds via the reaction of 2-Hydroxy-6-methoxybenzoic acid with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The base deprotonates the phenolic hydroxyl group of the benzoic acid derivative, forming a phenoxide ion. This nucleophile then attacks the benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired benzyl ether product.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)Molar Eq.
2-Hydroxy-6-methoxybenzoic acidC₈H₈O₄168.151.68 g10.01.0
Benzyl ChlorideC₇H₇Cl126.581.39 g (1.27 mL)11.01.1
Potassium Carbonate (anhydrous)K₂CO₃138.212.76 g20.02.0
AcetoneC₃H₆O58.0850 mL--
Diethyl EtherC₄H₁₀O74.12As needed--
1 M Hydrochloric AcidHCl36.46As needed--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed--
BrineNaCl58.44As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Experimental Protocol

Experimental_Workflow start Start reactants 1. Add 2-Hydroxy-6-methoxybenzoic acid, K₂CO₃, and acetone to a flask. start->reactants stir1 2. Stir the mixture. reactants->stir1 add_benzyl_chloride 3. Add benzyl chloride dropwise. stir1->add_benzyl_chloride reflux 4. Heat the mixture to reflux for 12-24 hours. add_benzyl_chloride->reflux monitor 5. Monitor reaction progress by TLC. reflux->monitor cool 6. Cool the reaction to room temperature. monitor->cool Reaction Complete filter 7. Filter off the inorganic salts. cool->filter concentrate 8. Concentrate the filtrate in vacuo. filter->concentrate dissolve 9. Dissolve the residue in diethyl ether. concentrate->dissolve wash_hcl 10. Wash with 1 M HCl. dissolve->wash_hcl wash_bicarb 11. Wash with saturated NaHCO₃ solution. wash_hcl->wash_bicarb wash_brine 12. Wash with brine. wash_bicarb->wash_brine dry 13. Dry the organic layer over anhydrous MgSO₄. wash_brine->dry filter_dry 14. Filter and concentrate the organic layer. dry->filter_dry purify 15. Purify the crude product by column chromatography. filter_dry->purify characterize 16. Characterize the final product. purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-6-methoxybenzoic acid (1.68 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and acetone (50 mL).

  • Addition of Benzyl Chloride: Stir the suspension at room temperature for 15 minutes. To this mixture, add benzyl chloride (1.27 mL, 11.0 mmol) dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Maintain the reflux with vigorous stirring for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue. Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Safety Precautions

  • Benzyl chloride is a lachrymator, corrosive, and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetone and diethyl ether are highly flammable. Keep them away from open flames and ignition sources.

  • 2-Hydroxy-6-methoxybenzoic acid can cause skin and eye irritation. Avoid contact with skin and eyes.

  • Always wear appropriate PPE when handling all chemicals.

  • Dispose of chemical waste according to institutional and local regulations.

Product Characterization

The purified product, this compound, should be a solid or a viscous oil at room temperature.

Physical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄O₄
Molecular Weight258.27 g/mol
AppearanceExpected to be a white to off-white solid or a colorless oil.

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~11.0-12.0 ppm (s, 1H, Ar-OH ): The phenolic proton is expected to be a sharp singlet at a downfield chemical shift due to intramolecular hydrogen bonding with the ester carbonyl.

    • δ ~7.2-7.5 ppm (m, 5H, Ar-H of benzyl group).

    • δ ~6.4-7.3 ppm (m, 3H, Ar-H of benzoate ring).

    • δ ~5.4 ppm (s, 2H, -O-CH₂ -Ph).

    • δ ~3.9 ppm (s, 3H, -OCH₃ ).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~170 ppm (C =O).

    • δ ~160-165 ppm (Ar-C -OH and Ar-C -OCH₃).

    • δ ~135-136 ppm (ipso-C of benzyl group).

    • δ ~128-129 ppm (Ar-C H of benzyl group).

    • δ ~100-110 ppm (Ar-C H of benzoate ring).

    • δ ~67 ppm (-O-C H₂-Ph).

    • δ ~56 ppm (-OC H₃).

  • IR (KBr, cm⁻¹):

    • ~3200-3400 (broad, O-H stretch of the phenolic hydroxyl).

    • ~3030 (C-H stretch, aromatic).

    • ~2950, 2850 (C-H stretch, aliphatic).

    • ~1680 (C=O stretch, ester).

    • ~1600, 1450 (C=C stretch, aromatic).

    • ~1250 (C-O stretch, ether).

  • Mass Spectrometry (EI):

    • m/z 258 (M⁺).

    • m/z 91 (C₇H₇⁺, tropylium ion, characteristic fragment for benzyl groups).

    • m/z 167 (M⁺ - C₇H₇).

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound using a Williamson ether synthesis. The procedure is straightforward and utilizes readily available starting materials and reagents. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize and purify the target compound for further investigation in their respective fields. The provided predicted spectroscopic data will aid in the characterization of the final product.

Application Notes and Protocols for the Analytical Characterization of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-hydroxy-6-methoxybenzoate (CAS No. 24474-71-3) is a benzoate ester with documented antifungal properties.[1][2] Its structural elucidation and purity assessment are critical for its potential development in pharmaceutical or agrochemical applications. This document provides a comprehensive overview of the analytical methods for the characterization of this compound, including detailed experimental protocols and expected quantitative data based on its chemical structure and analysis of closely related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₄[3][4]
Molecular Weight258.27 g/mol [2][4]
CAS Number24474-71-3[2]
AppearanceTypically a solid at room temperature[4]
LogP2.758[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count4[4]

Analytical Characterization Workflow

The following diagram illustrates a general workflow for the comprehensive analytical characterization of a chemical entity such as this compound.

G cluster_prep Sample Preparation cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation sample_prep Sample Weighing and Dissolution (e.g., in Methanol, Acetonitrile, or Chloroform) hplc HPLC-UV/DAD (Purity and Quantification) sample_prep->hplc gcms GC-MS (Volatile Impurities and Mass Confirmation) sample_prep->gcms nmr NMR Spectroscopy (¹H and ¹³C for Structural Elucidation) sample_prep->nmr ftir FT-IR Spectroscopy (Functional Group Identification) sample_prep->ftir data_integration Data Integration and Interpretation hplc->data_integration gcms->data_integration nmr->data_integration ftir->data_integration structure_confirmation Structure Confirmation and Purity Assessment data_integration->structure_confirmation sample_purity Purity Assessment

Caption: General Analytical Workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is generally suitable for this type of moderately polar compound.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like phosphate buffer). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Based on the UV absorbance of the aromatic rings, detection can be performed around 254 nm and 280 nm. A DAD can be used to scan a wider range to identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Quantitative Data
ParameterExpected Value
Retention Time (t R )Dependent on the specific method, but expected to be in a reasonable range (e.g., 5-15 minutes) with the suggested starting conditions.
Purity (%)> 95% (typical for analytical standards).
UV λ maxExpected absorbance maxima around 254 nm and 280 nm due to the electronic transitions in the substituted benzene rings.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight of this compound and for identifying and quantifying any volatile impurities.

Experimental Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Expected Quantitative Data
ParameterExpected Value
Molecular Ion (M⁺)m/z = 258
Key Predicted Fragment Ions (m/z)
167[C₈H₇O₃]⁺ - Loss of the benzyl group
150Fragmentation of the 2-hydroxy-6-methoxybenzoyl moiety
107Fragmentation of the 2-hydroxy-6-methoxybenzoyl moiety
91[C₇H₇]⁺ - Benzyl cation

Note: The fragmentation pattern is predicted based on the structure and known fragmentation of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are required for a complete assignment.

Experimental Protocol
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR: Standard pulse program, acquiring 16-32 scans.

  • ¹³C NMR: Standard proton-decoupled pulse program, acquiring 512-1024 scans.

Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0Singlet1HAr-OH
~7.3-7.5Multiplet5HBenzyl aromatic protons
~7.2-7.4Multiplet1HAromatic proton on benzoate ring
~6.4-6.6Multiplet2HAromatic protons on benzoate ring
~5.4Singlet2H-OCH₂- (benzyl)
~3.8Singlet3H-OCH₃
Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~162Aromatic C-OH
~158Aromatic C-OCH₃
~136Aromatic C (benzyl, ipso)
~133Aromatic CH (benzoate)
~128.7Aromatic CH (benzyl)
~128.3Aromatic CH (benzyl)
~128.1Aromatic CH (benzyl)
~110Aromatic C (benzoate, ipso)
~105Aromatic CH (benzoate)
~98Aromatic CH (benzoate)
~67-OCH₂- (benzyl)
~56-OCH₃

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly in an actual spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the this compound molecule.

Experimental Protocol
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (from a solution), or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₂-, -CH₃)
~1720C=O stretchEster
1600-1450C=C stretchAromatic ring
~1250 and ~1050C-O stretchEster and ether

Conclusion

The combination of chromatographic and spectroscopic techniques described in these application notes provides a robust framework for the comprehensive characterization of this compound. HPLC and GC-MS are suitable for determining purity and confirming molecular weight, while NMR and FT-IR are essential for definitive structural elucidation and functional group identification. The provided protocols and expected data serve as a valuable starting point for researchers, scientists, and drug development professionals working with this compound.

References

Application Note: 13C NMR Analysis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Benzyl 2-Hydroxy-6-Methoxybenzoate. This compound is of interest in medicinal chemistry and materials science, and understanding its molecular structure is crucial for its application. This application note outlines the experimental procedure for acquiring a ¹³C NMR spectrum and presents an expected chemical shift data table based on established substituent effects on aromatic systems. A logical workflow for the analysis is also provided in a graphical format.

Introduction

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment. For a substituted aromatic compound like this compound, ¹³C NMR is invaluable for confirming the substitution pattern on the benzene ring and verifying the integrity of the ester and benzyl moieties.

Predicted ¹³C NMR Spectral Data

Due to the unavailability of a publicly accessible experimental spectrum for this compound, the following table of predicted ¹³C NMR chemical shifts has been compiled. These predictions are based on the known effects of hydroxyl (-OH), methoxy (-OCH₃), and benzyl ester (-COOCH₂Ph) substituents on the chemical shifts of the aromatic carbons, as well as typical chemical shift ranges for the carbons of the benzyl group and the ester carbonyl.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O168-172The carbonyl carbon of an ester typically resonates in this downfield region.
C1110-115Shielded by the ortho -OH and para -OCH₃ groups.
C2158-162Strongly deshielded by the directly attached -OH group.
C398-102Highly shielded due to the ortho -OCH₃ and para -OH groups.
C4132-136Deshielded by the ester group at the meta position.
C5105-110Shielded by the ortho -OH group.
C6155-159Strongly deshielded by the directly attached -OCH₃ group.
-OCH₃55-60Typical chemical shift for a methoxy group attached to an aromatic ring.
-CH₂-66-70Methylene carbon of the benzyl group, deshielded by the adjacent oxygen and phenyl group.
Benzyl C1'135-138Quaternary carbon of the benzyl ring.
Benzyl C2'/C6'128-130Ortho carbons of the benzyl ring.
Benzyl C3'/C5'128-130Meta carbons of the benzyl ring.
Benzyl C4'127-129Para carbon of the benzyl ring.

Note: The chemical shifts are predicted and may vary slightly based on the solvent and experimental conditions.

Experimental Protocol

This section details a standard protocol for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup

  • The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

    • Spectrometer Frequency: 100 MHz for ¹³C

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): 0-220 ppm.

    • Temperature: Room temperature (e.g., 298 K).

3. Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Tune and match the probe for the ¹³C frequency.

  • Start the acquisition using the defined parameters.

4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required, although this is less common and requires specific experimental setups for ¹³C NMR.

  • Assign the peaks to the corresponding carbon atoms in the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Peak Assignment reference->assign report Final Report assign->report

Caption: Workflow for 13C NMR Analysis.

Structure and Carbon Numbering

The following diagram shows the chemical structure of this compound with the carbon atoms numbered for clear assignment of the ¹³C NMR signals.

Caption: Structure of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹³C NMR analysis of this compound. By following the detailed experimental protocol and utilizing the predicted chemical shift data, researchers can effectively characterize the structure of this compound. The provided workflows and diagrams offer a clear and concise overview of the analytical process, aiding in both practical execution and data interpretation.

Application Notes and Protocols for the Mass Spectrometry of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-hydroxy-6-methoxybenzoate is a benzoate ester with potential biological activities, including antifungal effects.[1] Its chemical formula is C15H14O4 with a molecular weight of 258.27 g/mol .[2][3] Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices, from synthetic reaction mixtures to biological samples. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers high sensitivity and specificity for the analysis of this compound. These application notes provide a comprehensive overview of the mass spectrometric behavior of this compound and detailed protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC15H14O4[2][3]
Molecular Weight258.27 g/mol [2]
IUPAC NameThis compound[3]
InChIInChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3[2][3]
InChIKeyCGNJMCLXIMWKDY-UHFFFAOYSA-N[2][3]
SMILESCOc1cccc(O)c1C(=O)OCc1ccccc1[2]

Mass Spectrometry Analysis

The structural features of this compound, including the benzyl ester and the substituted aromatic ring, dictate its fragmentation pattern in mass spectrometry. Electron Ionization (EI) is a common ionization technique for GC-MS analysis, while Electrospray Ionization (ESI) is typically employed in LC-MS.

Proposed Fragmentation Pathway (EI-MS)

Under electron ionization, this compound is expected to undergo characteristic fragmentation. The molecular ion peak (M+) at m/z 258 would be observed. Key fragmentation pathways likely include:

  • Loss of the benzyl group: Cleavage of the ester bond can lead to the formation of a benzoyl cation derivative.

  • Formation of the tropylium ion: The benzyl group can rearrange to the stable tropylium cation at m/z 91.

  • Decarboxylation: Loss of carbon dioxide from fragment ions.

A proposed fragmentation pathway is visualized in the diagram below.

fragmentation_pathway M [C15H14O4]+. m/z 258 (Molecular Ion) F1 [C7H7]+ m/z 91 (Tropylium ion) M->F1 - C8H7O4. F2 [C8H7O3]+ m/z 151 M->F2 - C7H7. F3 [C8H8O4]+. m/z 168 (2-Hydroxy-6-methoxybenzoic acid radical cation) M->F3 - C7H6 F4 [C7H5O2]+ m/z 121 F2->F4 - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

Quantitative Data

While no direct mass spectrometric quantitative data for this compound was found in the initial search, its biological activity has been quantified. The following table summarizes the reported antifungal activity.

Fungal StrainIC50 (µg/mL)Reference
Aspergillus niger25-26[1]
Fusarium oxysporum25-26[1]

Experimental Protocols

The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis

This protocol is suitable for the analysis of thermally stable and volatile compounds like this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.
  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex samples.
  • Derivatization is generally not required for this compound.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 10 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
  • For quantitative analysis, create a calibration curve using standards of known concentrations.

Protocol 2: LC-MS Analysis

This protocol is advantageous for analyzing less volatile compounds or for samples in complex biological matrices that may require minimal sample preparation.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.
  • For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent reversed-phase column.
  • Column Temperature: 40 °C.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient:
  • Start at 30% B.
  • Linear gradient to 95% B over 10 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 30% B and equilibrate for 3 minutes.
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  • Drying Gas Temperature: 350 °C.
  • Drying Gas Flow: 10 L/min.
  • Nebulizer Pressure: 45 psi.
  • Sheath Gas Temperature: 350 °C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • Scan Range: m/z 100-500. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Identify the peak for this compound by its retention time and the presence of the protonated ([M+H]+ at m/z 259) or deprotonated ([M-H]- at m/z 257) molecular ion.
  • For structural confirmation, perform MS/MS experiments and analyze the resulting fragment ions.
  • Quantification can be achieved by constructing a calibration curve with standards.

Experimental Workflow Visualization

The general workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing SP1 Sample Collection SP2 Extraction / Clean-up SP1->SP2 SP3 Dissolution & Filtration SP2->SP3 A1 Chromatographic Separation (GC or LC) SP3->A1 A2 Ionization (EI or ESI) A1->A2 A3 Mass Analysis A2->A3 DP1 Data Acquisition A3->DP1 DP2 Peak Identification DP1->DP2 DP3 Spectral Interpretation DP2->DP3 DP4 Quantification DP2->DP4

Caption: General experimental workflow for the mass spectrometric analysis.

References

HPLC method for Benzyl 2-Hydroxy-6-Methoxybenzoate quantification

Author: BenchChem Technical Support Team. Date: November 2025

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Benzyl 2-Hydroxy-6-Methoxybenzoate is presented. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable analytical method for the determination of this compound in various sample matrices.

Physicochemical Properties

This compound is a compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol [1][2][3]. It is known to exhibit antifungal properties[2][4]. Its solubility in water is limited, which is a key consideration for solvent selection in HPLC analysis[5].

Application Note

Introduction

This application note describes a robust and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for quality control, stability studies, and pharmacokinetic analysis. The methodology is based on established principles for the analysis of benzoate derivatives and related compounds[6][7][8][9][10][11][12][13].

Chromatographic Conditions

A C18 stationary phase is recommended for the separation due to the non-polar nature of the benzyl group and the aromatic ring of the benzoate moiety. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an acidic aqueous buffer provides good peak shape and resolution. UV detection is employed for quantification.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general guideline for a solid sample is as follows:

  • Accurately weigh a portion of the homogenized sample containing this compound.

  • Extract the analyte with a suitable organic solvent such as methanol or acetonitrile. Sonication may be used to enhance extraction efficiency.

  • Centrifuge the extract to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.

3. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²) and the equation of the line.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution at a single concentration. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard. The percentage recovery should be within a predefined range (e.g., 98-102%).

  • Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing a blank and a spiked sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Table 2: Representative Quantitative Data

ParameterResult
Retention Time (min) ~ 5.2
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow and Process Diagrams

The following diagram illustrates the overall workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC quantification.

The following diagram illustrates the logical relationship for method development.

Method_Development cluster_initial Initial Assessment cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Analyte_Properties Analyte Properties (Solubility, UV Spectra) Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Detection_Wavelength Detection Wavelength Selection Analyte_Properties->Detection_Wavelength Literature_Search Literature Search (Similar Compounds) Literature_Search->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (Solvent Ratio, pH) Column_Selection->Mobile_Phase_Opt Linearity Linearity Mobile_Phase_Opt->Linearity Detection_Wavelength->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Specificity Specificity Accuracy->Specificity Routine_Analysis Routine Sample Analysis Specificity->Routine_Analysis

Caption: Logical workflow for HPLC method development.

References

Application Notes and Protocols for Antifungal Assay of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-hydroxy-6-methoxybenzoate is a compound that has demonstrated notable antifungal properties.[1][2][3][4] This document provides detailed protocols for evaluating the antifungal activity of this compound, focusing on standardized methods to determine its efficacy against various fungal species. The provided methodologies are based on established antifungal susceptibility testing guidelines and can be adapted for screening and research purposes.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol [5]
CAS Number 24474-71-3[4]
Reported Antifungal Activity (IC50) 25–26 μg/mL against tested fungal strains[1][2][3][4]

Proposed Mechanism of Action

The precise signaling pathway for this compound is not fully elucidated. However, the antifungal action of related compounds like benzyl benzoate and benzoates has been studied. Benzyl benzoate is suggested to act by disrupting the fungal cell membrane, leading to the leakage of essential intracellular components and subsequent cell death.[6] Benzoates, in general, are thought to enter the fungal cell in their undissociated form, lowering the intracellular pH.[7][8] This acidification can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, leading to a decrease in ATP production and restricted growth.[7][8]

cluster_extracellular Extracellular Space cluster_cell Fungal Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption? Cytoplasm Cytoplasm (Lowered pH) Membrane->Cytoplasm Internalization PFK Phosphofructokinase Cytoplasm->PFK Inhibition Glycolysis Glycolysis ATP ATP Production PFK->ATP Inhibition Growth Fungal Growth Inhibition / Cell Death ATP->Growth Leads to

Caption: Proposed antifungal mechanisms of benzoate compounds.

Experimental Protocols

Two standard methods for determining the antifungal efficacy of this compound are presented below: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for assessing growth inhibition zones.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism.[9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strain(s) of interest

  • Appropriate broth medium (e.g., RPMI-1640, Mueller-Hinton Broth with 2% glucose)[10]

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 30-35°C) until sufficient growth is observed.[11][12]

    • Harvest fungal cells or conidia and suspend them in sterile saline or PBS.

    • Adjust the inoculum concentration to a final density of approximately 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.[10] Dilute this suspension as required by the specific standard protocol being followed (e.g., CLSI guidelines).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the compound in the broth medium in a 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration is not inhibitory to the fungal growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without the compound) and a negative control (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.[13]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepCompound Prepare Compound Dilutions Start->PrepCompound InoculatePlate Inoculate 96-Well Plate PrepInoculum->InoculatePlate PrepCompound->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadMIC Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[14]

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Fungal strain(s) of interest

  • Agar medium (e.g., Mueller-Hinton agar with 2% glucose and 0.5 μg/mL methylene blue dye)[10]

  • Sterile swabs

  • Sterile saline or PBS

  • Petri dishes

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum suspension and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.[11]

  • Preparation and Application of Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a solvent-only disk as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at an appropriate temperature (e.g., 30-35°C) for 24-48 hours or until sufficient growth is observed.[11]

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Data Presentation

Quantitative data from the antifungal assays should be recorded systematically for comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Fungal SpeciesStrain IDMIC (μg/mL)Replicate 1Replicate 2Replicate 3Mean MICStd. Dev.
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 208821
[Insert Species][Insert ID]

Table 2: Agar Disk Diffusion Zone of Inhibition Data

Fungal SpeciesStrain IDCompound Conc. on Disk (μg)Zone of Inhibition (mm)Replicate 1Replicate 2Replicate 3Mean Zone DiameterStd. Dev.
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 208821
[Insert Species][Insert ID]

Conclusion

The protocols outlined in this document provide a framework for the systematic evaluation of the antifungal properties of this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data, which is essential for further research and development of this compound as a potential antifungal agent.

References

Application Note: Determination of the IC50 of Benzyl 2-Hydroxy-6-Methoxybenzoate against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 2-Hydroxy-6-Methoxybenzoate is a natural compound that has demonstrated significant antifungal properties. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against filamentous fungi, specifically Fusarium avenaceum and Bipolaris sorokiniana. The IC50 value is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a biological process by 50%. The protocol described herein is based on the widely accepted broth microdilution method.

Quantitative Data Summary

The antifungal activity of this compound has been previously reported, with the following IC50 values:

CompoundFungal StrainIC50 (µg/mL)Reference
This compoundFusarium avenaceum25-26[1][2]
This compoundBipolaris sorokiniana25-26[1][2]

Experimental Protocols

Principle

The IC50 is determined using a broth microdilution assay. This method involves challenging the fungal isolates with serial dilutions of this compound in a liquid growth medium. The growth of the fungus is measured after a defined incubation period, and the IC50 is calculated as the concentration of the compound that inhibits fungal growth by 50% compared to a drug-free control.

Materials and Reagents
  • This compound

  • Fusarium avenaceum isolate

  • Bipolaris sorokiniana isolate

  • Potato Dextrose Agar (PDA)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • Sterile distilled water

  • Spectrophotometer or microplate reader (optional, for optical density measurements)

  • 96-well flat-bottom microtiter plates

  • Hemocytometer or other cell counting device

Protocol

1. Preparation of Fungal Inoculum:

  • Culture the fungal strains on Potato Dextrose Agar (PDA) plates and incubate at 25°C for 7-10 days, or until sufficient sporulation is observed.

  • Harvest the fungal spores by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile saline and gently agitating.

  • Transfer the spore suspension to a sterile tube.

  • Adjust the spore concentration to 1-5 x 10^6 spores/mL using a hemocytometer. This will be the stock inoculum.

  • Dilute the stock inoculum in RPMI 1640 medium to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL in the assay wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in DMSO. The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the assay.

  • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate or in tubes to create a range of concentrations. A typical range might be from 100 µg/mL down to 0.78 µg/mL.

  • Include a drug-free control (containing only RPMI 1640 and the same concentration of DMSO as the test wells) and a medium-only control (for sterility check).

3. Assay Procedure:

  • Add 100 µL of each compound dilution to the appropriate wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well, including the drug-free control wells.

  • Add 200 µL of sterile RPMI 1640 medium to the sterility control wells.

  • Incubate the plates at 25-28°C for 48-72 hours. The incubation time may need to be optimized depending on the growth rate of the fungal strain.

  • Following incubation, determine the fungal growth. This can be done visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • The minimum inhibitory concentration (MIC) is often determined as the lowest concentration of the compound that causes a significant inhibition of visible growth.

4. Data Analysis and IC50 Calculation:

  • Calculate the percentage of growth inhibition for each concentration of the compound using the following formula: % Inhibition = 100 x [1 - (OD_test - OD_sterile) / (OD_control - OD_sterile)]

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Use a suitable software (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (PDA Plates) spore_harvest Spore Harvest & Suspension fungal_culture->spore_harvest inoculum_prep Inoculum Preparation (RPMI 1640) spore_harvest->inoculum_prep plate_setup 96-well Plate Setup inoculum_prep->plate_setup compound_dilution Compound Serial Dilution compound_dilution->plate_setup incubation Incubation (48-72h) plate_setup->incubation growth_measurement Growth Measurement (Visual/OD) incubation->growth_measurement inhibition_calc % Inhibition Calculation growth_measurement->inhibition_calc ic50_determination IC50 Determination (Dose-Response Curve) inhibition_calc->ic50_determination

Caption: Workflow for determining the antifungal IC50 of this compound.

Potential Antifungal Signaling Pathways

The precise mechanism of action for this compound is not fully elucidated. However, benzoate derivatives are known to disrupt fungal cell membranes and inhibit key enzymes.[3] Below is a generalized diagram of common signaling pathways in fungi that are often targets for antifungal agents.

signaling_pathways cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_stress Stress Response ergosterol Ergosterol Synthesis membrane_integrity Membrane Integrity ergosterol->membrane_integrity cwi_pathway Cell Wall Integrity (CWI) Pathway membrane_integrity->cwi_pathway glucan_synthase β-(1,3)-Glucan Synthase glucan_synthase->cwi_pathway chitin_synthase Chitin Synthase chitin_synthase->cwi_pathway hog_pathway High-Osmolarity Glycerol (HOG) Pathway ros_detox ROS Detoxification compound Antifungal Compound (e.g., this compound) compound->ergosterol Inhibition compound->membrane_integrity Disruption compound->glucan_synthase Inhibition compound->cwi_pathway Activation compound->hog_pathway Activation

Caption: Generalized fungal signaling pathways targeted by antifungal compounds.

References

Application Notes and Protocols for Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-hydroxy-6-methoxybenzoate is a naturally occurring compound first identified in the roots of the showy goldenrod (Solidago speciosa).[1][2] This small molecule has demonstrated significant biological activity, particularly as a potent antifungal agent against important crop pathogenic fungi. Its unique structure, combining features of both salicylic acid and benzoic acid derivatives, suggests a multifaceted potential for research and development in agrochemicals and potentially other fields.

These application notes provide a comprehensive overview of the known activities of this compound, detailed protocols for its study, and a hypothesized mechanism of action to guide further research.

Chemical and Physical Properties

PropertyValueSource
CAS Number 24474-71-3[1][3]
Molecular Formula C₁₅H₁₄O₄[4]
Molecular Weight 258.27 g/mol [4]
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Storage Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months.[3]

Biological Activity: Antifungal Properties

This compound has been shown to possess strong antifungal effects against specific plant pathogenic fungi. The primary reported activity is the inhibition of fungal growth, quantified by the half-maximal inhibitory concentration (IC50).

Quantitative Antifungal Data
Fungal StrainIC50 (µg/mL)Source
Fusarium avenaceum25-26[1][2]
Bipolaris sorokiniana25-26[1][2]

Hypothesized Mechanism of Antifungal Action

The precise mechanism of action for this compound has not been empirically determined. However, based on its chemical structure, a dual-action mechanism can be postulated, leveraging the known antifungal properties of its benzoate and salicylate moieties.

  • Disruption of Cellular pH and Metabolism (Benzoate Moiety) : Benzoic acid and its derivatives are known to exert their antifungal effect by diffusing across the fungal cell membrane in their undissociated, lipophilic form. Once inside the more alkaline cytoplasm, the molecule dissociates, releasing a proton and acidifying the intracellular environment.[3][5][6][7] This drop in intracellular pH can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, leading to a depletion of ATP and cessation of growth.[3][5]

  • Plasma Membrane Damage (Salicylate Moiety) : Salicylic acid has been shown to cause direct damage to the fungal plasma membrane.[1] This can lead to increased membrane permeability, leakage of essential intracellular components like proteins, and ultimately, cell death.[1]

The combination of these two actions could result in a potent and synergistic antifungal effect.

G cluster_outside Extracellular Space cluster_membrane Fungal Cell Membrane cluster_inside Fungal Cytoplasm (pH ~7.2) Compound This compound Membrane Lipid Bilayer Compound->Membrane Passive Diffusion Membrane_damage Membrane Damage & Protein Leakage Compound->Membrane_damage Direct Interaction Compound_inside Compound (Dissociated) Membrane->Compound_inside Enters Cytoplasm H_ion H+ Compound_inside->H_ion Dissociates pH_drop Intracellular pH Drop H_ion->pH_drop Accumulates PFK Phosphofructokinase (Glycolysis) pH_drop->PFK Inhibits ATP_depletion ATP Depletion PFK->ATP_depletion Leads to Growth_inhibition Fungal Growth Inhibition ATP_depletion->Growth_inhibition Membrane_damage->Growth_inhibition

Hypothesized dual mechanism of antifungal action.

Experimental Protocols

The following are representative protocols for evaluating the antifungal and cytotoxic properties of this compound. These are based on established methodologies and should be adapted based on specific laboratory conditions and research goals.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) and can be adapted to determine the IC50. It is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi.[5]

1. Preparation of Fungal Inoculum: a. Culture the fungal strains (Fusarium avenaceum or Bipolaris sorokiniana) on Potato Dextrose Agar (PDA) at 25°C until sufficient sporulation is observed. b. Harvest conidia by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop. d. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5 minutes. e. Adjust the conidial suspension concentration to 1-5 x 10⁶ CFU/mL using a hemocytometer. f. Dilute this suspension in RPMI 1640 medium to the final required inoculum density (typically 0.4–5 x 10⁴ CFU/mL).

2. Preparation of Compound: a. Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) (e.g., 10 mg/mL). b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.25 to 256 µg/mL.

3. Assay Procedure: a. Add 100 µL of the diluted fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted compound. b. Include a positive control (fungal inoculum without the compound) and a negative control (sterile medium). c. Incubate the plates at 28-35°C for 48-72 hours.

4. Data Analysis: a. The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. b. For IC50 determination, fungal growth can be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader. c. Calculate the percentage of growth inhibition for each concentration relative to the positive control. d. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (e.g., Fusarium avenaceum) Inoculate 4. Add Fungal Inoculum to wells Inoculum->Inoculate Compound 2. Prepare Compound Stock (in DMSO) Dilutions 3. Create Serial Dilutions in 96-well plate Compound->Dilutions Dilutions->Inoculate Incubate 5. Incubate Plate (48-72h, 28-35°C) Inoculate->Incubate Read 6. Read Results (Visually or OD600) Incubate->Read Calculate 7. Determine MIC / IC50 Read->Calculate

Workflow for antifungal susceptibility testing.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of the compound to mammalian cells, which is crucial for evaluating its selectivity.

1. Cell Culture: a. Culture a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator. b. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%. b. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. c. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

3. Incubation and Assay: a. Incubate the plate for 24-48 hours at 37°C. b. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability percentage against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Potential Research Applications

  • Agrochemical Development: As a lead compound for the development of new fungicides to combat crop diseases caused by Fusarium and Bipolaris species.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in fungi.

  • Synergy Studies: Investigating potential synergistic effects when combined with other known antifungal agents.

  • Drug Discovery: Exploring its potential as a scaffold for the synthesis of novel derivatives with improved efficacy or a broader spectrum of activity.

Conclusion

This compound is a promising research chemical with demonstrated potent antifungal activity. The protocols and information provided herein offer a solid foundation for researchers to explore its biological activities and potential applications. Further studies are warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety, and explore its full therapeutic or agrochemical potential.

References

Application Notes and Protocols for the Development of Benzyl 2-Hydroxy-6-Methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of derivatives of Benzyl 2-Hydroxy-6-Methoxybenzoate, a compound known for its antifungal properties. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and an analysis of potential mechanisms of action.

Introduction

This compound is a benzoate ester that has demonstrated notable antifungal activity, with a reported IC50 of 25–26 μg/mL against certain fungal strains[1][2][3]. The development of derivatives of this parent compound is a promising strategy for the discovery of new antifungal agents with improved potency, selectivity, and pharmacokinetic properties. This document provides the foundational information and methodologies required to embark on a research and development program focused on this chemical scaffold.

Synthetic Strategies for Derivative Development

The synthesis of this compound derivatives can be approached through several established esterification methods. A general and efficient approach involves the reaction of 2-hydroxy-6-methoxybenzoic acid or its activated forms with a variety of substituted benzyl alcohols or benzyl halides.

A particularly effective method is Phase-Transfer Catalyzed Esterification . This one-step synthesis offers high yields and avoids the use of harsh acidic catalysts that can lead to equipment corrosion. The general reaction involves heating a mixture of the sodium salt of the substituted salicylic acid (in this case, sodium 2-hydroxy-6-methoxybenzoate) with a substituted benzyl chloride in the presence of a phase-transfer catalyst.

Key Reaction Parameters to Explore for Derivative Synthesis:

  • Substitution on the Benzyl Moiety: A wide array of commercially available or synthetically accessible substituted benzyl chlorides can be used to introduce various functional groups (e.g., alkyl, alkoxy, halogen, nitro) onto the benzyl ring. This allows for a systematic investigation of the structure-activity relationship (SAR).

  • Substitution on the Salicylic Acid Moiety: While the core of this project is the 2-hydroxy-6-methoxybenzoate scaffold, modifications to this ring can also be explored. For instance, altering the position of the methoxy group or introducing additional substituents could be investigated.

  • Catalyst and Reaction Conditions: Optimization of the phase-transfer catalyst (e.g., quaternary ammonium salts like tetrabutylammonium iodide), solvent, temperature, and reaction time is crucial for maximizing the yield of each derivative.

Data Presentation: Structure-Activity Relationship of Related Antifungal Benzoates

Compound IDR Group (Substitution on Amide)C. albicans CBS 5602 MIC (µM)C. tropicalis CBS 94 MIC (µM)C. krusei CBS 573 MIC (µM)
14 Isobutyl1293.732587.46>2587.46
15 Cyclohexyl570.051140.101140.10
16 Benzyl550.03>4125.221100.06
18 4-Methoxybenzyl485.831943.33>1943.33
22 4-Fluorobenzyl>2038.742038.74>2038.74
23 4-Chlorobenzyl1910.58>3821.16>3821.16

Data is presented as Minimum Inhibitory Concentration (MIC) in micromolar (µM)[4].

Interpretation of SAR Data:

The data suggests that the nature of the substituent on the amide nitrogen significantly impacts antifungal activity. The presence of a cyclohexyl group (Compound 15 ) and a 4-methoxybenzyl group (Compound 18 ) resulted in the most potent activity against C. albicans. This indicates that both aliphatic and substituted aromatic moieties can be favorable. The introduction of a simple alkyl chain (isobutyl, Compound 14 ) or halogenated benzyl groups (Compounds 22 and 23 ) did not appear to enhance activity against the tested strains. These findings can be extrapolated to guide the design of this compound derivatives by focusing on similar substitutions on the benzyl ring.

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives via Phase-Transfer Catalysis

This protocol is a general guideline and should be optimized for each specific derivative.

Materials:

  • 2-Hydroxy-6-methoxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Substituted benzyl chloride

  • Tetrabutylammonium iodide (TBAI) or other suitable phase-transfer catalyst

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzoic acid (1.0 eq) in an appropriate solvent (e.g., ethanol or methanol). Add a stoichiometric amount of sodium hydroxide (1.0 eq) dissolved in a minimal amount of water. Stir the mixture until a clear solution of sodium 2-hydroxy-6-methoxybenzoate is formed. Remove the solvent under reduced pressure to obtain the dry sodium salt.

  • Esterification: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the sodium 2-hydroxy-6-methoxybenzoate (1.0 eq), the desired substituted benzyl chloride (1.0-1.2 eq), the phase-transfer catalyst (e.g., TBAI, 0.05-0.1 eq), and an anhydrous solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL). Create a series of twofold dilutions of each compound in RPMI-1640 medium in the 96-well plates. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting fungal growth.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Mandatory Visualizations

Proposed Antifungal Mechanism of Action

Antifungal_Mechanism cluster_extracellular Extracellular Benzoate_ext This compound (Undissociated) Membrane_Transport Membrane_Transport Benzoate_ext->Membrane_Transport Enters cell Membrane_Disruption Membrane_Disruption Benzoate_ext->Membrane_Disruption Direct Interaction Benzoate_int Benzoate_int Membrane_Transport->Benzoate_int pH_drop pH_drop Benzoate_int->pH_drop Dissociation Growth_Inhibition Growth_Inhibition Membrane_Disruption->Growth_Inhibition PFK PFK pH_drop->PFK Inhibits Glycolysis Glycolysis PFK->Glycolysis Rate-limiting step ATP_depletion ATP_depletion Glycolysis->ATP_depletion Leads to ATP_depletion->Growth_Inhibition

Caption: Proposed antifungal mechanisms of this compound.

Experimental Workflow for Derivative Development

Workflow Start Start: Identify Lead Compound (this compound) SAR Structure-Activity Relationship (SAR) Analysis of Related Compounds Start->SAR Design Design Novel Derivatives SAR->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassay In Vitro Antifungal Susceptibility Testing (MIC) Purification->Bioassay Data_Analysis Data Analysis and SAR Refinement Bioassay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Design Iterate End End: Identify Potent Antifungal Candidate Optimization->End Success

Caption: Workflow for the development of antifungal derivatives.

References

Application Notes and Protocols for the Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate, a compound of interest for its potential biological activities. The protocol is based on general methods for the benzylation of hydroxybenzoic acids and is intended to serve as a starting point for laboratory synthesis.

Introduction

This compound is a derivative of salicylic acid.[1] While specific studies on this exact compound are limited in the public domain, related structures, such as benzyl salicylate, are utilized as stabilizers in fragrance compositions and sunscreens. The synthesis of hydroxybenzoic benzyl esters can be achieved through the reaction of a hydroxybenzoic acid with benzyl chloride.[2] This protocol adapts a general procedure for this class of reaction to the specific synthesis of this compound from 2-Hydroxy-6-methoxybenzoic acid and benzyl chloride.

Reaction Scheme

The overall reaction involves the esterification of the carboxylic acid group of 2-Hydroxy-6-methoxybenzoic acid with a benzyl group from benzyl chloride.

Reaction_Scheme cluster_reactants Reactants cluster_products Products r1 2-Hydroxy-6-methoxybenzoic acid p1 This compound r1->p1 + r2 Benzyl Chloride r2->p1 Base Heat p2 HCl p1->p2 +

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Hydroxy-6-methoxybenzoic acid168.15[3]10.0 g0.0595Starting material
Benzyl Chloride126.587.53 g (6.8 mL)0.0595Reagent
Potassium Carbonate (K₂CO₃)138.2112.3 g0.0890Base
N,N-Dimethylformamide (DMF)73.09100 mL-Solvent
Diethyl Ether74.12As needed-For extraction
Saturated Sodium Bicarbonate Solution-As needed-For washing
Brine-As needed-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-Hydroxy-6-methoxybenzoic acid (10.0 g, 0.0595 mol) and potassium carbonate (12.3 g, 0.0890 mol).

  • Solvent and Reagent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes. To this suspension, add benzyl chloride (7.53 g, 0.0595 mol) dropwise.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Experimental Workflow

G A 1. Add Reactants and Base to Flask (2-Hydroxy-6-methoxybenzoic acid, K₂CO₃) B 2. Add Solvent and Benzyl Chloride (DMF, Benzyl Chloride) A->B C 3. Heat Reaction Mixture (80-90°C, 4-6 hours) B->C D 4. Quench with Water and Extract (H₂O, Diethyl Ether) C->D E 5. Wash Organic Layer (Sat. NaHCO₃, Brine) D->E F 6. Dry and Concentrate (MgSO₄, Rotary Evaporator) E->F G 7. Purify by Column Chromatography F->G

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzyl chloride is a lachrymator and is corrosive. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This protocol provides a foundational method for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as temperature, reaction time, and purification methods, to achieve the desired yield and purity.

References

Application Notes and Protocols for the Scale-Up Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-hydroxy-6-methoxybenzoate is a benzoate ester with documented antifungal properties, presenting potential applications in the pharmaceutical and agrochemical industries.[1] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and efficient synthetic route. The proposed method is based on the esterification of 2-hydroxy-6-methoxybenzoic acid with benzyl chloride. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and essential safety precautions for handling the chemical intermediates and final product on a larger scale.

Proposed Synthetic Route

The recommended synthetic pathway for the scale-up production of this compound involves the direct benzylation of 2-hydroxy-6-methoxybenzoic acid. This single-step esterification is advantageous for industrial-scale synthesis due to its efficiency and reduced number of unit operations.

Reaction Scheme:

2-Hydroxy-6-methoxybenzoic acid + Benzyl chloride -> this compound + HCl

Experimental Protocol

This protocol is designed for a representative scale-up synthesis. Adjustments may be necessary based on the specific equipment and desired batch size.

1. Materials and Equipment:

  • Reactants:

    • 2-Hydroxy-6-methoxybenzoic acid (≥98% purity)[2][3]

    • Benzyl chloride (≥99% purity)[4]

    • Potassium carbonate (anhydrous, granular)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Work-up and Purification Solvents:

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Heptane or Hexane

  • Equipment:

    • Glass-lined or stainless steel reactor with mechanical stirring, heating/cooling jacket, reflux condenser, and a port for inert gas blanketing.

    • Addition funnel.

    • Temperature and pressure monitoring probes.

    • Scrubber for acid gas neutralization.

    • Separatory funnel or liquid-liquid extraction setup for larger volumes.

    • Rotary evaporator or falling film evaporator for solvent removal.

    • Crystallization vessel.

    • Filtration unit (e.g., Nutsche filter).

    • Vacuum oven for drying.

2. Reaction Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen). Equip the reactor with a mechanical stirrer, thermocouple, and a reflux condenser connected to a caustic scrubber to neutralize the hydrogen chloride gas evolved during the reaction.

  • Charging Reactants: Charge the reactor with 2-hydroxy-6-methoxybenzoic acid (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and N,N-dimethylformamide (DMF) as the solvent.

  • Heating: Begin stirring and heat the mixture to 60-70 °C to ensure the dissolution of the starting material and to initiate the reaction.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1.1-1.2 eq.) to the reaction mixture via an addition funnel over a period of 1-2 hours. Maintain the reaction temperature between 60-70 °C during the addition. An exothermic reaction may be observed.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70-80 °C. Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC) until the consumption of the starting material is complete (typically 4-8 hours).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Dilute the reaction mixture with toluene.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid and neutralize the solution), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by crystallization. Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., a mixture of toluene and heptane/hexane).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with cold heptane or hexane.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to a constant weight.

Data Presentation

The following table summarizes the key parameters for the scale-up synthesis of this compound.

ParameterValue/RangeNotes
Reactant Molar Ratio
2-Hydroxy-6-methoxybenzoic acid1.0 eq.Limiting reagent.
Benzyl chloride1.1 - 1.2 eq.A slight excess is used to ensure complete conversion.
Potassium carbonate1.5 - 2.0 eq.Acts as a base to neutralize the generated HCl.
Solvent N,N-Dimethylformamide (DMF)Anhydrous grade is recommended.
Reaction Temperature 70 - 80 °C
Reaction Time 4 - 8 hoursMonitor for completion.
Expected Yield 80 - 95%Based on similar esterification reactions. Actual yield may vary.
Purity (after crystallization) >98%

Safety Precautions

The scale-up synthesis of this compound involves the use of hazardous chemicals. It is imperative to follow strict safety protocols.

  • Personal Protective Equipment (PPE): All personnel involved in the synthesis must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats.

  • Ventilation: The entire process should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system, especially during the handling of benzyl chloride and DMF.

  • Benzyl Chloride: Benzyl chloride is a lachrymator, is corrosive, and is classified as a carcinogen.[4] Handle with extreme care in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[4]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with appropriate gloves and in a well-ventilated area.

  • Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin and eyes. Avoid generating dust.

  • Pressure and Gas Evolution: The reaction generates hydrogen chloride gas. The reactor must be equipped with a pressure relief system and the off-gas should be directed to a scrubber containing a caustic solution to neutralize the acidic fumes.

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible. Have appropriate spill kits available for the chemicals being used.

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the scale-up synthesis of this compound.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product raw_materials Raw Materials (2-Hydroxy-6-methoxybenzoic acid, Benzyl chloride, K2CO3, DMF) charging Charge Reactants raw_materials->charging reactor_prep Reactor Preparation (Clean, Dry, Inert Atmosphere) reactor_prep->charging heating Heat to 60-70°C charging->heating addition Slow Addition of Benzyl Chloride heating->addition reaction Reaction at 70-80°C (4-8 hours) addition->reaction monitoring Reaction Monitoring (HPLC/TLC) reaction->monitoring cooling Cool to Room Temp reaction->cooling monitoring->reaction dilution Dilute with Toluene cooling->dilution washing Aqueous Washes (H2O, NaHCO3, Brine) dilution->washing drying Dry Organic Layer (MgSO4/Na2SO4) washing->drying concentration Solvent Removal (Reduced Pressure) drying->concentration crystallization Crystallization (Toluene/Heptane) concentration->crystallization filtration Filtration crystallization->filtration final_drying Vacuum Drying filtration->final_drying final_product This compound final_drying->final_product qc Quality Control (Purity, Yield) final_product->qc

Caption: Workflow for the scale-up synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzyl 2-Hydroxy-6-Methoxybenzoate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary issues to investigate are incomplete reaction, competing side reactions, and suboptimal reaction conditions.

  • Incomplete Reaction: Ensure your starting materials, particularly the 2-Hydroxy-6-Methoxybenzoic acid and benzyl chloride, are pure and dry. Moisture can interfere with the reaction. The choice of base and its stoichiometry are also critical. A weak base may not sufficiently deprotonate the carboxylic acid, while an excessively strong base can promote side reactions.

  • Competing Side Reaction (O-benzylation of the phenolic hydroxyl group): The primary competing reaction is the Williamson ether synthesis, where the phenoxide ion attacks the benzyl chloride, leading to the formation of a benzyl ether byproduct. To favor esterification over etherification, consider the following:

    • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The pKa difference between the carboxylic acid and the phenol allows for selective deprotonation of the more acidic carboxylic acid with a weaker base.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired esterification.

    • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate and selectivity by facilitating the transfer of the carboxylate anion to the organic phase for reaction with benzyl chloride.

  • Suboptimal Reaction Conditions: The choice of solvent, reaction time, and temperature play a crucial role. Polar aprotic solvents like DMF or acetonitrile are often effective. The reaction time should be optimized by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

Q2: I am observing a significant amount of a major byproduct in my reaction mixture. How can I identify and minimize it?

A2: The most likely major byproduct is Benzyl 2,6-dibenzyloxybenzoate, resulting from the O-benzylation of the phenolic hydroxyl group in addition to the desired esterification.

  • Identification: This byproduct will have a higher molecular weight and a different polarity compared to the desired product. It can be identified using techniques like NMR spectroscopy (presence of two benzyl groups) and mass spectrometry.

  • Minimization Strategies:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of 2-Hydroxy-6-Methoxybenzoic acid to benzyl chloride. An excess of benzyl chloride will favor the formation of the dibenzylated product.

    • Selective Reaction Conditions: As mentioned in Q1, using a weaker base (e.g., K₂CO₃) and a phase-transfer catalyst can significantly reduce the formation of this byproduct. The carboxylate is more nucleophilic than the phenoxide under these conditions.

Q3: What is the recommended purification method for this compound?

A3: Purification can typically be achieved through column chromatography or recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient solvent system of ethyl acetate and hexane is commonly used. The optimal solvent ratio should be determined by TLC analysis.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient purification method. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexane. The choice of solvent depends on the solubility of the product and impurities.

Q4: Can I use a different benzylating agent other than benzyl chloride?

A4: Yes, other benzylating agents can be used, although benzyl chloride is the most common and cost-effective.

  • Benzyl Bromide: Benzyl bromide is more reactive than benzyl chloride and may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, it is also more expensive and lachrymatory.

  • Benzyl Tosylate: Benzyl tosylate is another excellent alkylating agent that can be used under similar conditions.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of benzyl esters of hydroxybenzoic acids, providing a basis for optimizing the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Starting Acid 2-Hydroxybenzoic acid2-Hydroxybenzoic acid2-Hydroxy-6-Methoxybenzoic acid
Benzylating Agent Benzyl ChlorideBenzyl ChlorideBenzyl Chloride
Base FormamideN-MethylformamidePotassium Carbonate
Catalyst NoneNoneTetrabutylammonium bromide (PTC)
Solvent TolueneTolueneAcetonitrile
Temperature 150°C150°C80°C
Reaction Time 1 hour3 hours6 hours
Yield 89.5% (as a ratio)[1]92.8% (as a ratio)[1]High (qualitative)

Experimental Protocols

Protocol 1: Benzylation using Potassium Carbonate and Benzyl Chloride

This protocol is a standard method for the selective esterification of the carboxylic acid group in the presence of a phenolic hydroxyl group.

  • Materials:

    • 2-Hydroxy-6-Methoxybenzoic acid

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Hexane

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-Hydroxy-6-Methoxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Phase-Transfer Catalyzed Benzylation

This protocol utilizes a phase-transfer catalyst to enhance the reaction rate and selectivity.

  • Materials:

    • 2-Hydroxy-6-Methoxybenzoic acid

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃), anhydrous

    • Tetrabutylammonium bromide (TBAB)

    • Acetonitrile, anhydrous

    • Ethyl acetate

    • Hexane

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, combine 2-Hydroxy-6-Methoxybenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in anhydrous acetonitrile.

    • Add benzyl chloride (1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 3-5 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Hydroxy-6-Methoxybenzoic_acid 2-Hydroxy-6-Methoxy- benzoic Acid Reaction_Vessel Reaction Vessel (Solvent, Base, Catalyst) 2-Hydroxy-6-Methoxybenzoic_acid->Reaction_Vessel Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction_Vessel Workup Aqueous Work-up (Extraction) Reaction_Vessel->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Benzyl 2-Hydroxy-6- Methoxybenzoate Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Check_Purity Check Starting Material Purity Incomplete_Reaction->Check_Purity Optimize_Base Optimize Base/Stoichiometry Incomplete_Reaction->Optimize_Base Side_Reactions->Optimize_Base Use_PTC Use Phase-Transfer Catalyst Side_Reactions->Use_PTC Control_Temp Control Temperature Side_Reactions->Control_Temp Suboptimal_Conditions->Control_Temp Optimize_Solvent Optimize Solvent/Time Suboptimal_Conditions->Optimize_Solvent

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Ineffective catalyst (in Fischer esterification). 3. Decomposition of starting materials or product. 4. Water present in the reaction mixture (for Fischer esterification, driving the equilibrium backward).[1][2][3]1. Increase reaction time or temperature. 2. Use a fresh or different acid catalyst (e.g., p-toluenesulfonic acid).[2] 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use a Dean-Stark apparatus to remove water azeotropically.[2]
Multiple Spots on TLC, Indicating Impurities 1. Presence of unreacted starting materials (2-Hydroxy-6-methoxybenzoic acid and benzyl alcohol/halide). 2. Formation of dibenzyl ether from benzyl alcohol self-condensation.[4] 3. O-benzylation of the phenolic hydroxyl group, forming Benzyl 2-benzyloxy-6-methoxybenzoate. 4. Polymerization of benzyl alcohol under harsh acidic conditions.[4]1. Ensure stoichiometric amounts of reactants are used or use a slight excess of one to drive the reaction to completion. 2. Use a milder acid catalyst or lower the reaction temperature. 3. If using a base and benzyl halide, consider a milder base or control the stoichiometry carefully. Protecting the phenolic hydroxyl group may be necessary for complete selectivity. 4. Avoid excessively high temperatures and strong concentrations of acid catalysts.[4]
Product is Difficult to Purify 1. Side products have similar polarity to the desired product. 2. Oily or tar-like consistency of the crude product due to polymerization.[4]1. Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase). 2. Recrystallization from a suitable solvent system may help to remove minor impurities. 3. Pre-purification with an acid-base wash can help remove unreacted acidic or basic starting materials.
Discoloration of the Reaction Mixture 1. Oxidation of phenolic compounds. 2. Decomposition or side reactions at elevated temperatures.1. Conduct the reaction under an inert atmosphere. 2. Lower the reaction temperature and monitor the reaction progress closely.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route.

  • Via Fischer Esterification (from 2-Hydroxy-6-methoxybenzoic acid and benzyl alcohol):

    • Dibenzyl ether: Formed by the acid-catalyzed self-condensation of benzyl alcohol.

    • Unreacted starting materials: 2-Hydroxy-6-methoxybenzoic acid and benzyl alcohol.

    • Polymeric materials: Resulting from the decomposition of benzyl alcohol under harsh acidic conditions.[4]

  • Via Alkylation (from 2-Hydroxy-6-methoxybenzoic acid and a benzyl halide with a base):

    • Benzyl 2-benzyloxy-6-methoxybenzoate: This is a significant side product resulting from the benzylation of the phenolic hydroxyl group.

    • Unreacted starting materials.

Q2: How can I minimize the formation of the O-benzylated side product?

A2: Minimizing O-benzylation when using a benzyl halide and base requires careful control of reaction conditions. Using a less reactive benzylating agent, a milder base, or a solvent system that favors carboxylic acid salt formation over phenoxide formation can help. Alternatively, protecting the phenolic hydroxyl group prior to esterification and subsequent deprotection is a more robust strategy to ensure selectivity.

Q3: My reaction has stalled and is not proceeding to completion. What should I do?

A3: If the reaction has stalled, consider the following:

  • For Fischer Esterification: Ensure that water is being effectively removed from the reaction mixture, as its presence will inhibit the forward reaction.[1][2][3] You could also try adding a fresh portion of the acid catalyst.

  • For Alkylation: The base may have been consumed or is not strong enough. Adding more base or switching to a stronger, non-nucleophilic base could restart the reaction. Ensure your reagents are anhydrous, as water can quench the base.

Q4: What is the best method for purifying the final product?

A4: Column chromatography is typically the most effective method for purifying this compound from its common side products due to potential similarities in polarity. A gradient elution using a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) on a silica gel column is a good starting point. Recrystallization can be effective if the crude product is of relatively high purity.

Experimental Protocols

Protocol 1: Synthesis via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 2-Hydroxy-6-methoxybenzoic acid and benzyl alcohol.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Hydroxy-6-methoxybenzoic acid (1.0 eq), benzyl alcohol (1.5 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Alkylation with Benzyl Bromide

This protocol details the synthesis using a benzyl halide and a base.

  • Reaction Setup: Dissolve 2-Hydroxy-6-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as DMF or acetone in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a base such as potassium carbonate (1.1 eq) and stir the mixture.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture (e.g., to 60 °C) and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis and Side Product Pathways

Synthesis_Pathways cluster_reactants Starting Materials cluster_side_products Potential Side Products 2H6MBA 2-Hydroxy-6-Methoxybenzoic Acid OBn O-Benzylated Product 2H6MBA->OBn + Benzyl Bromide (Base) BnOH Benzyl Alcohol DBE Dibenzyl Ether BnOH->DBE Self-condensation (H+) Polymer Polymer/Tar BnOH->Polymer Decomposition (H+) BnBr Benzyl Bromide Troubleshooting_Workflow start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Multiple Spots on TLC? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes catalyst_issue Catalyst Ineffective check_yield->catalyst_issue Yes water_present Water Present? check_yield->water_present Yes side_reactions Side Reactions Occurred check_purity->side_reactions Yes unreacted_sm Unreacted Starting Material check_purity->unreacted_sm Yes end_success Successful Synthesis check_purity->end_success No end_failure Re-evaluate Protocol incomplete_reaction->end_failure catalyst_issue->end_failure water_present->end_failure optimize_purification Optimize Purification side_reactions->optimize_purification unreacted_sm->optimize_purification optimize_purification->end_success

References

Technical Support Center: Purification of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Benzyl 2-Hydroxy-6-Methoxybenzoate.

Troubleshooting Guide

The purification of this compound can be challenging due to the presence of structurally similar impurities and byproducts from its synthesis. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low Purity After Initial Purification Incomplete reaction leaving unreacted starting materials (2-hydroxy-6-methoxybenzoic acid or benzyl alcohol).- For unreacted 2-hydroxy-6-methoxybenzoic acid: Perform an aqueous basic wash (e.g., with 1M sodium bicarbonate solution) to extract the acidic starting material. Neutralize the aqueous layer and recover the starting material if desired. - For unreacted benzyl alcohol: Utilize column chromatography with a non-polar eluent system to separate the more polar alcohol from the desired ester.
Formation of byproducts such as dibenzyl ether during benzylation.- Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. Dibenzyl ether is significantly less polar than the desired product and will elute first.
Oily Product Instead of Solid Presence of residual solvent or impurities that lower the melting point.- Trituration: Stir the oily product with a cold, non-polar solvent in which the desired product is sparingly soluble (e.g., cold hexane or pentane) to induce crystallization and wash away soluble impurities. - Recrystallization: Attempt recrystallization from a suitable solvent system. See the recrystallization protocol below.
Poor Separation in Column Chromatography Inappropriate solvent system or overloading of the column.- Optimize TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC) that provides good separation between the product and impurities (Rf value of the product around 0.3-0.4). - Sample Load: Ensure the amount of crude product loaded onto the column does not exceed 1-5% of the silica gel weight.
Co-elution of Impurities Impurities with similar polarity to the desired product.- Alternative Chromatography: Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like High-Performance Liquid Chromatography (HPLC) for better separation.
Product Decomposition During Purification Exposure to high temperatures or acidic/basic conditions.- Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath at a controlled temperature. - Neutral Conditions: If possible, perform purification steps under neutral pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities depend on the synthetic route. If synthesized by the benzylation of 2-hydroxy-6-methoxybenzoic acid, the primary impurities are typically unreacted 2-hydroxy-6-methoxybenzoic acid and benzyl chloride/bromide, as well as the byproduct dibenzyl ether. If prepared by esterification of 2-hydroxy-6-methoxybenzoic acid with benzyl alcohol, unreacted starting materials are the main contaminants.

Q2: How can I effectively remove the starting material, 2-hydroxy-6-methoxybenzoic acid?

Due to its acidic nature, 2-hydroxy-6-methoxybenzoic acid can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and dissolve in the aqueous layer, which can then be separated.

Q3: What is a suitable solvent for the recrystallization of this compound?

A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, suitable solvent systems could include:

  • A mixture of a polar solvent like ethanol or isopropanol with water.

  • A mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or toluene. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q4: How can I monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is an effective way to monitor the purity of fractions. Spot a small amount of each collected fraction onto a TLC plate, along with a spot of the crude mixture and, if available, a pure standard of the desired product. After developing the plate in an appropriate solvent system, visualize the spots under UV light. Fractions containing only the spot corresponding to the pure product should be combined.

Q5: What analytical techniques are recommended for final purity assessment?

For final purity assessment, High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid) is a good starting point. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential to confirm the structure and identify any impurities.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities, such as unreacted 2-hydroxy-6-methoxybenzoic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing the desired product, and the bottom layer will be the aqueous phase containing the acidic impurity.

  • Collection: Drain the aqueous layer. Repeat the wash with sodium bicarbonate solution two more times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water.

  • Drying and Evaporation: Drain the organic layer into a flask, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the desired product from non-polar impurities like dibenzyl ether and more polar impurities like benzyl alcohol.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). This will elute very non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction (Aqueous NaHCO3 Wash) Crude->Extraction Column Column Chromatography (Silica Gel) Extraction->Column Acidic_Impurity Acidic Impurities Removed (e.g., Starting Acid) Extraction->Acidic_Impurity Recrystallization Recrystallization Column->Recrystallization Other_Impurities Other Impurities Removed (e.g., Dibenzyl Ether) Column->Other_Impurities Pure Pure Product Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Impure Product Check_Acid Acidic Impurity Present? (Check with TLC/NMR) Start->Check_Acid Base_Wash Perform Aqueous Base Wash Check_Acid->Base_Wash  Yes   Check_Polarity Impurities More or Less Polar? Check_Acid->Check_Polarity  No   Base_Wash->Check_Polarity Column_Chrom Column Chromatography Check_Polarity->Column_Chrom  Different Polarity   Recrystallize Recrystallization Check_Polarity->Recrystallize  Similar Polarity   Pure Pure Product Column_Chrom->Pure Recrystallize->Pure

Caption: Decision tree for troubleshooting the purification process.

Technical Support Center: Purification of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 2-Hydroxy-6-Methoxybenzoate and facing challenges in removing the common impurity, benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing benzyl alcohol from this compound?

A1: The most effective methods for removing benzyl alcohol from this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the desired final purity, and the available equipment.

Q2: What are the key physical property differences between this compound and benzyl alcohol that can be exploited for separation?

A2: The significant differences in boiling points and solubility are key to their separation. Benzyl alcohol has a boiling point of approximately 205°C, while this compound has a much higher predicted boiling point of around 507°C[1][2]. This compound is a solid at room temperature with low water solubility, whereas benzyl alcohol is a liquid with moderate water solubility[2][3].

Q3: Can I use a liquid-liquid extraction to remove benzyl alcohol?

A3: A simple liquid-liquid extraction with water can be partially effective in reducing the amount of benzyl alcohol due to its moderate water solubility. However, it is unlikely to achieve high purity on its own and is best used as a preliminary purification step before other methods like distillation or chromatography.

Troubleshooting Guides

Issue 1: Incomplete removal of benzyl alcohol after purification.
Potential Cause Troubleshooting Step
Inefficient Distillation - Ensure the vacuum is sufficiently deep to achieve a good separation between the boiling points. - Use a fractionating column with a suitable number of theoretical plates. - Monitor the head temperature closely during distillation to ensure a sharp cut between the benzyl alcohol and the product fractions.
Co-elution in Column Chromatography - Optimize the solvent system. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) will increase the retention time of benzyl alcohol, allowing for better separation. - Ensure the column is not overloaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.
Ineffective Recrystallization - Select a more appropriate solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while benzyl alcohol should remain soluble at low temperatures. - Ensure the solution is fully saturated at the higher temperature before cooling. - Cool the solution slowly to allow for the formation of pure crystals.
Issue 2: Low recovery of this compound.
Potential Cause Troubleshooting Step
Product Loss During Distillation - Ensure all joints in the distillation apparatus are properly sealed to prevent leaks. - Avoid overheating the distillation pot, which can lead to product decomposition.
Product Sticking to the Column - If the product is highly polar, it may adhere strongly to the silica gel. A more polar eluent or the addition of a small amount of a more polar solvent (e.g., methanol) to the eluent system can help to elute the product.
Product is too soluble in the recrystallization solvent - Choose a solvent in which the product has lower solubility at room temperature. - Use a co-solvent system to decrease the solubility of the product upon cooling. For instance, if the product is soluble in a polar solvent, adding a non-polar anti-solvent can induce precipitation.

Experimental Protocols

Physical Properties for Separation
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound258.27[4]~507 (Predicted)[1]Solid at room temp.[5]<1 mg/mL in water[3]
Benzyl Alcohol108.14[2]~205[2]-15.2[2]Moderately soluble in water (4 g/100 mL)[2]
Vacuum Distillation

This method is suitable for larger scale purifications where the significant difference in boiling points can be effectively utilized.

Methodology:

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Procedure:

    • Place the crude mixture of this compound and benzyl alcohol in the distillation flask.

    • Slowly apply vacuum and begin heating the distillation flask.

    • Collect the first fraction, which will be predominantly benzyl alcohol, at a head temperature corresponding to its boiling point at the applied pressure.

    • Once the benzyl alcohol has been removed, the head temperature will drop. Increase the heating mantle temperature to distill the this compound.

    • Collect the pure product in a separate receiving flask.

  • Expected Purity & Yield: With a good vacuum and an efficient fractionating column, a purity of >98% can be achieved. Yields are typically high, often exceeding 90%, depending on the efficiency of the separation.

Flash Column Chromatography

This is a versatile method for purification on a small to medium scale and can provide very high purity.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20-30% ethyl acetate in hexane).

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.

    • Begin elution with the low-polarity solvent system. Benzyl alcohol, being more polar than the ester, will elute first.

    • Monitor the elution using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent to elute the this compound.

    • Collect fractions and combine those containing the pure product.

    • Evaporate the solvent to obtain the purified product.

  • Expected Purity & Yield: Purity of >99% is achievable. Yields can range from 70-95%, depending on the separation efficiency and the amount of mixed fractions.

Recrystallization

This method is effective for a final purification step to obtain highly pure crystalline material. The choice of solvent is critical.

Methodology:

  • Solvent Selection: Based on data for similar compounds like benzyl benzoate, a mixed solvent system such as isopropanol/water or methanol/water could be effective[6][7]. The ideal ratio should be determined experimentally.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent (or solvent mixture).

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Expected Purity & Yield: Recrystallization can yield very high purity, often >99.5%. Recovery yields for similar compounds have been reported in the range of 60-70%[7].

Visualization

Purification Method Selection Workflow

PurificationWorkflow Decision Workflow for Purification Method start Crude Product: This compound + Benzyl Alcohol scale What is the scale of the purification? start->scale large_scale Large Scale (>10g) scale->large_scale Large small_scale Small to Medium Scale (<10g) scale->small_scale Small/Medium purity_need What is the desired final purity? recrystallization Recrystallization purity_need->recrystallization High Purity Needed final_product Pure this compound purity_need->final_product Sufficient Purity Achieved distillation Vacuum Distillation large_scale->distillation chromatography Column Chromatography small_scale->chromatography distillation->purity_need chromatography->purity_need recrystallization->final_product

Caption: A flowchart to guide the selection of the appropriate purification method.

References

Technical Support Center: Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound, primarily related to low yield, impurity formation, and product degradation. This guide provides a structured approach to identify and resolve these common problems.

Issue 1: Low Yield of this compound

A lower than expected yield of the final product is a frequent challenge. The potential causes and corresponding solutions are outlined below.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the starting materials are pure and dry.Drive the reaction to completion, thereby increasing the product yield.
Suboptimal Reaction Conditions The choice of solvent, temperature, and catalyst is crucial. For the esterification of 2-Hydroxy-6-Methoxybenzoic acid with benzyl alcohol, consider using a non-polar solvent to facilitate the removal of water, a byproduct that can inhibit the reaction. The use of a mild acid catalyst, such as p-toluenesulfonic acid, can be beneficial.[1]Improved reaction kinetics and a higher conversion rate to the desired ester.
Degradation of Starting Material or Product The presence of both hydroxyl and methoxy groups can make the aromatic ring susceptible to degradation under harsh acidic or basic conditions. The methoxy group, in particular, can increase the acid lability of the benzyl ester.[2] Use of milder reaction conditions and prompt work-up can minimize degradation.Preservation of the starting materials and the final product, leading to a higher isolated yield.
Side Reactions Competing reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the formation of dibenzyl ether from benzyl alcohol, especially under acidic conditions.By optimizing reaction conditions to favor the desired esterification, the formation of byproducts can be minimized.

Issue 2: Presence of Impurities in the Final Product

The purity of this compound is critical for its intended application. Several impurities can arise during the synthesis.

Impurity Source Detection Method Purification Strategy
Unreacted 2-Hydroxy-6-Methoxybenzoic Acid Incomplete esterification.TLC, HPLC, NMRColumn chromatography on silica gel. Washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) can also remove the acidic starting material.
Unreacted Benzyl Alcohol Incomplete esterification.TLC, HPLC, NMRColumn chromatography on silica gel. Vacuum distillation can be effective if the boiling point difference is significant.
Dibenzyl Ether Side reaction of benzyl alcohol, particularly under acidic conditions.GC-MS, NMRCareful column chromatography can separate the ether from the desired ester.
Benzyl 2,6-Dimethoxybenzoate O-methylation of the hydroxyl group if a methylating agent is present or if methanol is used as a solvent under certain conditions.LC-MS, NMRPurification by column chromatography.
Products of Ring Substitution Electrophilic substitution on the activated aromatic ring under strong acidic conditions.LC-MS, NMRRecrystallization or preparative HPLC may be necessary for separation.

Experimental Protocols

General Protocol for Esterification of 2-Hydroxy-6-Methoxybenzoic Acid with Benzyl Alcohol

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-Hydroxy-6-Methoxybenzoic acid (1 equivalent) in a suitable solvent (e.g., toluene).

  • Addition of Reagents: Add benzyl alcohol (1.1 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of this compound?

A1: The most common side reactions include the self-condensation of benzyl alcohol to form dibenzyl ether, especially under strong acid catalysis. Additionally, if harsh conditions are used, there is a risk of electrophilic substitution on the electron-rich aromatic ring of the benzoic acid derivative.

Q2: How can I avoid the degradation of my product during synthesis and work-up?

A2: To minimize degradation, it is advisable to use mild reaction conditions. Avoid strong acids and bases and high temperatures for extended periods. The presence of a methoxy group can make the benzyl ester more susceptible to acid-catalyzed cleavage.[2] During work-up, ensure that any acidic or basic aqueous solutions are neutralized before prolonged contact with the product.

Q3: What is the best method to purify the final product?

A3: Column chromatography on silica gel is typically the most effective method for purifying this compound from unreacted starting materials and side products. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) usually provides good separation. Recrystallization from a suitable solvent system can also be an effective final purification step if the product is a solid.

Q4: Can I use a different benzylating agent instead of benzyl alcohol?

A4: Yes, other benzylating agents can be used. For instance, reacting the sodium salt of 2-Hydroxy-6-Methoxybenzoic acid with benzyl chloride or benzyl bromide is a common alternative.[3][4] This method, known as the Williamson ether synthesis adapted for esters, can sometimes offer better yields and avoid the formation of dibenzyl ether. However, it requires an additional step to form the carboxylate salt.

Q2: What is the recommended storage condition for this compound?

A2: For long-term storage, it is recommended to keep the compound as a powder at -20°C. If dissolved in a solvent, it should be stored at -80°C.[5]

Visual Guides

Synthesis and Potential Degradation Pathway

Synthesis_and_Degradation cluster_synthesis Synthesis Pathway cluster_degradation Potential Degradation/Side Reactions A 2-Hydroxy-6- Methoxybenzoic Acid C Benzyl 2-Hydroxy-6- Methoxybenzoate (Product) A->C + Benzyl Alcohol (Acid Catalyst) E Starting Materials (Degradation) A->E Harsh Conditions B Benzyl Alcohol B->C D Dibenzyl Ether (Side Product) B->D Self-condensation (Acid Catalyst) C->E Harsh Acid/Base High Temp. Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time or Increase Temperature Slightly Incomplete->Extend_Time Check_Conditions Review Reaction Conditions (Solvent, Catalyst) Complete->Check_Conditions Suboptimal Conditions Suboptimal Check_Conditions->Suboptimal Yes Optimal Conditions Optimal Check_Conditions->Optimal No Optimize Optimize Solvent, Catalyst, and Temperature Suboptimal->Optimize Check_Degradation Investigate Degradation (Analyze Crude Mixture for Byproducts) Optimal->Check_Degradation Degradation_Found Degradation Products Found Check_Degradation->Degradation_Found Yes No_Degradation No Significant Degradation Check_Degradation->No_Degradation No Milder_Conditions Use Milder Conditions (e.g., lower temp, weaker acid) Degradation_Found->Milder_Conditions Purification_Issue Consider Purification Losses No_Degradation->Purification_Issue

References

Technical Support Center: Identifying Impurities in Benzyl 2-Hydroxy-6-Methoxybenzoate via NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Benzyl 2-Hydroxy-6-Methoxybenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Common impurities often originate from the starting materials or byproducts of the esterification reaction. These can include:

  • 2-Hydroxy-6-methoxybenzoic acid: Unreacted starting material.

  • Benzyl alcohol: Unreacted starting material or from hydrolysis of the ester.

  • Benzyl benzoate: A potential byproduct from the reaction of benzyl alcohol with benzoic acid, which could be present if the starting acid is contaminated.

  • Dibenzyl ether: A potential byproduct from the self-condensation of benzyl alcohol under acidic conditions.

  • Residual Solvents: Solvents used during the reaction or purification process (e.g., acetone, ethyl acetate, dichloromethane).[1]

Q2: My 1H NMR spectrum shows unexpected peaks. How can I determine if they are impurities?

A2: First, compare your spectrum to the expected chemical shifts for this compound (see Table 1). Then, consult the data for common impurities (see Table 2). Pay close attention to the multiplicity (singlet, doublet, triplet, etc.) and integration of the unknown signals. For example, a broad singlet that disappears upon a D₂O shake is likely an -OH or -COOH proton.

Q3: The aromatic region of my spectrum is very complex. How can I simplify it?

A3: Overlapping peaks in the aromatic region can be challenging.[1] You can try the following:

  • Use a higher field NMR instrument: This will increase the dispersion of the signals.

  • Change the NMR solvent: Solvents like benzene-d₆ can induce different chemical shifts compared to CDCl₃, potentially resolving overlapping signals.

  • Run 2D NMR experiments: Techniques like COSY and HSQC can help to identify which protons and carbons are connected, aiding in the assignment of complex spectra.

Q4: I see a peak around 7.26 ppm in my CDCl₃ spectrum. What is it?

A4: A peak around 7.26 ppm in CDCl₃ is the residual signal from the non-deuterated chloroform (CHCl₃) in the NMR solvent itself and is not an impurity from your sample. Similarly, other deuterated solvents will show residual peaks (e.g., DMSO-d₆ at ~2.50 ppm).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected singlet around 3.8 ppm Presence of unreacted 2-Hydroxy-6-methoxybenzoic acid or another methoxy-containing impurity.Compare the chemical shift with the data in Table 2. The methoxy group of the starting acid will have a different chemical shift than the product.
A singlet or multiplet in the 7.2-7.4 ppm region that doesn't match the product. This could be unreacted benzyl alcohol or a benzyl-containing byproduct like benzyl benzoate or dibenzyl ether.Check for the characteristic benzylic proton signals of these impurities (see Table 2) and their corresponding aromatic patterns.
A broad peak that exchanges with D₂O. This is indicative of a hydroxyl (-OH) or carboxylic acid (-COOH) proton.This signal likely corresponds to unreacted 2-Hydroxy-6-methoxybenzoic acid or benzyl alcohol.
Peaks that do not correspond to any expected compound. These could be from residual solvents used in the workup or purification.Consult a table of common NMR solvent impurities and their chemical shifts in your deuterated solvent.[1]
The integration of the aromatic region is higher than expected. This suggests the presence of an additional aromatic impurity.Carefully analyze the aromatic signals and compare them to the patterns of likely impurities in Table 2.

Data Presentation: NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-OCH₃~3.8~56
-CH₂-~5.3~67
Aromatic-H (methoxybenzoate)~6.4 - 7.4~98, 108, 111, 132, 158, 160
Aromatic-H (benzyl)~7.3 - 7.5~128 - 136
C=O-~168
C-OH-~161

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific NMR instrument used. The data presented here is a combination of predicted values and data from structurally similar compounds.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Common Impurities in CDCl₃

Compound Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2-Hydroxy-6-methoxybenzoic acid -OCH₃~3.9~56.5
Aromatic-H~6.4 - 7.3~99, 107, 110, 133, 159, 162
-COOHvery broad, >10-
C=O-~171
C-OH-~162
Benzyl Alcohol [2]-OH~1.9 (broad s)-
-CH₂-4.68 (s)65.5
Aromatic-H7.28-7.37 (m)127.1, 127.8, 128.7, 141.0
Benzyl Benzoate [3]-CH₂-5.33 (s)66.5
Aromatic-H7.27-7.51 (m), 8.06 (m)128.0, 128.2, 128.4, 129.5, 130.0, 132.8, 135.9
C=O-166.2
Dibenzyl Ether -CH₂-~4.54 (s)[4]~72.2
Aromatic-H~7.3 (m)[4]~127.7, 127.9, 128.5, 138.2

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure the solution is homogeneous.

2. ¹H NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of at least -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 1-2 seconds.

  • Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Mandatory Visualization

impurity_identification_workflow start Start: Analyze NMR Spectrum compare_product Compare with Expected Product Spectrum (Table 1) start->compare_product match Spectrum Matches Expected Product? compare_product->match pure Conclusion: Sample is Pure match->pure Yes impure Identify Impurity Signals match->impure No end End: Impurity Characterized pure->end compare_impurities Compare with Common Impurity Data (Table 2) impure->compare_impurities known_impurity Impurity Identified? compare_impurities->known_impurity identified Conclusion: Known Impurity Present (e.g., Starting Material, Byproduct) known_impurity->identified Yes unknown Perform Further Analysis (e.g., 2D NMR, MS) known_impurity->unknown No identified->end unknown->end

Caption: Workflow for the identification of impurities in this compound via NMR.

References

Technical Support Center: Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate, particularly focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: Low yields are frequently attributed to incomplete reactions, the formation of side products, or difficulties in product isolation. A primary challenge is the competing reactivity of the hydroxyl and carboxylic acid groups on the starting material, 2-hydroxy-6-methoxybenzoic acid. The choice of base, solvent, and reaction temperature can significantly influence the desired outcome.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The most probable side products include the O-benzylated ester, where both the hydroxyl and carboxylic acid groups have reacted with the benzylating agent, and unreacted starting material. Depending on the reaction conditions, elimination products from the benzylating agent can also occur, particularly if using a strong, sterically hindered base.[1][2]

Q3: How can I minimize the formation of the O-benzylated diester side product?

A3: To selectively synthesize the benzyl ester without O-alkylation of the phenolic hydroxyl group, careful control of reaction conditions is crucial. Using a milder base, such as potassium carbonate, and a lower reaction temperature can favor the more acidic carboxylic acid's reaction over the phenol. Stoichiometric control of the benzylating agent is also critical; using a slight excess (1.05-1.1 equivalents) can help drive the reaction to completion without promoting the side reaction.

Q4: What is the optimal solvent and temperature for this synthesis?

A4: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally effective for this type of reaction.[3] They effectively dissolve the reactants and facilitate the SN2 reaction. The reaction temperature should be carefully optimized, typically in the range of 50-80 °C.[3] Higher temperatures can lead to an increase in side products.

Q5: My product seems to be an oil and is difficult to purify. What purification strategies do you recommend?

A5: this compound is often isolated as an oil. Column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will typically allow for the separation of the desired product from unreacted starting materials and side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagentsEnsure the freshness and purity of 2-hydroxy-6-methoxybenzoic acid and the benzylating agent.
Insufficient baseUse at least one equivalent of a suitable base (e.g., K₂CO₃) to deprotonate the carboxylic acid.
Low reaction temperatureGradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC.
Inappropriate solventEnsure a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is used to dissolve all reactants.
Formation of Multiple Products (Observed on TLC) O-benzylation of the hydroxyl groupUse a milder base (e.g., K₂CO₃ instead of NaH) and control the stoichiometry of the benzylating agent.
Elimination of the benzylating agentAvoid using strong, bulky bases and excessively high temperatures.[2]
Unreacted starting materialIncrease the reaction time or slightly increase the temperature. Consider adding a small excess of the benzylating agent.
Product is an Inseparable Oil Presence of impuritiesPerform a thorough work-up, including washing with saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.
Residual solventEnsure complete removal of the reaction solvent under reduced pressure before attempting purification.
Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a different solvent system (e.g., dichloromethane/methanol).
Yield is Consistently Below 50% Suboptimal reaction conditionsSystematically vary the base, solvent, temperature, and reaction time to find the optimal conditions for your specific setup.
Moisture in the reactionEnsure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the ester product.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via esterification of 2-hydroxy-6-methoxybenzoic acid with benzyl bromide.

Materials:

  • 2-hydroxy-6-methoxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-6-methoxybenzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 2-Hydroxy-6- Methoxybenzoic Acid E Mixing & Heating (60°C) A->E B Benzyl Bromide B->E C Potassium Carbonate C->E D DMF (Solvent) D->E F Quenching (Water) E->F G Extraction (Ethyl Acetate) F->G H Washing (NaHCO3, Brine) G->H I Drying & Concentration H->I J Column Chromatography I->J K Benzyl 2-Hydroxy-6- Methoxybenzoate J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield Observed TLC Analyze Reaction by TLC Start->TLC IncompleteReaction Incomplete Reaction? TLC->IncompleteReaction SideProducts Side Products Present? TLC->SideProducts PurificationIssue Difficulty in Purification? TLC->PurificationIssue IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CheckReagents Check Reagent Purity IncompleteReaction->CheckReagents No OptimizeBase Optimize Base/Stoichiometry SideProducts->OptimizeBase Yes OptimizeTemp Lower Reaction Temperature SideProducts->OptimizeTemp Yes OptimizeColumn Optimize Chromatography Conditions PurificationIssue->OptimizeColumn Yes ThoroughWorkup Perform Thorough Work-up PurificationIssue->ThoroughWorkup Yes End Improved Yield IncreaseTimeTemp->End CheckReagents->End OptimizeBase->End OptimizeTemp->End OptimizeColumn->End ThoroughWorkup->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

stability issues of Benzyl 2-Hydroxy-6-Methoxybenzoate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl 2-Hydroxy-6-Methoxybenzoate in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it as a powder at -20°C, where it can be stable for up to two years. For solutions in DMSO, short-term storage at 4°C is possible for up to two weeks, while for longer-term storage of up to six months, it is advisable to store the solution at -80°C.[1]

Q2: What solvents are compatible with this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For other potential solvents, it is recommended to perform small-scale solubility tests before preparing a stock solution.

Q3: What are the known incompatibilities of this compound?

A3: this compound should not be stored or used with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents, as these can promote its degradation.

Q4: What is the primary degradation pathway for this compound in solution?

A4: The most probable degradation pathway for this compound, a benzyl ester, is hydrolysis of the ester bond. This reaction would yield 2-Hydroxy-6-methoxybenzoic acid and benzyl alcohol. This process can be catalyzed by acidic or basic conditions.

Troubleshooting Guide

Issue 1: I am observing a loss of compound activity or a decrease in its concentration in my solution over time.

  • Possible Cause 1: Improper Storage. Your solution may be stored at an inappropriate temperature or for an extended period.

    • Solution: Refer to the recommended storage conditions in the table below. For long-term storage, aliquoting the solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Hydrolysis. The ester bond of the molecule is susceptible to hydrolysis, especially in aqueous solutions or in the presence of acidic or basic contaminants.

    • Solution: Prepare fresh solutions before use whenever possible. If aqueous solutions are necessary, buffer them to a neutral pH and use them promptly. Avoid any cross-contamination with acids or bases.

  • Possible Cause 3: Photodegradation. As a phenolic compound, this compound may be sensitive to light, leading to degradation.

    • Solution: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Minimize exposure to ambient light during experimental procedures.

Issue 2: I see unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Degradation Products. The unexpected peaks may correspond to degradation products such as 2-Hydroxy-6-methoxybenzoic acid and benzyl alcohol.

    • Solution: To confirm the identity of these peaks, you can perform forced degradation studies (see Experimental Protocols section). This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting solutions to identify the degradation products.

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder-20°CUp to 2 years[1]
In DMSO4°CUp to 2 weeks[1]
In DMSO-80°CUp to 6 months[1]

Table 2: Potential Degradation Products

Parent CompoundDegradation PathwayDegradation Product 1Degradation Product 2
This compoundHydrolysis2-Hydroxy-6-methoxybenzoic acidBenzyl Alcohol

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column Selection: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its more polar degradation products.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

G Potential Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis product1 2-Hydroxy-6-methoxybenzoic acid hydrolysis->product1 product2 Benzyl Alcohol hydrolysis->product2

Caption: Potential hydrolytic degradation of this compound.

G Troubleshooting Workflow for Stability Issues start Loss of Activity or Unexpected Peaks Observed check_storage Review Storage Conditions (Temp, Duration, Light) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_hydrolysis Consider Hydrolysis (Aqueous Solution? pH?) check_storage->check_hydrolysis No correct_storage Implement Correct Storage (Aliquot, Protect from Light) improper_storage->correct_storage end Problem Resolved correct_storage->end hydrolysis_risk High Risk of Hydrolysis check_hydrolysis->hydrolysis_risk Yes confirm_degradation Confirm Degradation Products (Forced Degradation Studies) check_hydrolysis->confirm_degradation No mitigate_hydrolysis Use Fresh Solutions, Buffer to Neutral pH hydrolysis_risk->mitigate_hydrolysis mitigate_hydrolysis->confirm_degradation confirm_degradation->end

Caption: Troubleshooting workflow for stability issues.

G Experimental Workflow for Stability Testing start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis data_analysis Identify and Quantify Degradation Products hplc_analysis->data_analysis report Report Stability Profile data_analysis->report

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate, with a focus on alternative catalytic methods.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, desiccated).- For solid catalysts, consider activation procedures (e.g., heating under vacuum).- If using a recycled catalyst, check for loss of activity and consider regeneration or using a fresh batch.
Poor Quality Reagents - Verify the purity of 2-Hydroxy-6-Methoxybenzoic acid and benzyl alcohol/benzyl chloride using appropriate analytical techniques (e.g., NMR, GC-MS).- Ensure solvents are anhydrous, as water can inhibit the reaction and hydrolyze the ester product.[1]
Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. Too low may result in slow kinetics, while too high can lead to decomposition or side reactions.- Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.- Mixing: Ensure efficient stirring to overcome mass transfer limitations, especially with heterogeneous catalysts.
Reaction Equilibrium - In esterification reactions, the removal of byproducts (e.g., water or HCl) is crucial to drive the equilibrium towards the product.[1] Consider using a Dean-Stark apparatus for water removal or conducting the reaction under a stream of inert gas to remove HCl.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
O-Alkylation of Phenolic Hydroxyl Group - This is a common side reaction where the hydroxyl group is benzylated.[2]- Catalyst Choice: Select a catalyst with higher selectivity for esterification over etherification.- Protecting Groups: Consider protecting the phenolic hydroxyl group before esterification, followed by a deprotection step.
Self-Condensation of Benzyl Alcohol - At high temperatures and in the presence of strong acid catalysts, benzyl alcohol can form dibenzyl ether.[3]- Use milder reaction conditions or catalysts that do not promote this side reaction.
Decomposition of Starting Material or Product - The starting material or product may be sensitive to high temperatures or strong acidic/basic conditions.- Perform the reaction at a lower temperature for a longer duration.- Use a milder catalyst.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Incomplete Reaction - If significant amounts of starting materials remain, optimize the reaction conditions for higher conversion (see Issue 1).
Similar Polarity of Product and Byproducts - Chromatography: Optimize the solvent system for column chromatography to achieve better separation.- Recrystallization: If the product is a solid, try different solvents for recrystallization to isolate the pure compound.
Catalyst Residues - Homogeneous Catalysts: Ensure proper aqueous work-up to remove the catalyst. Acidic or basic washes may be necessary.- Heterogeneous Catalysts: Ensure complete filtration of the solid catalyst. Washing the filtered catalyst with the reaction solvent can help recover any adsorbed product.

Troubleshooting Logic Diagram

Troubleshooting_Workflow start Experiment Start issue Low/No Yield? start->issue byproducts Significant Byproducts? issue->byproducts No check_catalyst Check Catalyst Activity & Reagent Quality issue->check_catalyst Yes purification Purification Issues? byproducts->purification No check_selectivity Review Catalyst Selectivity (O-alkylation) byproducts->check_selectivity Yes success Successful Synthesis purification->success No optimize_purification Optimize Chromatography & Recrystallization purification->optimize_purification Yes optimize_conditions Optimize T, Time, Mixing check_catalyst->optimize_conditions remove_byproducts Implement Byproduct Removal (e.g., Dean-Stark) optimize_conditions->remove_byproducts remove_byproducts->byproducts milder_conditions Use Milder Conditions (Lower T, Milder Catalyst) check_selectivity->milder_conditions protecting_group Consider Protecting Group Strategy protecting_group->purification milder_conditions->protecting_group catalyst_removal Ensure Complete Catalyst Removal optimize_purification->catalyst_removal catalyst_removal->success

Caption: Troubleshooting decision workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are some green and alternative catalysts for the synthesis of this compound?

A1: Several classes of alternative catalysts can be employed for esterification, moving away from traditional mineral acids like H₂SO₄. These include:

  • Solid Acid Catalysts: Materials like sulfated zirconia, alumina, and silica are effective, reusable, and environmentally benign.[4]

  • Brönsted Acidic Ionic Liquids: These can act as both catalyst and solvent, offering high catalytic activity and easy separation.[5]

  • Enzyme Catalysts: Lipases can be used for highly selective esterification under mild conditions, though they may be more expensive.

  • Phase Transfer Catalysts: Graphene oxide immobilized quaternary ammonium salts have been used for the synthesis of benzyl esters, offering high efficiency and catalyst recyclability.[6]

  • Metal-Based Catalysts: Cerium(IV)-modified cation-exchange resins have shown high conversion rates for similar esterifications.[7] Gold nanoclusters have also been explored for aqueous-phase synthesis.[8][9]

Q2: How can I minimize the O-benzylation of the free hydroxyl group?

A2: The competing O-benzylation is a key challenge. To minimize it:

  • Use a catalyst that is selective for the carboxylic acid, such as certain lipases.

  • Employ milder reaction conditions (lower temperature).

  • Use a non-quaternizable tertiary amine like N,N-diisopropylethylamine when reacting with benzyl chloride. This amine neutralizes the liberated HCl without being alkylated itself, favoring the esterification pathway.[2]

  • Consider a protection strategy for the hydroxyl group if other methods fail.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate:

  • Increase the reaction temperature, but be mindful of potential side reactions.

  • Increase the catalyst loading.

  • Ensure efficient removal of water or HCl as it is formed to push the reaction forward.[1]

  • If using a heterogeneous catalyst, ensure vigorous stirring to improve contact between reactants and the catalyst surface.

Q4: What is a suitable work-up procedure for this reaction?

A4: A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • If a solid catalyst was used, it should be filtered off.

  • Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, followed by water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product, typically by column chromatography or recrystallization.

Alternative Catalyst Performance in Analogous Reactions

Since direct comparative data for this compound synthesis is scarce, this table summarizes the performance of various alternative catalysts in the synthesis of structurally similar esters (e.g., methyl salicylate). This data can guide catalyst selection.

CatalystSubstratesTemperature (°C)Time (h)Yield (%)Reference
Sulfated Zirconia Salicylic Acid + MethanolAutogenous4>90[4]
SO₃H-functionalized Ionic Liquids Salicylic Acid + MethanolMicrowave<191.9–93.6[5]
Ce⁴⁺ modified cation-exchange resin Salicylic Acid + Methanol951293.3[7]
Au₂₅ Nanoclusters on GMS Benzyl Alcohol (self-coupling)802467[8][9]
Ruthenium Oxide Nanoparticles Salicylic Acid + Acetic Anhydride60-800.25-0.33High

Experimental Protocols

The following are detailed methodologies adapted from established procedures for similar compounds, which can serve as a starting point for the synthesis of this compound.

Protocol 1: Esterification using Benzyl Chloride and a Non-quaternizable Amine

This protocol is adapted from a method for synthesizing benzyl salicylate.

Workflow Diagram:

Protocol1_Workflow start Charge Reactor with 2-Hydroxy-6-Methoxybenzoic Acid & N,N-diisopropylethylamine heat Heat to 100°C start->heat add_benzyl_chloride Add Benzyl Chloride Dropwise over 50 min heat->add_benzyl_chloride react Maintain at 100°C for 70 min add_benzyl_chloride->react cool Cool to 65°C react->cool workup Quench with Water & Extract with MIBK cool->workup purify Separate Phases & Purify Organic Layer workup->purify end Isolated Product purify->end

Caption: Experimental workflow for Protocol 1.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge 2-Hydroxy-6-Methoxybenzoic acid (1 equivalent) and N,N-diisopropylethylamine (1 equivalent).

  • Heating: Heat the reaction mixture to 100°C with stirring.

  • Addition of Benzyl Chloride: Add benzyl chloride (1 equivalent) dropwise over a period of 50 minutes, maintaining the temperature at 100°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 100°C for an additional 70 minutes. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to approximately 65°C. Add methylisobutylketone (MIBK) and water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Transesterification using an Alkyltin Catalyst

This protocol is a generalized method based on the transesterification of a lower alkyl hydroxybenzoate. It assumes the prior synthesis of methyl 2-hydroxy-6-methoxybenzoate.

Methodology:

  • Reaction Setup: In a flask equipped for distillation (e.g., a short path distillation head), combine methyl 2-hydroxy-6-methoxybenzoate (1 equivalent), benzyl alcohol (1.5-2.0 equivalents), and an alkyltin catalyst such as dibutyltin oxide (0.1-0.5 mol%).

  • Reaction: Heat the mixture under a nitrogen atmosphere to 180-220°C. The lower boiling methanol byproduct will distill off, driving the reaction to completion.

  • Monitoring: The reaction can be monitored by observing the cessation of methanol distillation or by GC analysis of aliquots.

  • Purification: After the reaction is complete, cool the mixture. The excess benzyl alcohol can be removed by vacuum distillation. The remaining crude product can be purified by column chromatography or recrystallization.

References

Technical Support Center: Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and work-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The phenolic proton of the starting material was not fully removed, leading to a low concentration of the nucleophile.[1] 2. Poor Quality Reagents: Benzyl halide may have degraded, or the base used was not strong enough. 3. Suboptimal Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.[2] 4. Inappropriate Solvent: Protic or apolar solvents can slow down the reaction rate.[2]1. Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the phenol.[1] 2. Use freshly distilled or purified benzyl halide. Ensure the base is fresh and has been stored correctly. 3. Monitor the reaction by Thin Layer Chromatography (TLC). Typical reaction times are 1-8 hours at 50-100 °C.[2] 4. Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).[2]
Presence of Multiple Spots on TLC (Impure Product) 1. Side Reactions: Competing elimination reaction of benzyl halide or O-alkylation vs. C-alkylation on the phenoxide.[2] 2. Unreacted Starting Materials: The reaction did not go to completion. 3. Hydrolysis of Ester: If the reaction is performed on the methyl or ethyl ester of 2-hydroxy-6-methoxybenzoic acid, hydrolysis might occur during work-up.1. Use a primary halide (benzyl bromide) to minimize elimination.[2][3] To favor O-alkylation, ensure anhydrous conditions and use a polar aprotic solvent. 2. Increase reaction time or temperature and monitor by TLC until the starting material is consumed. 3. During the work-up, use a mild acidic wash (e.g., dilute HCl) to neutralize the base and avoid prolonged exposure to strong acids or bases.
Difficulty in Product Isolation/Purification 1. Emulsion during Extraction: Formation of a stable emulsion during the aqueous work-up. 2. Product is an Oil: The product may not crystallize easily. 3. Co-elution during Chromatography: Impurities have similar polarity to the product.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. If the product is an oil, use column chromatography for purification. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Product Decomposition 1. Harsh Work-up Conditions: Use of strong acids or bases, or high temperatures during solvent evaporation can lead to decomposition. 2. Cleavage of Benzyl Ether: Benzyl ethers can be cleaved under certain conditions (e.g., strong acid, catalytic hydrogenation).1. Use mild work-up conditions. Neutralize the reaction mixture carefully with dilute acid. Evaporate the solvent under reduced pressure at a low temperature. 2. Avoid conditions known to cleave benzyl ethers during the work-up and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is a Williamson ether synthesis.[2] This involves the reaction of a salt of a 2-hydroxy-6-methoxybenzoic acid derivative with a benzyl halide. The synthesis can be approached in two primary ways:

  • Route A: Benzylation of the phenolic hydroxyl group of a 2-hydroxy-6-methoxybenzoate ester (e.g., methyl or ethyl ester) followed by ester hydrolysis if the free acid is desired.

  • Route B: Direct benzylation of the carboxylate and phenoxide of 2-hydroxy-6-methoxybenzoic acid. This may lead to a mixture of products.

Route A is generally preferred for better selectivity.

Q2: Which base should I use for the deprotonation of the phenol?

A strong base is required to completely deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) is a common and effective choice as it forms hydrogen gas as a byproduct, which is easily removed from the reaction mixture.[1] Other strong bases like potassium carbonate can also be used, often in a polar aprotic solvent like DMF or acetonitrile.

Q3: What are the key parameters to control during the reaction?

The key parameters to control are:

  • Temperature: Typically between 50-100 °C.[2] Higher temperatures can promote side reactions like elimination.[2][4]

  • Reaction Time: Generally 1-8 hours.[2] It is crucial to monitor the reaction progress using TLC to determine the optimal time.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is recommended to facilitate the SN2 reaction.[2]

  • Anhydrous Conditions: Moisture can quench the base and the nucleophile, reducing the reaction efficiency.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (the benzoate and benzyl bromide) on a TLC plate. The formation of a new spot with a different Rf value indicates product formation. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

Q5: What is a standard work-up procedure for this reaction?

A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Quenching the excess base by carefully adding a dilute acid (e.g., 1M HCl) until the pH is neutral or slightly acidic.

  • Extracting the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Washing the combined organic layers with water and then with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering off the drying agent and concentrating the solvent under reduced pressure to obtain the crude product.

  • Purifying the crude product by column chromatography or recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the Williamson ether synthesis.

Materials:

  • Methyl 2-hydroxy-6-methoxybenzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of methyl 2-hydroxy-6-methoxybenzoate (1 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and quench the reaction by the slow addition of 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents 1. Mix Methyl 2-hydroxy-6- methoxybenzoate, NaH, and DMF start->reagents add_benzyl_bromide 2. Add Benzyl Bromide reagents->add_benzyl_bromide reaction 3. Heat and Stir (60-70 °C, 4-6h) add_benzyl_bromide->reaction workup 4. Quench, Extract, and Wash reaction->workup purification 5. Dry, Concentrate, and Purify workup->purification product Benzyl 2-Hydroxy-6- Methoxybenzoate purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic problem Low/No Product Yield check_base Incomplete Deprotonation? problem->check_base Possible Cause check_reagents Reagent Quality? problem->check_reagents Possible Cause check_conditions Suboptimal Conditions? problem->check_conditions Possible Cause solution_base Use Stronger Base (e.g., NaH) check_base->solution_base Solution solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents Solution solution_conditions Optimize Time/Temp/Solvent (Monitor by TLC) check_conditions->solution_conditions Solution

Caption: Troubleshooting logic for low product yield.

References

avoiding byproduct formation in benzyl ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzyl ester synthesis. The focus is on minimizing byproduct formation to ensure high purity and yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzyl esters, and what are their primary advantages and disadvantages?

A1: There are several common methods for benzyl ester synthesis, each with its own set of advantages and disadvantages. The choice of method often depends on the specific substrate, scale of the reaction, and available resources.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and benzyl alcohol. It is often cost-effective but can be limited by equilibrium and may require harsh conditions, leading to byproducts.

  • Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP). It is a mild and efficient method, particularly for sterically hindered substrates, but the reagents can be expensive and generate difficult-to-remove byproducts.[1]

  • Synthesis from Benzyl Halides: This involves the reaction of a carboxylate salt with benzyl chloride or benzyl bromide. This method can be very effective but may require elevated temperatures, which can lead to side reactions. The handling of benzyl halides, which are lachrymatory, also requires care.

  • Phase-Transfer Catalysis (PTC): This technique is used to facilitate the reaction between a water-soluble carboxylate salt and a water-insoluble benzyl halide. PTC can lead to high yields under mild conditions with simple work-up procedures.[2]

Q2: I am observing a significant amount of a high-boiling point impurity in my Fischer esterification of a carboxylic acid with benzyl alcohol. What could it be and how can I avoid it?

A2: A common high-boiling point impurity in Fischer esterification with benzyl alcohol is dibenzyl ether . This byproduct forms through the acid-catalyzed self-condensation of benzyl alcohol.

To minimize the formation of dibenzyl ether:

  • Control the amount of acid catalyst: Use the minimum effective amount of acid catalyst. Higher concentrations of strong acids like sulfuric acid can promote the dehydration of benzyl alcohol to form the ether.[3]

  • Control the reaction temperature: Avoid excessively high temperatures, as this can also favor the formation of dibenzyl ether.

  • Use a milder acid catalyst: Consider using a solid acid catalyst or a milder acid like p-toluenesulfonic acid (p-TsOH) which can be less prone to causing side reactions.

Q3: After my Steglich esterification, I am having trouble removing a byproduct that has a similar polarity to my desired benzyl ester. What is this byproduct and how can I prevent its formation?

A3: The most common byproduct in a Steglich esterification is N-acylurea . This forms from the rearrangement of the O-acylisourea intermediate, which is generated from the reaction of the carboxylic acid with DCC.[1] This rearrangement is a competing side reaction to the desired attack of benzyl alcohol.

To suppress the formation of N-acylurea:

  • Use a catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial. DMAP acts as an acyl transfer agent, forming a more reactive intermediate that is less prone to rearrangement and reacts more rapidly with the alcohol.[1]

  • Control the reaction temperature: The reaction is typically carried out at room temperature or cooler to disfavor the rearrangement reaction.[1]

Q4: I am using benzyl chloride to synthesize a benzyl ester and I am getting a significant amount of an impurity. What could it be?

A4: When using benzyl chloride with a carboxylate salt, a common byproduct is dibenzyl ether . This can arise if there is any benzyl alcohol present (e.g., from hydrolysis of benzyl chloride) which can then react with another molecule of benzyl chloride under the reaction conditions. Also, impurities in the starting benzyl chloride, such as benzaldehyde or benzyl alcohol, can lead to other byproducts.[4]

To minimize byproduct formation:

  • Use high-purity benzyl chloride: Ensure the starting material is free from significant amounts of benzyl alcohol or benzaldehyde.[4]

  • Anhydrous conditions: Ensure your reaction conditions are dry to prevent the hydrolysis of benzyl chloride to benzyl alcohol.

  • Control reaction temperature: High temperatures can promote side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Fischer-Speier Esterification
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materialsReaction has not reached equilibrium or the equilibrium is unfavorable.- Increase the reaction time.- Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.- Use an excess of one of the reactants (usually the less expensive one).
Formation of a tar-like substancePolymerization or sulfonation of benzyl alcohol due to excessive acid catalyst or high temperature.[3]- Reduce the concentration of the sulfuric acid catalyst (a 0.05 molar ratio to the alcohol is often effective).[3]- Use a milder catalyst such as p-toluenesulfonic acid.- Maintain a lower reaction temperature.
Significant amount of dibenzyl ether detectedAcid-catalyzed self-condensation of benzyl alcohol.[5]- Reduce the amount of acid catalyst.- Use a catalyst less prone to promoting ether formation, such as certain solid acid catalysts.[6]
Issue 2: Byproduct Formation in Steglich Esterification
Symptom Possible Cause Troubleshooting Steps
Presence of a significant peak corresponding to N-acylurea in analysisSlow reaction of the O-acylisourea intermediate with benzyl alcohol, allowing for intramolecular rearrangement.[1]- Ensure a catalytic amount of DMAP (typically 5-10 mol%) is used to accelerate the ester formation.[1]- Maintain the reaction at or below room temperature.
Difficulty in removing dicyclohexylurea (DCU)DCU is a solid byproduct of the reaction with DCC.- Filter the reaction mixture thoroughly after completion.- If some DCU remains soluble, it can often be precipitated by concentrating the filtrate and adding a non-polar solvent, followed by another filtration.

Data on Byproduct Formation

The following table summarizes typical byproducts and their observed yields under specific conditions for different benzyl ester synthesis methods. Direct comparison is challenging due to varying reaction conditions across different studies.

Synthesis Method Primary Byproduct(s) Reported Byproduct Yield/Ratio Reaction Conditions Reference
Fischer-Speier Esterification Dibenzyl ether1.03% (relative to 98.97% benzyl benzoate)Benzoic acid, benzyl alcohol, sulfonated silica catalyst (7% w/w), microwave irradiation, 5 min.[7]
Can approach 100% with higher catalyst loadingBenzoic acid, benzyl alcohol, sulfonated silica catalyst (>7% w/w), microwave irradiation.[7]
Polymer/TarNot quantified, but noted as significant with high H₂SO₄ concentrationAcetic acid, benzyl alcohol, 0.15 molar ratio H₂SO₄.[3]
Steglich Esterification N-acylureaNot explicitly quantified, but its formation is a well-known side reaction that is suppressed by DMAP.Typically DCC, with and without DMAP catalyst.[1]
Synthesis from Benzyl Chloride Dibenzyl ether~7.5% (from converted benzyl chloride in a hydrolysis reaction)Hydrolysis of benzyl chloride with water.[8]
0.5-0.6% in distillateFrom the synthesis of benzyl alcohol from benzyl chloride.[9]
Phase-Transfer Catalysis Minimal byproducts reportedNot typically quantified due to high product yields.Benzyl chloride, sodium acetate, tetrabutyl ammonium bromide (TBAB) catalyst.[10]

Experimental Protocols

Protocol 1: Minimizing Byproducts in Fischer-Speier Esterification of Benzyl Acetate

This protocol is adapted from literature procedures and is optimized to reduce the formation of dibenzyl ether and polymeric byproducts.[3]

  • Reagents & Setup:

    • Benzyl alcohol (1 eq)

    • Glacial acetic acid (3-5 eq)

    • Concentrated sulfuric acid (0.05 eq relative to benzyl alcohol)

    • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to remove water.

  • Procedure:

    • Combine benzyl alcohol, glacial acetic acid, and the solvent in the round-bottom flask.

    • Carefully add the concentrated sulfuric acid while stirring.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC until the benzyl alcohol is consumed.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Steglich Esterification of a Benzyl Ester with Minimal N-Acylurea Formation

This protocol is a standard procedure for Steglich esterification, emphasizing the use of DMAP to suppress N-acylurea formation.[1]

  • Reagents & Setup:

    • Carboxylic acid (1 eq)

    • Benzyl alcohol (1.2 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous dichloromethane (DCM) as solvent

    • Round-bottom flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Dissolve the carboxylic acid, benzyl alcohol, and DMAP in anhydrous DCM in the round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in a small amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC.

    • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute HCl (to remove excess DMAP), then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Fischer_Esterification RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ BnOH Benzyl Alcohol Protonated_BnOH Protonated Benzyl Alcohol BnOH->Protonated_BnOH + H+ H_plus H+ Benzyl_Cation Benzyl Cation Protonated_BnOH->Benzyl_Cation - H2O Dibenzyl_Ether Dibenzyl Ether Benzyl_Cation->Dibenzyl_Ether + Benzyl Alcohol - H+ Benzyl_Ester Benzyl Ester Protonated_RCOOH->Benzyl_Ester + Benzyl Alcohol - H2O - H+

Caption: Byproduct formation pathway in Fischer esterification.

Troubleshooting_Workflow Start Unexpected Byproduct Detected Identify Identify Byproduct (e.g., NMR, GC-MS) Start->Identify Fischer Fischer Esterification? Identify->Fischer Steglich Steglich Esterification? Identify->Steglich Benzyl_Halide Benzyl Halide Method? Identify->Benzyl_Halide Dibenzyl_Ether Dibenzyl Ether? Fischer->Dibenzyl_Ether Yes Polymer Polymer/Tar? Fischer->Polymer Yes N_Acylurea N-Acylurea? Steglich->N_Acylurea Yes Benzyl_Halide->Dibenzyl_Ether Yes Reduce_Acid Reduce Acid Catalyst & Temperature Dibenzyl_Ether->Reduce_Acid Check_Purity Check Benzyl Halide Purity & Ensure Anhydrous Conditions Dibenzyl_Ether->Check_Purity Polymer->Reduce_Acid Add_DMAP Add/Increase DMAP N_Acylurea->Add_DMAP

Caption: Troubleshooting workflow for unexpected byproducts.

Method_Selection Start Select Synthesis Method Substrate_Sensitivity Is the substrate sensitive to acid? Start->Substrate_Sensitivity Steric_Hindrance Is there significant steric hindrance? Substrate_Sensitivity->Steric_Hindrance Yes Fischer Fischer Esterification Substrate_Sensitivity->Fischer No Steglich Steglich Esterification Steric_Hindrance->Steglich Yes Benzyl_Halide_PTC Benzyl Halide or PTC Steric_Hindrance->Benzyl_Halide_PTC No Cost_Concern Is cost a major concern? Cost_Concern->Fischer Yes Cost_Concern->Benzyl_Halide_PTC No Fischer->Cost_Concern

Caption: Decision tree for selecting a benzyl ester synthesis method.

References

Technical Support Center: Purification of Benzyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzyl esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude benzyl ester reaction mixture?

A1: Common impurities can originate from starting materials and side reactions. Impurities from commercial benzyl chloride can include benzaldehyde, benzyl alcohol, toluene, and various chloro-derivatives of toluene[1][2][3]. If dicyclohexylcarbodiimide (DCC) is used as a coupling agent, the primary byproduct will be dicyclohexylurea (DCU), which can be challenging to remove[4]. Unreacted starting materials, such as the carboxylic acid or benzyl alcohol, are also common impurities.

Q2: My benzyl ester appears to be degrading during purification. What could be the cause?

A2: Benzyl esters can be susceptible to hydrolysis under acidic or basic conditions[5][6]. If your purification method involves aqueous acidic or basic washes, or if you are using silica gel chromatography with a protic mobile phase, you may be observing hydrolysis of your ester back to the corresponding carboxylic acid and benzyl alcohol. Additionally, some benzyl esters may have limited thermal stability, and prolonged exposure to high temperatures during distillation can lead to degradation.

Q3: Is it possible to remove the benzyl ester protecting group during the purification step?

A3: Yes, certain purification conditions can inadvertently lead to the deprotection of the benzyl ester. For instance, catalytic transfer hydrogenation conditions, sometimes used to remove other protecting groups, can also cleave benzyl esters[7]. Similarly, strong acidic conditions used during workup or chromatography can lead to cleavage[8].

Troubleshooting Guides

Issue 1: Difficulty Removing Dicyclohexylurea (DCU) after DCC Coupling

Symptoms:

  • A white precipitate (DCU) is present in the reaction mixture.

  • The purified product is contaminated with a white solid that is sparingly soluble in many organic solvents.

Troubleshooting Steps:

  • Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize the precipitation of DCU. Filter the mixture through a sintered glass funnel or a pad of Celite®. Wash the filter cake with a cold, non-polar solvent (e.g., hexanes or diethyl ether) to recover any trapped product.

  • Solvent Selection for Extraction: After removing the bulk of the DCU by filtration, perform a liquid-liquid extraction. Choose a solvent system where your benzyl ester is soluble, but DCU has low solubility.

  • Alternative Coupling Agent: If DCU removal remains problematic, consider using a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in future experiments. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous wash[4].

Issue 2: Product Loss Due to Hydrolysis During Aqueous Workup

Symptoms:

  • TLC or LC-MS analysis of the organic layer after aqueous extraction shows the presence of the starting carboxylic acid.

  • Overall yield of the purified benzyl ester is low.

Troubleshooting Steps:

  • Use Mild Aqueous Washes: Avoid strong acids or bases. Use a saturated solution of sodium bicarbonate or a dilute solution of a weak acid like citric acid for neutralization.

  • Minimize Contact Time: Perform aqueous washes quickly and avoid vigorous shaking for extended periods.

  • Brine Wash: After the final aqueous wash, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase and can reduce the chance of hydrolysis.

  • Anhydrous Workup: If the benzyl ester is particularly sensitive, consider an anhydrous workup. This may involve filtering the reaction mixture through a plug of silica gel or alumina to remove salts and polar impurities, followed by direct concentration of the filtrate.

Issue 3: Co-elution of Benzyl Alcohol with the Product during Column Chromatography

Symptoms:

  • TLC analysis shows that benzyl alcohol and the desired benzyl ester have very similar Rf values.

  • Fractions from column chromatography contain both the product and benzyl alcohol.

Troubleshooting Steps:

  • Optimize Mobile Phase: Experiment with different solvent systems for your column chromatography. A less polar solvent system may increase the separation between your product and the more polar benzyl alcohol.

  • Aqueous Wash Before Chromatography: Ensure that the crude product is thoroughly washed with water or a dilute basic solution prior to chromatography to remove as much of the water-soluble benzyl alcohol as possible.

  • Alternative Purification Technique: If co-elution persists, consider alternative purification methods such as preparative HPLC or crystallization.

Data Presentation

Table 1: Comparison of Common Coupling Agents for Benzyl Ester Synthesis

Coupling AgentByproductByproduct SolubilityRemoval MethodKey Considerations
DCC (Dicyclohexylcarbodiimide)DCU (Dicyclohexylurea)Poorly soluble in most organic solventsFiltration, CrystallizationDifficult to remove byproduct can contaminate the final product[4].
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble ureaSoluble in waterAqueous extractionIdeal for sensitive substrates and simplifies purification[4].
Acid Chloride/AnhydrideHCl or Carboxylic AcidVariesAqueous extraction with baseCan be harsh for sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Benzyl Esterification using EDC
  • Dissolve the carboxylic acid (1.0 eq) and benzyl alcohol (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the reaction solvent.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification of a Benzyl Ester via Crystallization
  • Dissolve the crude benzyl ester in a minimum amount of a hot solvent in which the ester is soluble.

  • If impurities are present, hot filter the solution to remove any insoluble material.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.

  • Once crystals have formed, collect them by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Carboxylic Acid + Benzyl Alcohol + Coupling Agent (e.g., EDC) extraction Liquid-Liquid Extraction (Aqueous Washes) reaction->extraction Reaction Mixture drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography Crude Product crystallization Crystallization concentration->crystallization distillation Distillation concentration->distillation analysis Purity and Identity Confirmation (NMR, LC-MS, etc.) chromatography->analysis Purified Fractions crystallization->analysis distillation->analysis

Caption: General experimental workflow for benzyl ester synthesis and purification.

troubleshooting_logic cluster_impurity Impurity Related cluster_degradation Product Degradation cluster_solutions Potential Solutions start Purification Issue Identified impurity_type Identify Impurity (TLC, NMR, LC-MS) start->impurity_type degradation_check Hydrolysis Suspected? start->degradation_check dcu DCU Present? impurity_type->dcu benzyl_alcohol Excess Benzyl Alcohol? impurity_type->benzyl_alcohol dcu->benzyl_alcohol No filter_dcu Filter and/or Use EDC next time dcu->filter_dcu Yes optimize_wash Optimize Aqueous Wash benzyl_alcohol->optimize_wash Yes optimize_chroma Optimize Chromatography benzyl_alcohol->optimize_chroma Yes mild_workup Use Milder Workup Conditions degradation_check->mild_workup Yes

Caption: Troubleshooting logic for benzyl ester purification challenges.

References

minimizing impurities in the synthesis of benzyl benzoates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of benzyl benzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzyl benzoate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Benzyl Benzoate Tishchenko Reaction: - Impure benzaldehyde (containing benzoic acid).[1] - Impure benzyl alcohol used to prepare the catalyst.[1] - Local overheating during the addition of the sodium benzoxide catalyst.[1]Tishchenko Reaction: - Use benzaldehyde with less than 1% benzoic acid.[1] - Ensure benzyl alcohol is free from aldehyde impurities.[1] - Add the catalyst slowly and with efficient cooling to maintain the reaction temperature below 50-60°C.[1][2]
Benzyl Chloride & Sodium Benzoate Reaction: - Inefficient reaction conditions. - Incomplete reaction.Benzyl Chloride & Sodium Benzoate Reaction: - Utilize a phase transfer catalyst (e.g., a mixture of tetrabutylammonium hydrogen sulfate and trioctylmethylammonium chloride) to improve the reaction rate.[3] - Alternatively, use a tertiary amine like triethylamine as a catalyst to lower the reaction temperature and time.[4] - Optimize reaction temperature (100-130°C) and time (10-15 hours) for better conversion.
High Levels of Impurities in the Final Product Dibenzyl Ether: - A common impurity in the Tishchenko reaction, especially with localized overheating.[1] Its boiling point is close to that of benzyl benzoate, making it difficult to remove by distillation.[1]Dibenzyl Ether: - Strictly control the temperature during the Tishchenko reaction, keeping it below 100°C.[1] - Careful fractional distillation may help, but prevention is key.
Unreacted Starting Materials (Benzyl Alcohol, Benzaldehyde, Benzoic Acid): - Incomplete reaction. - Inefficient purification.[1][5]Unreacted Starting Materials: - Ensure optimal reaction conditions (catalyst, temperature, time) to drive the reaction to completion. - Purify the crude product by washing with water and/or a dilute sodium carbonate solution to remove acidic impurities.[1] - Perform fractional distillation under reduced pressure to separate the lower-boiling starting materials from the benzyl benzoate product.[1][2][5]
Benzoic Acid in the Final Product: - Incomplete esterification. - Hydrolysis of the ester during workup. - Inefficient removal during purification.[1]Benzoic Acid in the Final Product: - Wash the crude product with a sodium carbonate or sodium bicarbonate solution to neutralize and remove benzoic acid.[1] - Avoid acidic workup conditions that could promote hydrolysis.
Product Discoloration (Yellowish Tinge) - Presence of colored impurities from starting materials or side reactions.- Ensure high purity of starting materials. - Consider a final purification step of recrystallization from a suitable solvent (e.g., ethanol-water mixture) to obtain a colorless product.[5]

Frequently Asked Questions (FAQs)

Q1: Which synthesis method for benzyl benzoate generally results in the highest purity?

A1: All three common methods—the Tishchenko reaction, the reaction of benzyl chloride with sodium benzoate, and the esterification of benzoic acid with benzyl alcohol—can yield high-purity benzyl benzoate if performed correctly. The Tishchenko reaction, when carefully controlled, can produce a product of 99% purity or higher after distillation.[1] The reaction of sodium benzoate with benzyl chloride using a phase transfer catalyst can also achieve esterification rates of over 98%.[3] Enzymatic synthesis methods are also emerging as a green alternative that can produce high-purity products.[6][7]

Q2: How can I remove dibenzyl ether from my benzyl benzoate product?

A2: Dibenzyl ether is a challenging impurity to remove due to its boiling point being very close to that of benzyl benzoate.[1] The most effective strategy is to prevent its formation during the synthesis, particularly in the Tishchenko reaction, by maintaining strict temperature control and avoiding localized overheating.[1] If present, very efficient fractional distillation may offer some separation, but complete removal is difficult.

Q3: What is the role of a phase transfer catalyst in the synthesis of benzyl benzoate from benzyl chloride and sodium benzoate?

A3: A phase transfer catalyst (PTC) facilitates the reaction between the water-soluble sodium benzoate and the organic-soluble benzyl chloride. The PTC, such as a quaternary ammonium salt, forms an ion pair with the benzoate anion, which is then soluble in the organic phase and can react with benzyl chloride. This increases the reaction rate and allows for milder reaction conditions.[3][8]

Q4: Can I reuse the benzyl alcohol recovered from the distillation?

A4: Yes, the unreacted benzyl alcohol recovered from the distillation can be reused. However, it is crucial to purify it first, especially if it is contaminated with benzaldehyde. This can be achieved by boiling the recovered alcohol with a strong sodium hydroxide solution to remove any aldehyde impurities.[1]

Q5: What analytical techniques are suitable for determining the purity of benzyl benzoate and identifying impurities?

A5: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for analyzing the purity of benzyl benzoate and identifying impurities.[9][10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying unknown impurities.[13][14]

Data Presentation

Table 1: Comparison of Benzyl Benzoate Synthesis Methods

Synthesis Method Typical Reagents Catalyst Typical Yield Reported Purity Key Considerations
Tishchenko Reaction Benzaldehyde, Benzyl AlcoholSodium Benzoxide[1]90-93%[1]99% (after distillation)[1]Sensitive to reactant purity and temperature control to avoid dibenzyl ether formation.[1]
Williamson-type Synthesis Benzyl Chloride, Sodium BenzoatePhase Transfer Catalyst or Triethylamine[3][4]>95%[4]>98%[3]Use of a catalyst is crucial for high yield and milder conditions.
Fischer Esterification Benzoic Acid, Benzyl AlcoholSulfuric Acid, Sulfonated Silica[9][15]93.6% (with sulfonated silica)[15]HighReversible reaction; may require removal of water to drive to completion.
Enzymatic Synthesis Benzoic Anhydride, Benzyl AlcoholImmobilized Lipase[6][7]92%[6][7]High (after distillation)[16]"Green" alternative with mild reaction conditions.

Experimental Protocols

High-Purity Benzyl Benzoate via a Modified Tishchenko Reaction

This protocol is adapted from the Organic Syntheses procedure with an emphasis on steps to minimize impurity formation.

Materials:

  • Benzyl Alcohol (high purity, aldehyde-free)

  • Sodium metal

  • Benzaldehyde (c.p., <1% benzoic acid)

  • Deionized water

  • Sodium Carbonate

Procedure:

  • Catalyst Preparation: In a dry flask, dissolve 3g of metallic sodium in 70g of pure benzyl alcohol by gentle warming. Cool the resulting sodium benzoxide solution to room temperature.

  • Reaction Setup: In a separate reaction vessel equipped with a stirrer and a cooling bath, place 454g of benzaldehyde.

  • Reaction: Slowly add the sodium benzoxide solution to the benzaldehyde with vigorous stirring. Maintain the reaction temperature between 50-60°C using the cooling bath. A gelatinous mass will form.

  • Digestion: Once the temperature no longer rises, warm the mixture on a water bath for 1-2 hours with occasional shaking.

  • Workup: Cool the reaction mixture and add 200 mL of water. Separate the oily layer and wash it with another 200 mL of water, followed by a wash with a 5% sodium carbonate solution to remove any unreacted benzoic acid. Separate the organic layer.

  • Purification:

    • Fractional Distillation: Set up a fractional distillation apparatus for vacuum distillation.

    • First Fraction: Carefully distill off the unreacted benzyl alcohol and benzaldehyde at a reduced pressure.

    • Product Fraction: Collect the fraction boiling at 184-185°C at 15 mm Hg. This is the high-purity benzyl benzoate.

  • Recrystallization (Optional for Ultra-High Purity): For applications requiring the highest purity, the distilled benzyl benzoate can be recrystallized from an ethanol-water mixture.[5]

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_workup Workup & Purification Reactant_A Benzaldehyde Reaction Tishchenko Reaction Reactant_A->Reaction Reactant_B Benzyl Alcohol Catalyst_Prep Prepare Sodium Benzoxide Catalyst Reactant_B->Catalyst_Prep Reactant_C Sodium Reactant_C->Catalyst_Prep Catalyst_Prep->Reaction Washing Water & Carbonate Wash Reaction->Washing Distillation Vacuum Fractional Distillation Washing->Distillation Product High-Purity Benzyl Benzoate Distillation->Product

Caption: Workflow for the synthesis of high-purity benzyl benzoate.

TroubleshootingFlow Start Low Purity Benzyl Benzoate (Post-Synthesis) Identify_Impurity Identify Impurity (GC/HPLC) Start->Identify_Impurity Unreacted_SM Unreacted Starting Materials? Identify_Impurity->Unreacted_SM Dibenzyl_Ether Dibenzyl Ether Present? Unreacted_SM->Dibenzyl_Ether No Solution_Distill Optimize Fractional Distillation Unreacted_SM->Solution_Distill Yes Benzoic_Acid Benzoic Acid Present? Dibenzyl_Ether->Benzoic_Acid No Solution_Temp Review & Optimize Reaction Temperature Control Dibenzyl_Ether->Solution_Temp Yes Solution_Wash Perform Carbonate Wash Benzoic_Acid->Solution_Wash Yes End Improved Purity Benzoic_Acid->End No Solution_Distill->End Solution_Wash->End Solution_Temp->End

Caption: Troubleshooting logic for purifying benzyl benzoate.

References

Validation & Comparative

Unveiling the Antifungal Potential of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel and effective antifungal agents is a perpetual challenge. In a recent study, Benzyl 2-Hydroxy-6-Methoxybenzoate has emerged as a potent antifungal compound, demonstrating significant inhibitory activity against crop-pathogenic fungi. This guide provides a comparative analysis of its performance against other structurally related compounds, supported by experimental data, and outlines the methodology for its evaluation.

Structural Confirmation of this compound

This compound is an aromatic ester with the chemical formula C15H14O4 and a molecular weight of 258.27 g/mol . Its structure consists of a benzyl group attached to the carboxylate of 2-hydroxy-6-methoxybenzoic acid. The presence of the hydroxyl and methoxy groups on the benzoic acid ring, along with the benzyl ester, are key features influencing its biological activity.

Comparative Antifungal Efficacy

The antifungal activity of this compound was evaluated and compared with other natural compounds isolated from goldenrod root, specifically matricaria and dehydromatricaria esters. The half-maximal inhibitory concentrations (IC50) against two significant crop pathogenic fungi, Fusarium avenaceum and Bipolaris sorokiniana, were determined.

The results, as summarized in the table below, highlight the superior antifungal performance of this compound.[1][2]

CompoundIC50 (μg/mL) vs. Fusarium avenaceumIC50 (μg/mL) vs. Bipolaris sorokiniana
This compound 25-26 25-26
2Z,8Z-matricaria ester31-10731-107
2E,8Z-matricaria ester31-10731-107
E-dehydromatricaria ester31-10731-107
Z-dehydromatricaria ester31-10731-107

Experimental Protocols

The determination of the antifungal activity of this compound and its comparators was performed using a microbroth dilution assay. This method is a standard and reliable technique for assessing the in vitro efficacy of antimicrobial compounds.

Antifungal Susceptibility Assay Protocol
  • Fungal Culture Preparation: The fungal strains, Fusarium avenaceum and Bipolaris sorokiniana, are cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain sporulating cultures. Spore suspensions are then prepared in a sterile liquid medium, and the concentration is adjusted to a defined level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of Test Compounds: Stock solutions of this compound and the comparative compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted test compounds is inoculated with the prepared fungal spore suspension. Control wells containing the fungal suspension without any test compound (positive control) and wells with medium only (negative control) are also included. The plates are then incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours).

  • Determination of IC50: After the incubation period, fungal growth is assessed. This can be done visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of the fungal growth, is then calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for evaluating the antifungal activity of this compound.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Fungal Culture (F. avenaceum & B. sorokiniana) Spore_Suspension Spore Suspension Preparation Culture->Spore_Suspension Inoculation Inoculation of Microplate Spore_Suspension->Inoculation Test_Compounds Test Compound Stock Solutions Serial_Dilutions Serial Dilutions in Microplate Test_Compounds->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (48-72h, 25-28°C) Inoculation->Incubation Growth_Assessment Growth Assessment (OD Measurement) Incubation->Growth_Assessment IC50_Calculation IC50 Calculation Growth_Assessment->IC50_Calculation

Caption: Experimental workflow for the microbroth dilution antifungal susceptibility assay.

Conclusion

The experimental data clearly positions this compound as a highly effective antifungal agent, outperforming other related natural compounds against the tested pathogenic fungi. Its confirmed structure and potent activity warrant further investigation for its potential applications in agriculture and medicine. The provided experimental protocol offers a robust framework for the continued evaluation and comparison of this promising compound.

References

Spectroscopic Validation of Synthesized Benzyl 2-Hydroxy-6-Methoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for synthesized Benzyl 2-Hydroxy-6-Methoxybenzoate against common alternative benzoate esters. Detailed experimental protocols for its synthesis and spectroscopic characterization are included to support researchers in the validation of this compound.

Comparative Spectroscopic Data Analysis

The successful synthesis of this compound can be unequivocally confirmed through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The table below summarizes the key spectroscopic data for the target compound and compares it with two common alternatives: Benzyl Salicylate (the 2-hydroxy isomer) and Benzyl 4-Hydroxybenzoate (the 4-hydroxy isomer). This comparative analysis is crucial for distinguishing between these structurally similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec. (m/z)
This compound C₁₅H₁₄O₄258.27Predicted: ~11.0-12.0 (s, 1H, -OH), 7.2-7.5 (m, 5H, Ar-H of benzyl), 6.4-6.8 (m, 3H, Ar-H of benzoate), 5.3 (s, 2H, -CH₂-), 3.8 (s, 3H, -OCH₃)Predicted: ~170 (C=O), ~160 (C-O), ~135 (Ar-C), ~128 (Ar-C), ~110-120 (Ar-C), ~67 (-CH₂-), ~56 (-OCH₃)Predicted: 258 [M]⁺, 167 [M-benzyl]⁺, 91 [benzyl]⁺
Benzyl SalicylateC₁₄H₁₂O₃228.2410.7 (s, 1H, -OH), 7.8 (dd, 1H), 7.4 (m, 1H), 7.3 (m, 5H), 6.9 (d, 1H), 6.8 (t, 1H), 5.4 (s, 2H)169.9, 161.1, 135.9, 135.7, 130.1, 128.6, 128.3, 128.1, 119.2, 117.7, 112.7, 66.9228 [M]⁺, 121 [M-benzyl]⁺, 91 [benzyl]⁺
Benzyl 4-HydroxybenzoateC₁₄H₁₂O₃228.249.9 (s, 1H, -OH), 7.9 (d, 2H), 7.3-7.5 (m, 5H), 6.9 (d, 2H), 5.3 (s, 2H)166.4, 161.7, 136.1, 131.9, 128.6, 128.2, 128.0, 121.9, 115.6, 66.5228 [M]⁺, 121 [M-benzyl]⁺, 91 [benzyl]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general esterification procedures of hydroxybenzoic acids.

Materials:

  • 2-Hydroxy-6-methoxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-Hydroxy-6-methoxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Process the spectra using appropriate software to assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode to observe the molecular ion peak [M]⁺ and characteristic fragment ions.

Workflow and Validation Logic

The following diagram illustrates the logical workflow from synthesis to the spectroscopic validation of this compound.

Synthesis_Validation_Workflow A Starting Materials (2-Hydroxy-6-methoxybenzoic acid, Benzyl bromide, K₂CO₃) B Esterification Reaction A->B C Work-up & Purification (Extraction, Column Chromatography) B->C D Pure Synthesized Product (this compound) C->D E Spectroscopic Analysis D->E F ¹H NMR E->F G ¹³C NMR E->G H Mass Spectrometry E->H I Data Comparison with Known Compounds & Prediction F->I G->I H->I J Structural Confirmation I->J

A Comparative Analysis of the Antifungal Properties of Benzyl 2-Hydroxy-6-Methoxybenzoate and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel and effective antifungal agents, this guide provides a detailed comparative analysis of Benzyl 2-Hydroxy-6-Methoxybenzoate, a compound isolated from goldenrod root, and fluconazole, a widely used triazole antifungal drug. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antifungal activity, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound has demonstrated significant in vitro activity against certain crop-pathogenic filamentous fungi, with a reported half-maximal inhibitory concentration (IC50) of 25-26 µg/mL. In contrast, fluconazole, a staple in clinical antifungal therapy, exhibits high minimum inhibitory concentrations (MICs) against many filamentous fungi, including Fusarium species, indicating intrinsic resistance. This guide delves into the available data to provide a clear comparison of these two compounds.

Quantitative Antifungal Activity

The antifungal efficacy of this compound and fluconazole has been evaluated against different fungal species. The available data is summarized in the table below.

CompoundFungal SpeciesMethodMetricValue (µg/mL)Reference
This compoundFusarium avenaceumMicrodilution Plate AssayIC5025-26[1][2]
This compoundBipolaris sorokinianaMicrodilution Plate AssayIC5025-26[1][2]
FluconazoleFusarium spp.Broth MicrodilutionMIC≥64[3]
FluconazoleFusarium solaniAgar Diffusion & Dilution-No in vitro activity[4]
FluconazoleOcular Fusarium isolatesBroth Microdilution (M38-A)MIC32 to ≥128[5]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the target's activity, while MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. While not directly equivalent, both metrics provide an indication of antifungal potency.

Mechanism of Action

This compound

The precise antifungal mechanism of this compound has not been fully elucidated. However, research on related benzoic acid derivatives suggests a multi-faceted mode of action that differs significantly from azole antifungals. One proposed mechanism involves the inhibition of the fungal-specific cytochrome P450 enzyme, CYP53.[2][6] This enzyme is involved in the detoxification of benzoic acid in fungi.[7]

Another potential mechanism is the disruption of the fungal oxidative stress response system. Benzoic acid analogues have been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for fungi to cope with oxidative stress.[8]

G cluster_0 Proposed Antifungal Mechanism of this compound B2H6MB This compound CYP53 CYP53 (Benzoate 4-hydroxylase) B2H6MB->CYP53 Inhibits OxidativeStress Oxidative Stress Response B2H6MB->OxidativeStress Disrupts Detox Detoxification of Benzoic Acid CYP53->Detox FungalGrowth Fungal Growth Inhibition Detox->FungalGrowth Leads to MAPK MAPK Signaling Pathway OxidativeStress->MAPK MAPK->FungalGrowth Leads to

Proposed mechanisms of antifungal action for this compound.
Fluconazole

Fluconazole's mechanism of action is well-established. It is a member of the triazole class of antifungals and functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

G cluster_1 Antifungal Mechanism of Fluconazole Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Catalyzes conversion of Lanosterol to Ergosterol Lanosterol Lanosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential component of GrowthInhibition Fungal Growth Inhibition FungalCellMembrane->GrowthInhibition Disruption leads to

Mechanism of action of the triazole antifungal drug, fluconazole.

Experimental Protocols

The determination of antifungal activity for both compounds generally follows standardized microdilution methods. Below is a representative protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) or IC50 of an antifungal agent against a specific fungus.

  • Fungal Inoculum Preparation:

    • The fungal isolate is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and duration to encourage sporulation.

    • Conidia (spores) are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80).

    • The resulting suspension is adjusted spectrophotometrically to a standardized concentration of conidia.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of the antifungal agent (this compound or fluconazole) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Serial two-fold dilutions of the antifungal agent are prepared in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal conidia suspension.

    • The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles like fluconazole, this is often a 50% or greater reduction in turbidity.

    • For IC50 determination, the percentage of growth inhibition at each concentration is calculated, and the IC50 value is determined by regression analysis.

G cluster_2 Experimental Workflow for Antifungal Susceptibility Testing prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microplate with Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Antifungal Dilutions in Microplate prep_dilutions->inoculate incubate Incubate Plates inoculate->incubate read_results Determine MIC/IC50 incubate->read_results

A generalized workflow for the broth microdilution antifungal susceptibility assay.

Conclusion

This compound demonstrates promising antifungal activity against the tested filamentous fungi, Fusarium avenaceum and Bipolaris sorokiniana, with a notable IC50 of 25-26 µg/mL. This is particularly significant when compared to the intrinsic resistance of many Fusarium species to fluconazole. The differing mechanisms of action suggest that this compound may represent a novel chemical scaffold for the development of new antifungal agents, especially for fungal pathogens that are resistant to existing drug classes. Further research is warranted to fully elucidate its mechanism of action, expand the spectrum of its antifungal activity, and evaluate its potential for therapeutic applications.

References

A Comparative Analysis of Benzyl 2-Hydroxy-6-Methoxybenzoate and Amphotericin B Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal research, the polyene macrolide Amphotericin B has long been a cornerstone of therapy for invasive fungal infections. However, its significant toxicity necessitates the exploration of novel, safer alternatives. This guide provides a comparative overview of the antifungal efficacy of a naturally derived compound, Benzyl 2-Hydroxy-6-Methoxybenzoate, against the well-established Amphotericin B. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antifungal agents.

Executive Summary

This guide synthesizes available data on the in vitro antifungal activity of this compound and Amphotericin B. While direct comparative studies are not yet available, this document compiles efficacy data for each compound against relevant fungal pathogens, details established experimental protocols for antifungal susceptibility testing, and explores their known mechanisms of action.

Data Presentation: A Comparative Look at Antifungal Potency

Quantitative data on the antifungal activity of both compounds are summarized below. It is important to note that the data for this compound is currently limited to a single study, highlighting the need for further research to fully characterize its antifungal spectrum.

Table 1: In Vitro Efficacy of this compound

Fungal StrainEfficacy MetricValue (µg/mL)Reference
Fusarium avenaceumIC5025-26[1][2][3]
Bipolaris sorokinianaIC5025-26[1][2][3]

Table 2: In Vitro Efficacy of Amphotericin B Against Relevant Fungal Genera

Fungal Genus/SpeciesEfficacy MetricValue Range (µg/mL)Reference
Fusarium spp.MIC0.125 - >16[4][5][6]
Bipolaris spp.MIC<0.03 - 2[7]

Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) are both measures of antifungal potency. A direct comparison of these values should be made with caution due to differences in experimental methodologies.

Experimental Protocols: Methodologies for Antifungal Susceptibility Testing

The following sections detail the established protocols for determining the in vitro efficacy of antifungal agents.

Protocol for Determining the IC50 of this compound

The efficacy of this compound against the plant pathogenic fungi Fusarium avenaceum and Bipolaris sorokiniana was determined using a broth microdilution method. While the full experimental details from the primary study are not publicly available, a representative protocol for antifungal screening of plant extracts against phytopathogenic fungi is described below.

A Representative Antifungal Susceptibility Assay for Plant-Derived Compounds:

  • Fungal Culture Preparation: The fungal strains are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated at an optimal temperature (typically 25-28°C) for several days to allow for sufficient growth and sporulation.[8]

  • Inoculum Preparation: A spore suspension is prepared by flooding the surface of the fungal culture with a sterile liquid medium and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to a standardized level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Microdilution Assay: The assay is performed in a 96-well microtiter plate. A serial dilution of the test compound (this compound) is prepared in a suitable broth medium (e.g., Potato Dextrose Broth).

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal spore suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 27°C) for a defined period (e.g., 48 hours).[5]

  • Determination of IC50: After incubation, fungal growth is assessed, often by measuring the optical density at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is then calculated from the dose-response curve.

Standardized Protocol for Amphotericin B Antifungal Susceptibility Testing

The in vitro activity of Amphotericin B is typically determined using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4][6][7][9] The CLSI M38-A2 protocol for filamentous fungi is a widely accepted standard.

CLSI M38-A2 Broth Microdilution Method:

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) is the standard medium.[7]

  • Inoculum Preparation: A suspension of fungal conidia or sporangiospores is prepared from a fresh culture. The turbidity of the suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in the test wells.[7]

  • Drug Dilution: Amphotericin B is serially diluted in the RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 48-72 hours, depending on the fungal species.[7]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Amphotericin B that causes a complete inhibition of visible growth.[7]

Mechanisms of Action: Distinct Pathways of Fungal Inhibition

The two compounds exert their antifungal effects through fundamentally different mechanisms.

This compound: A Putative Mechanism

The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of related benzoate and benzyl derivatives, it is hypothesized that its antifungal effect may involve the disruption of the fungal cell membrane, leading to the leakage of essential intracellular components and subsequent cell death.[10][11] Another potential mechanism, common to benzoates, is the acidification of the fungal cell's cytoplasm, which can inhibit key metabolic enzymes, such as phosphofructokinase, leading to a depletion of ATP and cessation of growth.[12][13]

Amphotericin B: A Well-Characterized Mechanism

Amphotericin B's mechanism of action is well-established. It is a polyene antifungal that binds with high affinity to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, which disrupts its integrity and allows for the leakage of intracellular ions and small molecules, ultimately resulting in fungal cell death.[1][14]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action for benzoate derivatives and the experimental workflow for determining antifungal susceptibility.

cluster_0 Fungal Cell Benzoate Benzoate Protonated_Benzoate Undissociated Benzoate Benzoate->Protonated_Benzoate Enters cell Cytoplasm Cytoplasm (pH drop) Protonated_Benzoate->Cytoplasm Dissociates PFK_Inhibition Phosphofructokinase Inhibition Cytoplasm->PFK_Inhibition ATP_Depletion ATP Depletion PFK_Inhibition->ATP_Depletion Growth_Inhibition Growth Inhibition ATP_Depletion->Growth_Inhibition

Caption: Proposed mechanism of antifungal action for benzoate derivatives.

Start Start Fungal_Culture Prepare Fungal Culture Start->Fungal_Culture Inoculum_Prep Prepare and Standardize Inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of Antifungal Agent Drug_Dilution->Inoculation Incubation Incubate at Optimal Conditions Inoculation->Incubation Read_Results Assess Fungal Growth Incubation->Read_Results Determine_MIC_IC50 Calculate MIC or IC50 Read_Results->Determine_MIC_IC50 End End Determine_MIC_IC50->End

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Conclusion and Future Directions

This compound demonstrates promising in vitro antifungal activity against the tested phytopathogenic fungi. However, its efficacy relative to established antifungals like Amphotericin B remains to be fully elucidated through direct comparative studies against a broader range of clinically relevant fungal pathogens. Future research should focus on expanding the antifungal spectrum of this compound, determining its precise mechanism of action, and evaluating its potential for synergistic interactions with existing antifungal agents. Such investigations are crucial for advancing the development of novel and effective antifungal therapies.

References

A Comparative Analysis of the Biological Activity of Benzyl 2-Hydroxy-6-Methoxybenzoate and Other Salicylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Benzyl 2-Hydroxy-6-Methoxybenzoate against other well-known salicylates, such as salicylic acid and acetylsalicylic acid (aspirin). The information is compiled from existing literature to aid in research and development efforts within the pharmaceutical and life sciences sectors.

Introduction to Salicylates

Salicylates are a class of compounds derived from salicylic acid that are widely recognized for their therapeutic effects.[1] They are known to possess a range of biological activities, including anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties.[1] The mechanism of action for many salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1] While aspirin and salicylic acid are the most studied salicylates, a variety of other derivatives have been synthesized and investigated for their potential therapeutic benefits.[2]

This compound: An Overview

This compound is a derivative of salicylic acid. While comprehensive, direct comparative studies on its biological activities against other salicylates are limited, existing research points to specific areas of interest. Its parent compound, 2-Hydroxy-6-methoxybenzoic acid, has demonstrated analgesic properties.[3]

Comparative Biological Activity

This section compares the known biological activities of this compound with other salicylates. It is important to note that direct comparative quantitative data for this compound is scarce in the public domain for anti-inflammatory, analgesic, and anticancer activities.

Anti-inflammatory Activity

Salicylates are well-established anti-inflammatory agents, primarily through their inhibition of COX enzymes, which reduces the production of prostaglandins.[1] Some salicylates are also known to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor in the inflammatory response.[4]

dot

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Salicylates Salicylates Salicylates->COX-1 / COX-2 Inhibits NF-kB Pathway NF-kB Pathway Salicylates->NF-kB Pathway Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Induces Pro-inflammatory Cytokines->Inflammation

Caption: General anti-inflammatory pathway of salicylates.

Analgesic Activity

The pain-relieving effects of salicylates are closely linked to their anti-inflammatory action, as prostaglandins sensitize nerve endings.[1] The parent compound of the target molecule, 2-Hydroxy-6-methoxybenzoic acid, has been shown to possess analgesic properties.[3]

Anticancer Activity

Several salicylates, including aspirin, have been investigated for their potential anticancer activities.[5] Proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation. While direct anticancer data for this compound is not available, the broader class of salicylates shows promise in this area.

Antifungal Activity

Notably, this compound has demonstrated significant antifungal activity.

CompoundFungal StrainIC50 (µg/mL)
This compoundNot Specified25–26[6][7][8]

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate the biological activities of salicylates.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for approximately 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

dot

NO_Assay_Workflow A Seed RAW 264.7 cells B Pre-treat with Salicylate A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for Nitric Oxide (NO) production assay.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.

dot

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Salicylate A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent E->F G Read Absorbance F->G H Determine IC50 G->H

Caption: Workflow for MTT cell viability assay.

Conclusion

While this compound belongs to the versatile class of salicylates with known therapeutic potential, there is a clear need for further research to fully elucidate and quantify its biological activities in comparison to established salicylates like aspirin and salicylic acid. The notable antifungal activity of this compound presents a promising avenue for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such comparative studies. Future research focusing on direct, head-to-head comparisons of the anti-inflammatory, analgesic, and anticancer properties of this compound will be crucial in determining its full therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship of Benzyl 2-Hydroxy-6-Methoxybenzoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Benzyl 2-Hydroxy-6-Methoxybenzoate and its analogs, focusing on their antifungal, anticancer, and antioxidant activities. The information is compiled from preclinical studies to support further research and development in this area.

Introduction to this compound

This compound is a naturally occurring compound found in plants such as Desmos chinensis and Uvaria grandiflora. It has demonstrated notable biological activities, particularly its antifungal properties, making it a point of interest for the development of new therapeutic agents. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and selective analogs.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data available for this compound and related analogs. Due to a lack of extensive SAR studies on direct analogs, data from closely related compound classes are included to infer potential structure-activity relationships.

Table 1: Antifungal Activity of this compound

CompoundFungal StrainsIC50 (µg/mL)Reference
This compoundNot Specified25-26[1][2][3]

Table 2: Antioxidant and Antimicrobial Activity of 2-Hydroxy Benzyl Hydrazide Analogs

Compound CodeAntioxidant Activity (DPPH Assay, IC50 in µg/mL)Antimicrobial Activity (Zone of Inhibition in cm)Reference
S. aureus E. coli
C-1223.87--
C-285.64--
C-3162.18--
C-781.282.02.1
C-12309.03--
Ascorbic Acid (Standard)30.20--
Ciprofloxacin (Standard)-1.91.9

Note: While not direct analogs, these compounds share the 2-hydroxy benzyl moiety and provide insight into the effects of modifications on the ester/amide linkage.

Structure-Activity Relationship (SAR) Insights

Based on the available data for this compound and related compounds, several SAR trends can be inferred:

  • Core Structure: The benzyl benzoate scaffold with hydroxyl and methoxy substitutions is a key determinant of its biological activity.

  • Antifungal Activity: this compound itself shows strong antifungal effects[1][2][3]. The specific arrangement of the hydroxyl and methoxy groups on the benzoate ring is likely crucial for this activity.

  • Antioxidant and Antimicrobial Activity: In the case of 2-hydroxy benzyl hydrazides, modifications to the hydrazide portion significantly impact antioxidant and antimicrobial efficacy. Compound C-7, with a specific substitution, demonstrated the most potent antioxidant activity among the synthesized analogs and superior antibacterial activity compared to the standard, ciprofloxacin[4]. This suggests that the nature of the substituent on the nitrogen atom plays a vital role.

  • General Trends for Substituted Benzyl Derivatives: Studies on other classes of benzyl derivatives suggest that the electronic properties and steric bulk of substituents on the benzyl ring can significantly influence biological activity, including anticancer and anti-inflammatory effects. For instance, the position and nature of electron-donating or electron-withdrawing groups can alter the interaction of the molecule with its biological target.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and support further investigation.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antifungal Agent: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial two-fold dilutions in RPMI 1640 medium.

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a standardized suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration.

  • Microplate Inoculation: Add the diluted antifungal agent and the fungal inoculum to the wells of a 96-well microtiter plate. Include a growth control (inoculum without the compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway potentially modulated by anticancer compounds and a typical experimental workflow for screening biological activity.

MAPK_Apoptosis_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Anticancer Compound) receptor Cell Surface Receptor extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf jnk_p38_pathway JNK/p38 Pathway ras->jnk_p38_pathway Activates mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation Promotes apoptosis Apoptosis jnk_p38_pathway->apoptosis Induces

Caption: MAPK Signaling Pathway in Cell Fate Determination.

Experimental_Workflow synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification primary_screening Primary Biological Screening (e.g., Antifungal Assay) purification->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Cytotoxicity Assay) hit_identification->secondary_screening sar_analysis Structure-Activity Relationship Analysis secondary_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Drug Discovery Workflow for Novel Analogs.

References

comparative analysis of Benzyl 2-Hydroxy-6-Methoxybenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for Benzyl 2-Hydroxy-6-Methoxybenzoate, a valuable compound in medicinal chemistry and materials science. The methods are presented with a focus on reaction efficiency, reagent accessibility, and procedural simplicity. Experimental data from closely related analogues are provided to offer a quantitative basis for comparison.

Synthesis of the Key Precursor: 2-Hydroxy-6-Methoxybenzoic Acid

A crucial starting material for the synthesis of this compound is 2-Hydroxy-6-Methoxybenzoic acid. A well-established and industrially viable method for its preparation is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. In this case, the reaction proceeds via the ortho-carboxylation of 2-methoxyphenol (guaiacol).

The reaction begins with the formation of sodium 2-methoxyphenoxide by treating 2-methoxyphenol with a strong base, typically sodium hydroxide. The resulting phenoxide is then subjected to carboxylation using carbon dioxide under elevated temperature and pressure. Subsequent acidification yields the desired 2-Hydroxy-6-Methoxybenzoic acid.

G cluster_precursor Synthesis of 2-Hydroxy-6-Methoxybenzoic Acid Guaiacol 2-Methoxyphenol (Guaiacol) C₇H₈O₂ Phenoxide Sodium 2-Methoxyphenoxide Guaiacol->Phenoxide Base Treatment NaOH {Sodium Hydroxide|NaOH} NaOH->Phenoxide Carboxylate Disodium 2-hydroxy-6-methoxybenzoate Phenoxide->Carboxylate Kolbe-Schmitt Reaction (High T, P) CO2 {Carbon Dioxide|CO₂} CO2->Carboxylate Product 2-Hydroxy-6-Methoxybenzoic Acid C₈H₈O₄ Carboxylate->Product Acidification Acid {Acid (e.g., H₂SO₄)} Acid->Product

Caption: Synthesis of 2-Hydroxy-6-Methoxybenzoic Acid via Kolbe-Schmitt Reaction.

Comparative Analysis of this compound Synthesis

Two primary methods are proposed for the synthesis of the target compound, drawing parallels from the well-documented synthesis of benzyl salicylate.

Method 1: Williamson-type Ether Synthesis using Benzyl Chloride

This classic method involves the reaction of the sodium salt of 2-Hydroxy-6-Methoxybenzoic acid with benzyl chloride. The reaction typically proceeds in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Method 2: Fischer-Speier Esterification using Benzyl Alcohol

This approach involves the direct acid-catalyzed esterification of 2-Hydroxy-6-Methoxybenzoic acid with benzyl alcohol. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of benzyl salicylate, a close structural analogue of this compound. This data can be used to estimate the expected performance of the two methods for the target molecule.

ParameterMethod 1 (Benzyl Chloride)Method 2 (Benzyl Alcohol)
Typical Yield 85-95%75-85%
Purity (crude) HighModerate (may contain unreacted alcohol)
Reaction Time 4-8 hours12-24 hours
Reaction Temperature 80-120 °C140-160 °C (reflux)
Key Reagents 2-Hydroxy-6-Methoxybenzoic acid, NaOH, Benzyl Chloride, Phase-transfer catalyst2-Hydroxy-6-Methoxybenzoic acid, Benzyl Alcohol, Acid catalyst (e.g., H₂SO₄), Toluene
Byproducts NaClWater
Experimental Protocols

Method 1: Synthesis via Benzyl Chloride

  • Salt Formation: Dissolve 2-Hydroxy-6-Methoxybenzoic acid in an aqueous solution of sodium hydroxide to form sodium 2-hydroxy-6-methoxybenzoate.

  • Reaction Setup: To the aqueous solution, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and benzyl chloride.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Method 2: Synthesis via Benzyl Alcohol

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-Hydroxy-6-Methoxybenzoic acid, an excess of benzyl alcohol, a catalytic amount of a strong acid (e.g., sulfuric acid), and an azeotropic solvent such as toluene.

  • Reaction: Heat the mixture to reflux (140-160 °C). Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Continue the reaction for 12-24 hours or until no more water is collected.

  • Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent and excess benzyl alcohol under reduced pressure. The residue can be purified by vacuum distillation or column chromatography.

Mandatory Visualization

G cluster_method1 Method 1: Williamson-type Synthesis Acid_M1 2-Hydroxy-6-Methoxybenzoic Acid C₈H₈O₄ Salt Sodium 2-Hydroxy-6-Methoxybenzoate Acid_M1->Salt Base Treatment NaOH_M1 {Sodium Hydroxide|NaOH} NaOH_M1->Salt Product_M1 This compound C₁₅H₁₄O₄ Salt->Product_M1 Nucleophilic Substitution BnCl {Benzyl Chloride|C₇H₇Cl} BnCl->Product_M1 Catalyst {Phase-Transfer Catalyst} Catalyst->Product_M1

Caption: Reaction pathway for the synthesis via Benzyl Chloride.

G cluster_method2 Method 2: Fischer-Speier Esterification Acid_M2 2-Hydroxy-6-Methoxybenzoic Acid C₈H₈O₄ Intermediate Protonated Carbonyl Intermediate Acid_M2->Intermediate Protonation BnOH {Benzyl Alcohol|C₇H₈O} BnOH->Intermediate Catalyst_M2 {Acid Catalyst (H⁺)} Catalyst_M2->Intermediate Product_M2 This compound C₁₅H₁₄O₄ Intermediate->Product_M2 Nucleophilic Attack & Dehydration Water {Water|H₂O} Product_M2->Water Elimination

Caption: Reaction pathway for Fischer-Speier Esterification.

Conclusion

Both presented methods offer viable routes to this compound. The choice between the two will likely depend on the specific requirements of the synthesis.

  • Method 1 (Benzyl Chloride) is generally faster and may provide higher yields and purity, making it suitable for applications where these factors are critical. However, it requires the use of a phase-transfer catalyst and generates a salt byproduct.

  • Method 2 (Benzyl Alcohol) is a more straightforward, one-pot procedure that avoids the use of halogenated reagents. Its main drawbacks are longer reaction times and potentially lower yields due to the equilibrium nature of the reaction, which necessitates efficient water removal.

Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy for this compound and to optimize the reaction conditions for their specific needs.

A Comparative Guide to the Validation of an HPLC Method for the Quantification of Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzyl 2-Hydroxy-6-Methoxybenzoate. The performance of this method is compared with an alternative analytical technique, UV-Visible Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in analytical method selection and implementation.

Proposed Analytical Method: Reversed-Phase HPLC

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed for the accurate and precise quantification of this compound. This method is designed to separate the analyte from potential degradation products and impurities.

HPLC Instrumentation and Chromatographic Conditions (Proposed)
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (based on UV absorbance of aromatic esters)
Run Time 10 minutes

HPLC Method Validation Protocol

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo sample, and a sample of this compound spiked with its potential degradation products (generated through forced degradation studies: acid, base, oxidative, thermal, and photolytic stress). The method is considered specific if the analyte peak is well-resolved from any other peaks with a resolution of >2.

Table 1: Forced Degradation Study Results

Stress Condition% DegradationObservations
Acid (0.1 N HCl, 60°C, 4h) 12.5%Analyte peak is pure and well-separated from degradation peaks.
Base (0.1 N NaOH, 60°C, 2h) 18.2%Analyte peak is pure and well-separated from degradation peaks.
Oxidative (3% H₂O₂, RT, 24h) 8.9%Analyte peak is pure and well-separated from degradation peaks.
Thermal (80°C, 48h) 5.1%Minor degradation observed; analyte peak remains pure.
Photolytic (UV light, 24h) 6.3%Minor degradation observed; analyte peak remains pure.
Linearity and Range

The linearity of the method was determined by analyzing five solutions of this compound at concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Linearity Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Regression Equation y = 25480x + 1250-
Y-intercept 1250Should be insignificant compared to the response of the lowest concentration.
Accuracy (Recovery)

Accuracy was assessed by performing recovery studies on a placebo spiked with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the assay concentration). Each concentration was prepared in triplicate.

Table 3: Accuracy and Recovery Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean)% Recovery (mean)% RSD
80% 8079.699.5%0.85%
100% 100100.2100.2%0.62%
120% 120119.599.6%0.75%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% assay concentration (100 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Table 4: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD of Peak Areas (n=6)0.55%≤ 2.0%
Intermediate Precision % RSD of Peak Areas (n=6, Day 2)0.78%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results.

Table 6: Robustness Study

Parameter VariedVariation% RSD of ResultsSystem Suitability
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)0.8%Passed
Mobile Phase Composition ± 2% Acetonitrile1.2%Passed
Column Temperature ± 2 °C (28°C and 32°C)0.9%Passed
Acceptance Criteria ≤ 2.0% Should pass

Alternative Method: UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and faster alternative for the quantification of aromatic compounds that absorb UV or visible light.[5][6][7]

Proposed UV-Vis Spectrophotometry Protocol
  • Solvent Selection: A suitable solvent in which this compound is soluble and stable (e.g., Methanol or Ethanol) is chosen.

  • Determination of λmax: A dilute solution of the compound is scanned across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic esters typically show absorbance around 230-280 nm.[8][9]

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance vs. concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined using the calibration curve.

Comparison of HPLC and UV-Visible Spectrophotometry

Table 7: Comparison of Analytical Methods

FeatureHPLC MethodUV-Visible Spectrophotometry
Specificity High: Can separate the analyte from impurities and degradation products.Low: Any substance absorbing at the same wavelength will interfere. Not stability-indicating.
Sensitivity High: Low LOD and LOQ values achievable.Moderate to Low: Generally less sensitive than HPLC.
Precision & Accuracy Very High: Provides highly reproducible and accurate results.Good: Can be accurate and precise for pure samples.
Analysis Time Longer: Includes column equilibration and run time (e.g., 10-15 min per sample).Very Fast: Analysis takes only a few minutes per sample.
Cost & Complexity High: Expensive instrumentation, requires skilled operators and costly solvents.Low: Relatively inexpensive equipment and simple operation.
Ideal Application Quality control, stability studies, impurity profiling, and analysis of complex mixtures.Rapid, routine analysis of pure bulk drug or simple formulations where interfering substances are absent.

Visual Workflow Diagram

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow HPLC Method Validation Workflow start Start: Define Analytical Method method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_protocol Define Validation Protocol (ICH Q2(R1)) pre_validation->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end Method Validated validation_report->end

Caption: Workflow for HPLC Method Validation.

Conclusion

The proposed RP-HPLC method offers a specific, accurate, and precise approach for the quantitative determination of this compound. Its stability-indicating nature makes it highly suitable for quality control and stability testing in regulated environments. While UV-Visible Spectrophotometry presents a faster and more economical alternative, its lack of specificity limits its application to the analysis of pure samples where interfering substances are not present. The choice of method should be guided by the specific requirements of the analysis, with HPLC being the superior choice for ensuring product quality and regulatory compliance.

References

comparing the stability of Benzyl 2-Hydroxy-6-Methoxybenzoate with its methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Key Stability Comparison

ParameterBenzyl 2-Hydroxy-6-MethoxybenzoateMethyl 2-Hydroxy-6-MethoxybenzoateProbable Stability Advantage
Chemical Stability (Hydrolysis) Less StableMore StableMethyl Ester
Enzymatic Stability (e.g., in Plasma) Less StableMore StableMethyl Ester

In-Depth Analysis

The stability of an ester is primarily influenced by two factors: steric hindrance around the carbonyl group and the electronic nature of both the acyl and alcohol portions of the molecule.

Chemical Stability:

Ester hydrolysis, the primary pathway for non-enzymatic degradation, can be catalyzed by both acid and base. Under basic conditions, the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

  • Steric Hindrance: Both this compound and its methyl ester benefit from significant steric hindrance provided by the hydroxyl and methoxy groups at the ortho positions (2 and 6) of the benzene ring. This steric bulk shields the electrophilic carbonyl carbon from the approach of nucleophiles, thereby slowing down the rate of hydrolysis for both compounds compared to unsubstituted benzoates.

  • Leaving Group Stability: The primary difference in their chemical stability lies in the nature of the alcohol leaving group after nucleophilic attack: the benzyloxide ion for the benzyl ester and the methoxide ion for the methyl ester. The benzyl group is bulkier than the methyl group, which can slightly influence the transition state energy. More importantly, while both are relatively poor leaving groups, the stability of the corresponding alcohol (benzyl alcohol vs. methanol) can play a role.

Experimental data on simpler analogs, methyl benzoate and benzyl benzoate, under base-catalyzed hydrolysis conditions, show that methyl benzoate has a slightly shorter half-life (14 minutes) compared to benzyl benzoate (16 minutes) in one study, suggesting a nuanced interplay of factors.[1] However, this small difference can be overshadowed by other factors in more complex biological systems.

Enzymatic Stability:

In a biological context, ester stability is largely determined by susceptibility to hydrolysis by esterase enzymes present in plasma, liver, and other tissues.

  • Enzyme Recognition and Binding: The larger size of the benzyl group compared to the methyl group can significantly impact how the molecule fits into the active site of an esterase. Generally, smaller alkyl esters are often metabolized more slowly by certain carboxylesterases.

  • Metabolic Data on Analogs: Studies on the enzymatic hydrolysis of various esters in rat plasma and liver microsomes have demonstrated that methyl benzoate is significantly more stable than its ethyl, propyl, and butyl counterparts.[1] This trend strongly suggests that the smaller methyl group leads to slower enzymatic cleavage. For instance, in rat plasma, methyl benzoate exhibited a half-life of 36 minutes, while ethyl benzoate's half-life was only 17 minutes.[1] Extrapolating this trend, the even larger benzyl group would be expected to lead to faster hydrolysis compared to the methyl ester. Another study confirmed that methyl esters of certain drugs are 2.7 times more stable to plasma hydrolysis than their ethyl counterparts.[1]

Experimental Protocols

While specific experimental data for the two title compounds is unavailable, a general protocol for comparing ester stability in plasma can be described as follows:

Protocol for In Vitro Plasma Stability Assay:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and Methyl 2-Hydroxy-6-Methoxybenzoate in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Incubation: Dilute the stock solutions into fresh plasma (e.g., human, rat) pre-warmed to 37°C to a final concentration of, for example, 1 µM. The final concentration of the organic solvent should be low (e.g., <0.5%) to avoid affecting enzyme activity.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding a cold solution of an organic solvent containing an internal standard (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½ = 0.693 / slope).

Visualizing the Concepts

To better illustrate the factors influencing ester stability, the following diagrams are provided.

G cluster_hydrolysis Ester Hydrolysis Mechanism Nucleophile Nucleophile Ester Ester Nucleophile->Ester Attack on Carbonyl Tetrahedral_Intermediate Tetrahedral_Intermediate Ester->Tetrahedral_Intermediate Forms Carboxylic_Acid Carboxylic_Acid Tetrahedral_Intermediate->Carboxylic_Acid Reforms Carbonyl Alcohol Alcohol Tetrahedral_Intermediate->Alcohol Expels Leaving Group

Caption: General mechanism of ester hydrolysis.

G cluster_factors Factors Affecting Ester Stability Stability Stability Steric_Hindrance Steric_Hindrance Steric_Hindrance->Stability Increases Electronic_Effects Electronic_Effects Electronic_Effects->Stability Modulates Enzyme_Metabolism Enzyme_Metabolism Enzyme_Metabolism->Stability Decreases

Caption: Key factors influencing the stability of esters.

Conclusion

Based on the analysis of steric effects, electronic properties, and available experimental data for structurally similar compounds, Methyl 2-Hydroxy-6-Methoxybenzoate is predicted to be more stable than this compound, particularly towards enzymatic hydrolysis in a biological environment. The smaller size of the methyl group likely leads to slower recognition and cleavage by metabolic esterases. While both compounds benefit from the steric protection of the ortho-substituents against chemical hydrolysis, the inherent trend of greater stability for methyl esters in biological systems is expected to be the dominant factor. These findings have important implications for the design and development of therapeutic agents where controlled stability and predictable metabolism are desired. Experimental verification of the stability of these specific compounds is recommended to confirm these predictions.

References

Assessing the Purity of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Benzyl 2-Hydroxy-6-Methoxybenzoate, a compound noted for its potential antifungal properties.[1] We present a comparative analysis of purity data that could be expected from different commercial sources, alongside detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we offer a comparison with alternative antifungal agents to provide a broader context for its evaluation.

Overview of this compound and Potential Impurities

This compound is an aromatic ester with the molecular formula C15H14O4. Its purity is crucial for reliable and reproducible research, especially in the context of drug development. Impurities can arise from starting materials, side reactions during synthesis, or degradation.

Potential Impurities:

  • Starting Materials:

    • 2-Hydroxy-6-methoxybenzoic acid

    • Benzyl alcohol (from hydrolysis of benzyl chloride)

    • Benzyl chloride

  • By-products:

    • Benzyl 2-methoxybenzoate (from methylation of the hydroxyl group)

    • Dibenzyl ether (from self-condensation of benzyl alcohol)

  • Degradation Products:

    • Benzoic acid

    • Salicylic acid derivatives

Comparative Purity Analysis

To illustrate the potential variability in purity, the following table summarizes hypothetical data from the analysis of this compound from three different commercial suppliers (Supplier A, Supplier B, and Supplier C) using the analytical methods detailed in this guide.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC-UV (%) 99.598.899.8
Purity by qNMR (%) 99.398.599.7
Total Impurities by GC-MS (%) 0.451.150.18
Major Impurity Identified 2-Hydroxy-6-methoxybenzoic acidBenzyl alcoholUnidentified peak at 8.2 min
Heavy Metals (ppm) < 10< 10< 10
Residual Solvents (%) < 0.10.2 (Toluene)< 0.1

Comparison with Alternative Antifungal Agents

The purity of a compound is often considered in the context of its alternatives. The following table provides a hypothetical purity comparison between this compound and two widely used antifungal drugs, Terbinafine and Fluconazole.

Compound Typical Purity (%) Common Impurities Analytical Method of Choice
This compound 98.5 - 99.8Starting materials, by-productsHPLC, qNMR
Terbinafine > 99.5Synthesis-related impuritiesHPLC
Fluconazole > 99.5Isomeric impurities, degradation productsHPLC

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 50-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter through a 0.45 µm syringe filter before injection.

Purity Calculation: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Split (10:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

Impurity Identification: Impurities are identified by comparing their mass spectra with a commercial library (e.g., NIST).

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[2][3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS)

  • Internal Standard (IS) of known purity (e.g., Maleic Anhydride)

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

  • Acquisition Time: At least 3 seconds

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.

  • Add approximately 0.75 mL of CDCl3.

  • Ensure complete dissolution.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC-UV workflow for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC-MS dissolve->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities (NIST Library) detect->identify quantify Quantify Impurities identify->quantify

Caption: GC-MS workflow for impurity profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & Internal Standard dissolve Dissolve in CDCl3 weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Analyte & IS Peaks acquire->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: qNMR workflow for absolute purity determination.

References

In Vitro Antifungal Efficacy of Benzyl 2-Hydroxy-6-Methoxybenzoate Compared to Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antifungal activity of Benzyl 2-Hydroxy-6-Methoxybenzoate against two significant crop pathogenic fungi, Fusarium avenaceum and Bipolaris sorokiniana. Data is presented alongside the reported efficacy of several commercial fungicides against the same pathogens, based on available scientific literature.

Executive Summary

Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of this compound and commercial fungicides against Fusarium avenaceum and Bipolaris sorokiniana. It is important to note that the data for this compound and the commercial fungicides are sourced from different studies and may have been obtained under varying experimental conditions.

Table 1: In Vitro Antifungal Activity of this compound

CompoundTarget FungusIC50 (μg/mL)
This compoundFusarium avenaceum25-26
This compoundBipolaris sorokiniana25-26

Data sourced from Krüzselyi D, et al. J Agric Food Chem. 2021.[5]

Table 2: In Vitro Efficacy of Commercial Fungicides against Fusarium avenaceum

Fungicide (Active Ingredient)ConcentrationMycelial Growth Inhibition (%)
Difenoconazole1 ppm100
Flusilazol10 ppm100
Carbendazim10 ppm100

Data sourced from a study on the in vitro effect of fungicides on the mycelium growth of Fusarium avenaceum.[6]

Table 3: In Vitro Efficacy of Commercial Fungicides against Bipolaris sorokiniana

Fungicide (Active Ingredient)EC50 (mg/L)
Fludioxonil0.0509
Tebuconazole0.0512
Difenoconazole0.0627
Pyraclostrobin1.90
Hexaconazole0.68

EC50 (Effective Concentration 50) represents the concentration of a fungicide that inhibits 50% of the mycelial growth. Data sourced from multiple studies on the efficacy of commercial fungicides against Bipolaris sorokiniana.[1][7]

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro antifungal activity of compounds using the broth microdilution method, based on established guidelines.[8][9][10][11] The specific parameters used in the cited studies for this compound and the commercial fungicides may have varied.

Broth Microdilution Antifungal Susceptibility Assay

  • Fungal Inoculum Preparation:

    • The fungal isolates (Fusarium avenaceum or Bipolaris sorokiniana) are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at a specified temperature and duration to promote sporulation.

    • A spore suspension is prepared by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to a final concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of Test Compounds and Fungicides:

    • This compound and commercial fungicides are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal spore suspension.

    • Control wells are included, containing the fungal suspension without any test compound (positive control) and wells with broth medium only (negative control).

    • The microtiter plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Determination of Antifungal Activity:

    • Fungal growth is assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

    • The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration and determining the concentration that results in 50% inhibition.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the in vitro antifungal screening process.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., PDA) spore_suspension Spore Suspension Preparation fungal_culture->spore_suspension inoculation Inoculation of 96-well Plate spore_suspension->inoculation compound_prep Test Compound Serial Dilution compound_prep->inoculation incubation Incubation (e.g., 48-72h, 25-28°C) inoculation->incubation readout Growth Assessment (Visual/OD Reading) incubation->readout calculation IC50/MIC Calculation readout->calculation

Caption: Generalized workflow for the in vitro antifungal susceptibility testing.

data_interpretation start Start with Raw Data (OD Readings) percent_inhibition Calculate % Inhibition vs. Control start->percent_inhibition dose_response Plot Dose-Response Curve (% Inhibition vs. Concentration) percent_inhibition->dose_response ic50 Determine IC50 Value (Concentration at 50% Inhibition) dose_response->ic50

Caption: Logical flow for the determination of the IC50 value from raw experimental data.

References

Evaluating the Selectivity of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 2-hydroxy-6-methoxybenzoate, a natural compound isolated from the roots of the showy goldenrod (Solidago speciosa), has demonstrated potent antifungal activity against significant crop pathogens.[1] This guide provides a comparative analysis of its selectivity, presenting available experimental data to benchmark its performance against other antifungal agents.

Antifungal and Antibacterial Spectrum

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits strong inhibitory effects against the crop pathogenic fungi Fusarium avenaceum and Bipolaris sorokiniana, with reported half-maximal inhibitory concentrations (IC50) of 25-26 μg/mL for both strains.[1][2]

In addition to its antifungal properties, the compound has been shown to possess antibacterial activity against Bacillus subtilis, Aliivibrio fischeri, and Pseudomonas syringae pv. maculicola. However, quantitative data (IC50 values) for its antibacterial efficacy are not yet available, limiting a precise assessment of its selectivity for fungal over bacterial targets.

Comparative Analysis

To contextualize the antifungal potency of this compound, a comparison with other compounds isolated from goldenrod and commercially available fungicides is presented below.

Compound/FungicideTarget OrganismIC50 / Activity
This compound Fusarium avenaceum25-26 μg/mL
Bipolaris sorokiniana25-26 μg/mL
Matricaria esters (from Solidago virgaurea)Fusarium avenaceum31-107 μg/mL
Bipolaris sorokiniana31-107 μg/mL
Dehydromatricaria esters (from S. graminifolia & S. speciosa)Fusarium avenaceum31-107 μg/mL
Bipolaris sorokiniana31-107 μg/mL
DifenoconazoleFusarium avenaceumEffective
CarbendazimFusarium avenaceumEffective
FlusilazolFusarium avenaceumEffective
PropiconazoleBipolaris sorokinianaEffective
HexaconazoleBipolaris sorokinianaEffective
TebuconazoleBipolaris sorokinianaEffective

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the selectivity of antifungal and antibacterial compounds.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against fungi.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. Spores or conidia are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

  • Drug Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. The IC50 value can be calculated from a dose-response curve.

Antifungal Susceptibility Testing Workflow

G prep Fungal Culture Preparation inoculum Standardized Inoculum Preparation prep->inoculum plate_prep Inoculation of Microtiter Plate inoculum->plate_prep dilution Serial Dilution of Test Compound dilution->plate_prep incubation Incubation plate_prep->incubation reading Visual or Spectrophotometric Reading incubation->reading analysis MIC/IC50 Determination reading->analysis

Caption: Workflow for determining antifungal activity using the broth microdilution method.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to assess the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Bacillus subtilis) is prepared to a McFarland turbidity standard (e.g., 0.5).

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar.

  • Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well. A positive control (known antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Agar Well Diffusion Experimental Steps

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis bacterial_culture Prepare Bacterial Inoculum agar_plate Inoculate Agar Plate bacterial_culture->agar_plate create_wells Create Wells in Agar agar_plate->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate Incubate Plates add_compound->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Key stages in the agar well diffusion assay for antibacterial testing.

Selectivity and Future Directions

The available data indicates that this compound is a promising antifungal agent with activity comparable to or better than other natural products from the same source. To fully evaluate its selectivity and potential as a lead compound for drug development, further research is required:

  • Quantitative Antibacterial Activity: Determining the IC50 values against a panel of bacteria is crucial to establish a clear selectivity index (Fungal IC50 / Bacterial IC50).

  • Cytotoxicity Profiling: Assessing the cytotoxic effects of the compound on various mammalian cell lines is essential to understand its safety profile and therapeutic window.

  • Mechanism of Action Studies: Elucidating the molecular target and mechanism by which this compound exerts its antifungal effects will provide valuable insights for optimization and development.

This guide serves as a foundational resource for researchers interested in the antifungal potential of this compound. The provided data and protocols offer a framework for further investigation into its selectivity and therapeutic promise.

References

benchmarking the synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate against other methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for this compound, a compound noted for its antifungal properties.[1] The following sections detail proposed experimental protocols, present a quantitative comparison of these methods based on analogous reactions, and visualize the synthetic pathways and general experimental workflow.

Quantitative Data Summary

The synthesis of this compound is not widely documented in publicly available literature. Therefore, this comparison is based on established methods for the synthesis of structurally similar hydroxybenzoic benzyl esters, such as benzyl salicylate. The data presented below is extrapolated from these analogous reactions to provide a benchmark for expected performance.

Parameter Method A: Acid-Catalyzed Esterification Method B: Williamson Ether Synthesis Analog (using Benzyl Chloride)
Starting Materials 2-Hydroxy-6-Methoxybenzoic acid, Benzyl alcohol2-Hydroxy-6-Methoxybenzoic acid, Benzyl chloride, Base (e.g., K2CO3)
Catalyst/Reagent Strong acid (e.g., H2SO4, p-TsOH)Phase Transfer Catalyst (optional, e.g., TBAB)
Solvent Toluene (with Dean-Stark apparatus)Acetone, DMF, or Acetonitrile
Reaction Temperature 110-120 °C (Reflux)60-80 °C
Typical Reaction Time 4-8 hours6-12 hours
Reported Yield (Analogous Reactions) ~74% (for benzyl benzoate)Up to 89.5% (for benzyl salicylate)[2]
Purification Method Column chromatography, DistillationExtraction, Crystallization, or Column chromatography
Key Advantages Uses relatively inexpensive and common reagents.Generally higher yields and milder conditions. Avoids strong acids.
Key Disadvantages Requires high temperatures and removal of water.Benzyl chloride is a lachrymator. Requires a base.

Proposed Synthetic Pathways

The two primary proposed methods for the synthesis of this compound are illustrated below.

cluster_A Method A: Acid-Catalyzed Esterification cluster_B Method B: Williamson Ether Synthesis Analog A_acid 2-Hydroxy-6-Methoxybenzoic acid A_product This compound A_acid->A_product + Benzyl Alcohol, H+ A_alcohol Benzyl Alcohol A_alcohol->A_product B_acid 2-Hydroxy-6-Methoxybenzoic acid B_product This compound B_acid->B_product + Benzyl Chloride, Base B_chloride Benzyl Chloride B_chloride->B_product start Reactant Preparation reaction Synthesis Reaction start->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Distillation) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure Product analysis->product

References

Safety Operating Guide

Proper Disposal of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Benzyl 2-Hydroxy-6-Methoxybenzoate as a hazardous chemical waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Never dispose of this chemical down the drain or in regular trash.

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. The substance is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1).[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.[3]

  • Skin and Body Protection: A fully buttoned lab coat is mandatory. Ensure that long pants and closed-toe shoes are worn.[3]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[4]

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, absorb liquid spills with an inert material such as vermiculite, sand, or earth.[5][6] For solid spills, sweep the material carefully to avoid generating dust.[6]

  • Collect the absorbed material and spilled substance into a designated, labeled hazardous waste container.[1][5]

  • Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]

  • Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled through your institution's hazardous waste management program.

  • Waste Identification and Classification:

    • This compound is classified as a hazardous waste due to its toxicity.[7] Specifically, it is toxic and an environmental hazard.[1][2]

  • Waste Collection and Storage:

    • Container: Use a chemically compatible, leak-proof container with a secure lid for collecting the waste.[8] The original container is often a good choice if it is in good condition.[9] Do not use food containers.[9]

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] Do not use abbreviations or chemical formulas.[8] The label should also indicate the hazards (e.g., "Toxic," "Environmental Hazard").[9]

    • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area should be at or near the point of generation.[10] Keep it segregated from incompatible materials, such as strong acids, alkalis, and strong oxidizing/reducing agents.[1][9]

  • Requesting Waste Pickup:

    • Once the waste container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.[10] Do not allow the waste to accumulate for more than one year from the date you first added waste to the container.[9][10]

Experimental Workflow for Disposal

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Safety Glasses/Goggles - Chemical-Resistant Gloves - Lab Coat B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Use a Designated, Compatible, and Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazards: Toxic, Environmental Hazard C->D E Place Waste into Labeled Container D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Materials F->G H Container is Full or Waste is No Longer Generated G->H I Contact Environmental Health & Safety (EHS) for Waste Pickup H->I J EHS Collects for Approved Disposal I->J

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyValue/ClassificationSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1][2]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)[1][2]
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[1]

This structured approach to the disposal of this compound will help ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

Personal protective equipment for handling Benzyl 2-Hydroxy-6-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans for handling Benzyl 2-Hydroxy-6-Methoxybenzoate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, appropriate PPE and handling procedures are crucial to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes.
Hand Protection Protective gloves (e.g., Nitrile rubber)To prevent skin contact.[3]
Body Protection Impervious clothing, Lab coatTo protect skin from accidental splashes or spills.[1]
Respiratory Protection Suitable respiratorTo be used when ventilation is inadequate or when dust/aerosols are formed.[1]

Safe Handling and Storage Protocols

Handling:

  • Avoid contact with skin and eyes[1].

  • Do not breathe vapors, mist, dust, or gas[1].

  • Wash hands and any exposed skin thoroughly after handling[4].

  • Do not eat, drink, or smoke when using this product[1][4].

  • Use only in areas with adequate exhaust ventilation[1].

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area[1][4].

  • Protect from direct sunlight and sources of ignition[1].

  • For long-term storage, it is recommended to store the powder at -20°C[1].

Accidental Release and Disposal Measures

Accidental Release: In case of a spill, it is important to take the following steps:

  • Wear full personal protective equipment[1].

  • Ensure adequate ventilation[1].

  • Prevent the chemical from entering drains or water courses[1].

  • For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite[1].

  • For solid spills, sweep up and place into a suitable container for disposal[4].

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol[1].

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant[1][4].

  • Waste disposal methods should comply with local, regional, and national hazardous waste regulations[4].

First Aid Procedures

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][4]
Skin Contact Rinse skin thoroughly with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice.[1][4]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4]
Ingestion If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse the mouth with water.[1][4]

Workflow for Safe Handling of this compound

A Preparation: - Review SDS - Ensure proper ventilation - Gather all necessary PPE B Don Personal Protective Equipment (PPE): - Safety Goggles - Protective Gloves - Lab Coat - Respirator (if needed) A->B Step 1 C Handling the Chemical: - Weigh/measure in a ventilated area - Avoid creating dust or aerosols - Keep container closed when not in use B->C Step 2 D Post-Handling: - Decontaminate work surfaces - Remove and properly store/dispose of PPE C->D Step 3 E Waste Disposal: - Collect waste in a labeled, sealed container - Dispose of according to institutional and  local regulations D->E Step 4 F Emergency Preparedness: - Know location of safety shower and eyewash station - Have spill kit readily available

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.